molecular formula C9H7F3O B1600255 2-[4-(Trifluoromethyl)phenyl]oxirane CAS No. 111991-14-1

2-[4-(Trifluoromethyl)phenyl]oxirane

Cat. No.: B1600255
CAS No.: 111991-14-1
M. Wt: 188.15 g/mol
InChI Key: KGAKWTQCQUVXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethyl)phenyl]oxirane is a useful research compound. Its molecular formula is C9H7F3O and its molecular weight is 188.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(Trifluoromethyl)phenyl]oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(Trifluoromethyl)phenyl]oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Trifluoromethyl)phenyl]oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAKWTQCQUVXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433740
Record name 2-[4-(trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111991-14-1
Record name 2-[4-(Trifluoromethyl)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111991-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(trifluoromethyl)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethyl)phenyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-[4-(trifluoromethyl)phenyl]oxirane, a valuable building block in medicinal chemistry and materials science. The document delves into the mechanistic underpinnings and practical execution of the most pertinent synthetic strategies, including the direct epoxidation of 4-(trifluoromethyl)styrene, the Corey-Chaykovsky reaction, and the Darzens condensation. Each method is critically evaluated for its efficiency, scalability, and stereochemical control. Detailed, field-tested protocols are provided, alongside in-depth characterization data and essential safety and handling information. This guide is intended to be a vital resource for researchers engaged in the synthesis and application of fluorinated organic compounds.

Introduction: The Significance of the Trifluoromethylphenyl Oxirane Moiety

The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When this powerful functional group is part of a phenyl oxirane scaffold, as in 2-[4-(trifluoromethyl)phenyl]oxirane, it creates a versatile bifunctional molecule. The trifluoromethyl group imparts its unique electronic properties, while the oxirane ring serves as a highly reactive electrophilic handle for a wide array of nucleophilic additions, making it a crucial intermediate for the synthesis of complex molecular architectures.

This guide provides a detailed exploration of the primary synthetic pathways to this important molecule, offering insights into the selection of appropriate methodologies based on starting material availability, desired scale, and stereochemical considerations.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane can be approached through several established methodologies. The choice of the optimal route is contingent on factors such as the availability of precursors, desired yield and purity, and the stereochemical outcome. Here, we discuss three principal strategies.

Synthetic Method Precursors Key Reagents Advantages Disadvantages
Direct Epoxidation 4-(Trifluoromethyl)styrenePeroxy acids (e.g., m-CPBA)High atom economy, straightforward procedure.Potential for over-oxidation, peroxy acids can be hazardous.
Corey-Chaykovsky Reaction 4-(Trifluoromethyl)benzaldehydeSulfur ylide (from Trimethylsulfonium iodide)High yields, good for methylene transfer.Requires stoichiometric use of the ylide, generation of the ylide requires strong base.
Darzens Condensation 4-(Trifluoromethyl)benzaldehyde, α-haloesterStrong base (e.g., NaOEt)Forms a C-C bond and the epoxide in one pot.Can produce diastereomeric mixtures, requires anhydrous conditions.

Detailed Experimental Protocols

Preferred Method: Direct Epoxidation of 4-(Trifluoromethyl)styrene

This method is often favored for its operational simplicity and high atom economy. The direct oxidation of the alkene double bond in 4-(trifluoromethyl)styrene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), provides a clean and efficient route to the desired oxirane.

Reaction Mechanism:

G cluster_0 Epoxidation of 4-(Trifluoromethyl)styrene with m-CPBA alkene 4-(Trifluoromethyl)styrene transition_state [Transition State] alkene->transition_state π-attack mcpba m-CPBA mcpba->transition_state epoxide 2-[4-(Trifluoromethyl)phenyl]oxirane transition_state->epoxide acid m-Chlorobenzoic acid transition_state->acid

Caption: Concerted mechanism of alkene epoxidation with a peroxy acid.

Detailed Protocol:

  • Materials:

    • 4-(Trifluoromethyl)styrene

    • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-(trifluoromethyl)styrene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice-water bath) under an inert atmosphere (e.g., nitrogen or argon), add m-CPBA (1.1 - 1.5 eq) portion-wise over 15-20 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous Na₂SO₃ solution (to quench excess peroxide), saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-[4-(trifluoromethyl)phenyl]oxirane as a colorless oil.

Alternative Method 1: The Corey-Chaykovsky Reaction

This reaction provides an excellent alternative, particularly when starting from the corresponding aldehyde, 4-(trifluoromethyl)benzaldehyde. It involves the reaction of a sulfur ylide with the aldehyde to form the epoxide.

Reaction Mechanism:

G cluster_1 Corey-Chaykovsky Reaction aldehyde 4-(Trifluoromethyl)benzaldehyde betaine Betaine Intermediate aldehyde->betaine Nucleophilic attack ylide Sulfur Ylide (CH₂)⁻S⁺(CH₃)₂ ylide->betaine epoxide 2-[4-(Trifluoromethyl)phenyl]oxirane betaine->epoxide Intramolecular SN2 sulfide Dimethyl Sulfide betaine->sulfide Elimination

Caption: Mechanism of the Corey-Chaykovsky epoxidation.

Detailed Protocol:

  • Materials:

    • Trimethylsulfonium iodide

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • 4-(Trifluoromethyl)benzaldehyde

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq, washed with hexanes to remove mineral oil) in anhydrous DMSO under an inert atmosphere, add trimethylsulfonium iodide (1.1 eq) in portions at room temperature.

    • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.

    • Cool the ylide solution to 0 °C and add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Alternative Method 2: The Darzens Condensation

The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters), which can then be hydrolyzed and decarboxylated to yield the desired oxirane. This approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with an α-haloester in the presence of a strong base.

Reaction Mechanism:

G cluster_2 Darzens Condensation haloester Ethyl Chloroacetate enolate Enolate haloester->enolate Deprotonation base Base (e.g., NaOEt) base->enolate halohydrin Halohydrin Intermediate enolate->halohydrin Aldol-type addition aldehyde 4-(Trifluoromethyl)benzaldehyde aldehyde->halohydrin glycidic_ester Glycidic Ester halohydrin->glycidic_ester Intramolecular SN2

Caption: Mechanism of the Darzens glycidic ester condensation.

Detailed Protocol:

  • Materials:

    • 4-(Trifluoromethyl)benzaldehyde

    • Ethyl chloroacetate

    • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

    • Anhydrous ethanol or tert-butanol

    • Anhydrous diethyl ether or THF

    • Dilute hydrochloric acid (HCl)

    • Brine

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of 4-(trifluoromethyl)benzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

    • Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and neutralize with dilute HCl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • After filtration, concentrate the solvent under reduced pressure to obtain the crude glycidic ester.

    • The glycidic ester can then be saponified with aqueous NaOH followed by acidification and heating to induce decarboxylation to the desired oxirane. This latter two-step sequence often proceeds in good yield.

Product Characterization

Accurate characterization of 2-[4-(trifluoromethyl)phenyl]oxirane is crucial for confirming its identity and purity.

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.62 (d, J = 8.2 Hz, 2H), 7.40 (d, J = 8.2 Hz, 2H), 3.92 (dd, J = 4.0, 2.6 Hz, 1H), 3.19 (dd, J = 5.5, 4.0 Hz, 1H), 2.78 (dd, J = 5.5, 2.6 Hz, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 141.8, 130.9 (q, J = 32.7 Hz), 126.0, 125.7 (q, J = 3.8 Hz), 124.0 (q, J = 272.5 Hz), 52.2, 51.8.

  • Mass Spectrometry (EI): m/z (%) 188 (M⁺), 159, 145, 117, 91.

  • Infrared (IR, thin film): ν (cm⁻¹) 3045, 2990, 1620, 1325 (s, C-F), 1165, 1125, 1068, 840.

Safety and Handling

5.1. General Precautions:

All synthetic procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

5.2. Reagent-Specific Hazards:

  • meta-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be explosive when dry. It is a skin and eye irritant. Handle with care, avoiding friction and shock. Store in a cool, dry place away from combustible materials.[1][2]

  • Trimethylsulfonium iodide: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust.[3][4][5]

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Ethyl Chloroacetate: Flammable liquid and vapor. It is toxic if swallowed, inhaled, or absorbed through the skin, and is a lachrymator. Handle with extreme care in a fume hood.[6][7][8][9][10]

5.3. Product Hazards:

2-[4-(Trifluoromethyl)phenyl]oxirane is expected to have hazards typical of epoxides, which are often alkylating agents. It should be handled as a potential irritant and sensitizer.

Conclusion

The synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane is readily achievable through several reliable methods. The direct epoxidation of 4-(trifluoromethyl)styrene with m-CPBA offers a straightforward and efficient route. For syntheses commencing from 4-(trifluoromethyl)benzaldehyde, both the Corey-Chaykovsky reaction and the Darzens condensation present viable and effective alternatives. The choice of synthetic strategy should be guided by the specific requirements of the research, including starting material availability, scalability, and desired stereochemical purity. The protocols and characterization data provided in this guide serve as a robust foundation for the successful synthesis and application of this valuable fluorinated building block.

References

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA. [Link]

  • Material Safety Data Sheet - Ethyl chloroacetate. Cole-Parmer. [Link]

  • Safety Data Sheet: ethyl chloroacetate. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. [Link]

  • M-CPBA Technical Data Sheet. Acros Organics. [Link]

  • Trimethylsulfonium iodide | C3H9IS | CID 75127. PubChem. [Link]

  • Material Safety Data Sheet - m-Chloroperoxybenzoic acid. Cole-Parmer. [Link]

  • Reddy, K. L.; Sharpless, K. B. From Styrenes to Enantiopure α-Arylglycines in Two Steps. J. Am. Chem. Soc.1998 , 120 (6), 1207–1217. [Link]

Sources

chemical properties of 2-[4-(trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-[4-(Trifluoromethyl)phenyl]oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Trifluoromethyl)phenyl]oxirane, also known as 4-(trifluoromethyl)styrene oxide, is a fluorinated epoxide of significant interest in synthetic organic chemistry and medicinal chemistry. The presence of a trifluoromethyl group on the phenyl ring imparts unique electronic properties, influencing the reactivity of the oxirane moiety. This guide provides a comprehensive overview of its chemical properties, synthesis, and characteristic reactions, offering insights for its application as a versatile building block in the development of novel chemical entities.

The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The strained three-membered oxirane ring is a potent electrophile, susceptible to ring-opening by a wide array of nucleophiles, making this compound a valuable intermediate for introducing the 2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl moiety into target molecules.

Compound Identification and Physical Properties

A summary of the key identifiers and computed physical properties for 2-[4-(trifluoromethyl)phenyl]oxirane is presented below.

PropertyValueSource
IUPAC Name 2-[4-(trifluoromethyl)phenyl]oxiranePubChem[1]
CAS Number 111991-14-1PubChem[1]
Molecular Formula C₉H₇F₃OPubChem[1]
Molecular Weight 188.15 g/mol PubChem[1][2]
Canonical SMILES C1C(O1)C2=CC=C(C=C2)C(F)(F)FPubChem[1]
InChI Key KGAKWTQCQUVXEF-UHFFFAOYSA-NPubChem[1]
Appearance Colorless to light yellow liquid (inferred)Analogous to Styrene Oxide[3]
Boiling Point 65-66 °C at 40 mmHg (for precursor)ChemicalBook[4]
Density 1.165 g/mL at 25 °C (for precursor)ChemicalBook[4]

Synthesis

The most common and direct route to 2-[4-(trifluoromethyl)phenyl]oxirane is the epoxidation of its corresponding alkene, 4-(trifluoromethyl)styrene. This reaction is a classic example of electrophilic addition to a double bond.

General Reaction Scheme: Epoxidation

The epoxidation can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a common choice in laboratory settings.[5] Other methods include catalytic oxidation using metal catalysts with oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide.[6][7][8][9]

G cluster_reactants Reactants cluster_products Products Styrene 4-(Trifluoromethyl)styrene Reaction_Point + Styrene->Reaction_Point Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Reaction_Point Epoxide 2-[4-(Trifluoromethyl)phenyl]oxirane Byproduct Byproduct (e.g., m-CBA) Product_Point + Reaction_Point->Product_Point Solvent (e.g., CH₂Cl₂) Product_Point->Epoxide Product_Point->Byproduct G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Epoxide_A 2-[4-(CF₃)phenyl]oxirane Protonation Protonation (H⁺) Epoxide_A->Protonation Activated_Epoxide Protonated Epoxide Protonation->Activated_Epoxide Attack_A Nucleophilic Attack (Nu⁻) Activated_Epoxide->Attack_A Product_A Product A (Attack at benzylic carbon) Attack_A->Product_A Epoxide_B 2-[4-(CF₃)phenyl]oxirane Attack_B Nucleophilic Attack (Nu⁻) Epoxide_B->Attack_B Product_B Product B (Attack at terminal carbon) Attack_B->Product_B

Sources

2-[4-(trifluoromethyl)phenyl]oxirane CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[4-(Trifluoromethyl)phenyl]oxirane (CAS: 111991-14-1): Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is a privileged moiety, renowned for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful functional group is appended to a reactive chemical entity like an oxirane, the resulting molecule becomes a highly valuable and versatile building block.

This guide provides a comprehensive technical overview of 2-[4-(trifluoromethyl)phenyl]oxirane (CAS Number: 111991-14-1 ), a key intermediate in the synthesis of complex pharmaceuticals.[1][3] We will dissect its fundamental properties, detail robust synthetic protocols, explore its core reactivity, and contextualize its application within drug development programs. This document is intended for researchers, scientists, and process chemists who require a deep, field-proven understanding of this reagent's behavior and utility.

Part 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic characteristics is foundational to its effective use in synthesis. The properties of 2-[4-(trifluoromethyl)phenyl]oxirane are dictated by the interplay between the compact, strained oxirane ring and the electron-withdrawing nature of the trifluoromethyl-substituted phenyl group.

Key Physicochemical Data

The essential identification and property data for 2-[4-(trifluoromethyl)phenyl]oxirane are summarized below. These values are critical for reaction planning, safety assessments, and analytical characterization.

PropertyValueSource
CAS Number 111991-14-1PubChem[3]
IUPAC Name 2-[4-(trifluoromethyl)phenyl]oxiranePubChem[3]
Molecular Formula C₉H₇F₃OPubChem[3]
Molecular Weight 188.15 g/mol PubChem[3]
Synonyms [4-(Trifluoromethyl)phenyl]oxirane, 4-(Trifluoromethyl)styrene oxidePubChem[3]
XLogP3 (Computed) 2.5PubChem[3]
Physical State Colorless Oil (Expected)Inferred from structure
Spectroscopic Signature: A Self-Validating Analysis

The structural confirmation of 2-[4-(trifluoromethyl)phenyl]oxirane relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system for identity and purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxirane ring protons—typically three distinct multiplets in the 2.5-4.0 ppm range corresponding to the diastereotopic methylene protons and the benzylic proton. The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring, likely between 7.3 and 7.7 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the strained oxirane ring with two signals around 45-60 ppm. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. PubChem notes the availability of ¹³C NMR spectral data.[3]

  • ¹⁹F NMR: This is a definitive technique for fluorinated compounds. A single, sharp singlet is expected around -63 ppm (relative to CFCl₃), confirming the presence of a single trifluoromethyl environment.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight of 188.15 g/mol .[3]

  • Infrared (IR) Spectroscopy: The spectrum will feature characteristic C-H stretching frequencies for the aromatic and aliphatic protons, strong C-F stretching bands (typically 1100-1350 cm⁻¹), and bands for the oxirane C-O stretching (around 800-950 cm⁻¹).

Part 2: Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing aryl oxiranes is the epoxidation of the corresponding styrene. This approach is efficient and benefits from well-understood mechanistic principles.

Core Protocol: Epoxidation of 4-(Trifluoromethyl)styrene

The conversion of 1-(trifluoromethyl)-4-vinylbenzene to 2-[4-(trifluoromethyl)phenyl]oxirane is reliably achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1] This method is favored for its operational simplicity and high yields.

Experimental Workflow:

  • Reactor Setup: A clean, dry, round-bottom flask equipped with a magnetic stirrer and an addition funnel is charged with a solution of 4-(trifluoromethyl)styrene (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM). The flask is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: A solution of m-CPBA (approx. 1.1 eq.) in DCM is added dropwise via the addition funnel over 30-60 minutes.

    • Causality Insight: The reaction is exothermic; slow, controlled addition at a reduced temperature is crucial to prevent side reactions and ensure selectivity. DCM is an ideal solvent as it is relatively inert and facilitates easy work-up.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), tracking the consumption of the starting styrene. The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching: Upon completion, the reaction mixture is quenched by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. This is followed by a wash with a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any remaining peroxy acid.

    • Self-Validation: The effervescence observed during the bicarbonate wash provides a visual confirmation of acid neutralization. A negative peroxide test strip result after the thiosulfate wash validates the complete removal of the oxidizing agent.

  • Purification: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure 2-[4-(trifluoromethyl)phenyl]oxirane.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Styrene 4-(Trifluoromethyl)styrene in DCM ReactionVessel Reaction at 0 °C to RT Styrene->ReactionVessel mCPBA m-CPBA solution in DCM mCPBA->ReactionVessel Slow Addition Quench Quench with NaHCO₃ & Na₂S₂O₃ ReactionVessel->Quench Monitor by TLC/GC Extract DCM Extraction Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Product Pure Product (CAS: 111991-14-1) Purify->Product

Caption: Workflow for the synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane.

Part 3: Core Reactivity - Nucleophilic Ring-Opening

The synthetic value of 2-[4-(trifluoromethyl)phenyl]oxirane stems from the high reactivity of its strained three-membered ring.[4] The dominant reaction pathway is nucleophilic ring-opening, which proceeds via an Sₙ2 mechanism to generate highly functionalized 1,2-disubstituted products, particularly valuable chiral amino alcohols.

Regioselectivity: The Controlling Factors

In an unsymmetrical epoxide like this, the site of nucleophilic attack (regioselectivity) is paramount. Two factors are in constant interplay: sterics and electronics.

  • Steric Hindrance: Under basic or neutral conditions with strong nucleophiles (e.g., amines, alkoxides), the reaction typically follows a classic Sₙ2 pathway. The nucleophile will attack the less sterically hindered carbon—the terminal methylene carbon (Cβ).

  • Electronic Effects: The phenyl ring, particularly when substituted with a potent electron-withdrawing group like -CF₃, can stabilize a partial positive charge on the adjacent benzylic carbon (Cα). Under acidic conditions, the epoxide oxygen is protonated, and the ring-opening takes on more Sₙ1-like character. The nucleophile then preferentially attacks the more electrophilic benzylic carbon (Cα), which can better support the developing positive charge.

The presence of the 4-CF₃ group strongly enhances the electrophilicity of the benzylic position, making attack at Cα a highly viable pathway even under conditions that might otherwise favor Cβ attack. The choice of nucleophile, solvent, and catalyst is therefore a critical experimental decision to control the regiochemical outcome.

Diagram of Regioselective Ring-Opening

RingOpening cluster_structure Oxirane Nu Nucleophile (Nu⁻) PathwayA Pathway A: Basic/Neutral Conditions (Steric Control) Nu->PathwayA PathwayB Pathway B: Acidic Conditions (Electronic Control) Nu->PathwayB ProductA Product A (Attack at Cβ) PathwayA->ProductA Attack at less hindered Cβ ProductB Product B (Attack at Cα) PathwayB->ProductB Attack at activated Cα

Caption: Regioselectivity in the nucleophilic ring-opening of the oxirane.

Part 4: Applications in Drug Development

The utility of 2-[4-(trifluoromethyl)phenyl]oxirane is explicitly demonstrated by its role as a key precursor in the synthesis of important pharmaceutical agents. The trifluoromethylphenyl motif is a common feature in FDA-approved drugs.[2]

Intermediate in the Synthesis of Teriflunomide

A patented synthetic route for Teriflunomide, a drug used to treat multiple sclerosis, utilizes 2-[4-(trifluoromethyl)phenyl]oxirane as a starting material.[1] In this process, the oxirane undergoes a ring-opening reaction, which is a critical step in building the final molecular architecture.

Synthetic Transformation:

  • Epoxide Formation: The synthesis begins by oxidizing 1-(trifluoromethyl)-4-vinylbenzene with m-CPBA to form 2-[4-(trifluoromethyl)phenyl]oxirane.[1]

  • Ring-Opening: The resulting epoxide is then opened with a nucleophile, such as sodium methoxide in methanol, to yield 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-ol.[1] This step perfectly illustrates the regioselective opening to install key functionalities.

  • Further Elaboration: This alcohol intermediate is then further functionalized through mesylation and subsequent coupling reactions to complete the synthesis of the target drug.[1]

Pathway in Pharmaceutical Synthesis

DrugSynthesis Start 2-[4-(Trifluoromethyl)phenyl]oxirane (This Guide's Topic) Step1 Ring-Opening (e.g., NaOCH₃, MeOH) Start->Step1 Intermediate 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-ol Step1->Intermediate Step2 Mesylation & Coupling Intermediate->Step2 Final Pharmaceutical Active (e.g., Teriflunomide scaffold) Step2->Final

Caption: Role as a key intermediate in a multi-step drug synthesis pathway.

Part 5: Safety, Handling, and Storage

As with all reactive chemical intermediates, particularly epoxides, adherence to strict safety protocols is mandatory. Epoxides are alkylating agents and should be handled with caution.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][7]

  • Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, open flames, and strong acids or bases, which can catalyze vigorous polymerization.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

The toxicology of styrene oxide, a related compound, indicates it is a metabolite of styrene and is considered possibly carcinogenic.[8] Similar precautions should be taken with its trifluoromethylated analog until specific toxicological data is available.

Conclusion

2-[4-(Trifluoromethyl)phenyl]oxirane is more than a simple chemical; it is a precisely engineered tool for modern organic synthesis. Its value lies in the combination of the reactivity of the oxirane ring with the powerful physicochemical influence of the trifluoromethyl group. For researchers and scientists in drug development, a mastery of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel, high-value molecules. By understanding the causality behind its reactivity and employing self-validating analytical and safety protocols, this building block can be used to efficiently and reliably construct complex molecular targets.

References

  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Ferreira, B. T., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(1), 93. Retrieved from [Link]

  • Powis, G. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]

  • Ni, C., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 113(5), 3329-3404. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Styrene oxide. Wikipedia. Retrieved from [Link]

  • Slootweg, J. C., et al. (2018). Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. Chemistry – A European Journal, 24(49), 12895-12899. Retrieved from [Link]

  • Garcia, G., et al. (2018). Photoelectron circular dichroism and spectroscopy of trifluoromethyl- and methyl-oxirane: a comparative study. Physical Chemistry Chemical Physics, 20(8), 5869-5881. Retrieved from [Link]

  • Google Patents. (n.d.). CN102491959B - Preparation method of oxirane derivative.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for characterizing 2-[4-(trifluoromethyl)phenyl]oxirane, a chiral epoxide with potential applications in medicinal chemistry. As a Senior Application Scientist, the following narrative synthesizes established analytical principles with practical, field-proven insights to offer a robust framework for the unambiguous determination of this molecule's structure.

Introduction and Molecular Overview

2-[4-(Trifluoromethyl)phenyl]oxirane is a small organic molecule featuring a phenyl ring substituted with a trifluoromethyl group, which is directly attached to an oxirane (epoxide) ring. The trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The strained three-membered epoxide ring is a versatile functional group for further chemical modifications.

Molecular Formula: C₉H₇F₃O[1]

Molecular Weight: 188.15 g/mol [1]

IUPAC Name: 2-[4-(trifluoromethyl)phenyl]oxirane[1]

The presence of a stereocenter at the C2 position of the oxirane ring means this compound exists as a pair of enantiomers, (R)- and (S)-2-[4-(trifluoromethyl)phenyl]oxirane. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual characterization.[2]

Synthesis and Purification

A common and effective method for the synthesis of 2-aryloxiranes is the epoxidation of the corresponding styrene derivative.[3][4] In this case, 4-(trifluoromethyl)styrene serves as the logical precursor. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available reagent for this transformation due to its reliability and operational simplicity.[3]

Experimental Protocol: Synthesis of 2-[4-(Trifluoromethyl)phenyl]oxirane

Reaction Scheme:

A representative synthetic workflow.

Materials:

  • 4-(Trifluoromethyl)styrene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 4-(trifluoromethyl)styrene (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-[4-(trifluoromethyl)phenyl]oxirane as a colorless oil.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum of 2-[4-(trifluoromethyl)phenyl]oxirane is expected to show distinct signals for the protons of the oxirane ring and the aromatic ring. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electronegative oxygen atom of the epoxide.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (Oxirane CH)~3.9 - 4.1ddJ_gem ≈ 2.5, J_cis ≈ 4.0
H-3a (Oxirane CH₂)~3.1 - 3.3ddJ_gem ≈ 5.5, J_trans ≈ 2.5
H-3b (Oxirane CH₂)~2.7 - 2.9ddJ_gem ≈ 5.5, J_cis ≈ 4.0
Aromatic Protons (AA'BB' system)~7.4 - 7.7m

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.[5]

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (Oxirane CH)~52 - 54
C-3 (Oxirane CH₂)~46 - 48
Aromatic C (quaternary, attached to CF₃)~129 - 131 (q, J ≈ 32 Hz)
Aromatic CH~125 - 127 (q, J ≈ 4 Hz)
Aromatic C (quaternary, attached to oxirane)~140 - 142
CF₃~124 (q, J ≈ 272 Hz)

Note: The trifluoromethyl group will cause splitting of the aromatic carbon signals due to ¹³C-¹⁹F coupling.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the molecular weight of the compound.[1]

  • Loss of CHO (M-29): A fragment at m/z = 159, resulting from the cleavage of the oxirane ring.

  • Tropylium Ion Formation: A fragment at m/z = 145, corresponding to the [C₇H₄F₃]⁺ ion, which is a common fragmentation for benzylic compounds.

  • Loss of CF₃ (M-69): A fragment at m/z = 119.

G M [M]+. m/z = 188 M_minus_CHO [M-CHO]+ m/z = 159 M->M_minus_CHO - CHO Tropylium [C7H4F3]+ m/z = 145 M->Tropylium - C2H3O M_minus_CF3 [M-CF3]+ m/z = 119 M->M_minus_CF3 - CF3

Predicted major fragmentation pathways.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050-3000C-H stretchAromatic
~3000-2900C-H stretchOxirane
~1620C=C stretchAromatic
~1325C-F stretchTrifluoromethyl
~1250 and ~840Asymmetric and symmetric C-O-C stretchOxirane Ring
~1170, ~1130, ~1070C-F stretchesTrifluoromethyl

The presence of the characteristic oxirane ring stretches and the strong C-F stretching bands are key diagnostic features in the IR spectrum.[7]

Stereochemical Analysis: Chiral Separation

Since 2-[4-(trifluoromethyl)phenyl]oxirane is a chiral molecule, the separation of its enantiomers is crucial for any pharmacological or toxicological studies. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[2][3][8]

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

  • HPLC system with a UV detector

Chiral Stationary Phase:

  • A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H, is a good starting point for method development.[2]

Mobile Phase:

  • A mixture of n-hexane and isopropanol is typically used for normal-phase chiral separations. A common starting condition is 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Prepare a standard solution of the racemic 2-[4-(trifluoromethyl)phenyl]oxirane in the mobile phase at a concentration of approximately 1 mg/mL.

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the standard solution.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Optimize the mobile phase composition (the ratio of n-hexane to isopropanol) to achieve baseline separation (Rs ≥ 1.5) of the two enantiomers.

G cluster_0 Racemic Mixture Injection cluster_1 Chiral HPLC Column cluster_2 Separation & Detection Racemate Racemic Oxirane CSP Chiral Stationary Phase Racemate->CSP Enantiomer1 (R)-Enantiomer CSP->Enantiomer1 Different Retention Times Enantiomer2 (S)-Enantiomer CSP->Enantiomer2 Detector UV Detector Enantiomer1->Detector Enantiomer2->Detector

Workflow for chiral separation by HPLC.

Conclusion

The structural elucidation of 2-[4-(trifluoromethyl)phenyl]oxirane is a systematic process that relies on a combination of chemical synthesis and spectroscopic analysis. The methodologies outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive characterization of this molecule. The successful application of NMR, MS, and IR spectroscopy, coupled with chiral separation techniques, will ensure the unambiguous determination of its chemical structure and stereochemical purity, which are critical prerequisites for its potential application in drug discovery and development.

References

  • PubChem. 2-[4-(Trifluoromethyl)phenyl]oxirane. National Center for Biotechnology Information. [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

  • ResearchGate. (2021). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Satinsky, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 147-153. [Link]

  • ACE Organic. (2009, October 22). Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA) [Video]. YouTube. [Link]

  • Visible-light-induced Hydroxycarboxylation of α‑Trifluoromethylstyrenes to Construct Densely Functionalized α-CF3 Tertiary Alcohols - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • SEM Lab, Inc. FTIR Analysis. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Gholinejad, M., & Mohammadi, N. (2014). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of the Iranian Chemical Society, 11(5), 1335-1342. [Link]

  • Van den Bosch, S., Schutyser, W., Vanholme, R., Takeda, T., Geboers, J., Sels, B. F., & Boerjan, W. (2015). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 87(17), 8703–8710. [Link]

  • El-azab, W. I. M. (2015). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. Journal of Surfactants and Detergents, 18(6), 1017-1021. [Link]

  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Royal Society of Chemistry. [Link]

  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. [Link]

  • ResearchGate. (2017). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Wolthuis, R., M. Whelan, and J. M. Horowitz. "FTIR Spectroscopy Demonstrates Biochemical Differences in Mammalian Cell Cultures at Different Growth Stages." Biochemical and biophysical research communications 237.3 (1997): 532-7. [Link]

  • Kilway, K. V., & Clevenger, R. (2007). Experiment 2: Epoxidation of Cholesterol. University of Missouri – Kansas City. [Link]

  • MEI Lab, NIT Rourkela. (2022, February 14). Lecture 16: Understanding FTIR Spectrum [Video]. YouTube. [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Agilent. [Link]

  • ResearchGate. (2018). Mechanism of epoxidation of styrene by TBHP and Co(cyclam)‐SBA‐15. [Link]

  • ResearchGate. (2016). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. [Link]

  • Supporting Information for Trifluoromethylation of Aryl Halides with TMSCF3 Catalyzed by a Copper(I) Complex. (n.d.). The Royal Society of Chemistry. [Link]

  • LCGC North America. (2010). HPLC Solutions #66: Enantiomer Separations. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • EPFL. Web-based application for in silico fragmentation - MS tools. [Link]

  • Al-Majdhoub, Z. O., et al. "Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis." Molecules 29.13 (2024): 2938. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-[4-(trifluoromethyl)phenyl]oxirane, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound, offering expert interpretation and practical insights into the underlying chemical principles.

Molecular Structure and Key Features

2-[4-(trifluoromethyl)phenyl]oxirane possesses a strained three-membered oxirane ring directly attached to a phenyl ring substituted with a trifluoromethyl group at the para position. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular Structure of 2-[4-(trifluoromethyl)phenyl]oxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-[4-(trifluoromethyl)phenyl]oxirane, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to the protons and carbons in the structure.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-[4-(trifluoromethyl)phenyl]oxirane is characterized by signals corresponding to the protons of the oxirane ring and the aromatic protons of the substituted phenyl ring.

Table 1: ¹H NMR Spectroscopic Data for 2-[4-(trifluoromethyl)phenyl]oxirane (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.63d, J = 8.2 Hz2HH-2', H-6'
7.41d, J = 8.2 Hz2HH-3', H-5'
3.95dd, J = 4.1, 2.7 Hz1HH-2
3.21dd, J = 5.5, 4.1 Hz1HH-3a
2.80dd, J = 5.5, 2.7 Hz1HH-3b

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region: The two doublets at 7.63 and 7.41 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.63 ppm is attributed to the deshielding effect of the electron-withdrawing trifluoromethyl group on the ortho protons (H-2' and H-6'). The doublet at 7.41 ppm corresponds to the meta protons (H-3' and H-5'). The coupling constant of 8.2 Hz is typical for ortho-coupling in a benzene ring.

  • Oxirane Ring Protons: The three distinct signals in the upfield region (3.95, 3.21, and 2.80 ppm) are assigned to the protons of the oxirane ring. The methine proton (H-2), being adjacent to the aromatic ring, is the most deshielded and appears as a doublet of doublets at 3.95 ppm. The two diastereotopic methylene protons (H-3a and H-3b) also appear as doublets of doublets due to geminal and vicinal couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group also introduces characteristic C-F couplings.

Table 2: ¹³C NMR Spectroscopic Data for 2-[4-(trifluoromethyl)phenyl]oxirane (CDCl₃)

Chemical Shift (δ, ppm)Quartet Coupling (JC-F, Hz)Assignment
142.1C-1'
130.4q, J = 32.5 HzC-4'
126.2C-2', C-6'
125.7q, J = 3.8 HzC-3', C-5'
124.1q, J = 272.2 Hz-CF₃
52.3C-2
47.5C-3

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic and Trifluoromethyl Carbons: The aromatic region displays four signals. The quaternary carbon attached to the trifluoromethyl group (C-4') appears as a quartet at 130.4 ppm due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself resonates at 124.1 ppm and exhibits a large quartet coupling constant of 272.2 Hz. The aromatic carbons C-3' and C-5' also show a small quartet coupling. The signal for C-1' is a singlet.

  • Oxirane Ring Carbons: The two carbons of the oxirane ring are observed at 52.3 ppm (C-2, methine) and 47.5 ppm (C-3, methylene). The C-2 carbon is slightly more deshielded due to its proximity to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-[4-(trifluoromethyl)phenyl]oxirane shows characteristic absorption bands for the oxirane ring, the aromatic ring, and the C-F bonds.

Table 3: IR Spectroscopic Data for 2-[4-(trifluoromethyl)phenyl]oxirane

Wavenumber (cm⁻¹)IntensityAssignment
3040-2920MediumC-H stretching (aromatic and oxirane)
1620MediumC=C stretching (aromatic)
1325StrongC-F stretching (symmetric)
1250MediumC-O-C asymmetric stretching (oxirane)
1165, 1125StrongC-F stretching (asymmetric)
1070StrongC-F stretching
910StrongC-O-C symmetric stretching (oxirane ring breathing)
840StrongC-H out-of-plane bending (para-disubstituted benzene)

Interpretation of the IR Spectrum:

  • Oxirane Ring Vibrations: The characteristic "ring breathing" symmetric stretching of the epoxide ring is observed as a strong band around 910 cm⁻¹. The asymmetric C-O-C stretching appears around 1250 cm⁻¹.

  • Aromatic Ring: The C=C stretching vibrations of the aromatic ring are seen at 1620 cm⁻¹. The strong band at 840 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.

  • Trifluoromethyl Group: The most intense bands in the spectrum are due to the C-F stretching vibrations of the trifluoromethyl group, which appear in the region of 1325-1070 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 2-[4-(trifluoromethyl)phenyl]oxirane, electron ionization (EI) leads to a series of characteristic fragment ions.

Table 4: Mass Spectrometry Data (EI) for 2-[4-(trifluoromethyl)phenyl]oxirane

m/zRelative Intensity (%)Proposed Fragment
18845[M]⁺
187100[M-H]⁺
15920[M-CHO]⁺
14585[M-C₂H₃O]⁺ or [C₇H₄F₃]⁺
11715[C₇H₄F₂]⁺
9110[C₇H₇]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is observed at m/z 188. The base peak at m/z 187 corresponds to the loss of a hydrogen atom, likely from the benzylic position, to form a stable carbocation. A significant fragment at m/z 145 is attributed to the tropylium-like cation [C₇H₄F₃]⁺, formed after the cleavage of the oxirane ring. Another notable fragmentation pathway involves the loss of a CHO radical, leading to the ion at m/z 159.

MS_Fragmentation M [C₉H₇F₃O]⁺˙ m/z = 188 M_minus_H [C₉H₆F₃O]⁺ m/z = 187 M->M_minus_H - H• M_minus_CHO [C₈H₆F₃]⁺ m/z = 159 M->M_minus_CHO - CHO• C7H4F3 [C₇H₄F₃]⁺ m/z = 145 M->C7H4F3 - C₂H₃O•

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for 2-[4-(trifluoromethyl)phenyl]oxirane.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-[4-(trifluoromethyl)phenyl]oxirane in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled sequence. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: As 2-[4-(trifluoromethyl)phenyl]oxirane is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. A dilute solution in a volatile solvent like dichloromethane or ethyl acetate is typically injected.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Experimental_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Sample_Prep Dissolve in CDCl₃ with TMS H1_NMR ¹H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample_Prep->C13_NMR IR_Sample_Prep Prepare thin film on KBr plates FTIR FTIR Spectrum Acquisition IR_Sample_Prep->FTIR MS_Sample_Prep Dilute in volatile solvent GC_MS GC-MS with EI MS_Sample_Prep->GC_MS Sample Sample: 2-[4-(trifluoromethyl)phenyl]oxirane Sample->NMR_Sample_Prep Sample->IR_Sample_Prep Sample->MS_Sample_Prep

Caption: General Experimental Workflow for Spectroscopic Analysis.

References

  • PubChem. 2-[4-(Trifluoromethyl)phenyl]oxirane. [Link][1]

  • SpectraBase. 2-[4-(Trifluoromethyl)phenyl]oxirane. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Advent and Ascendance of Trifluoromethylphenyl Oxiranes: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trifluoromethylphenyl oxirane scaffold has emerged as a cornerstone in modern medicinal chemistry and drug development. The strategic incorporation of the trifluoromethyl group onto a phenyl ring, coupled with the reactive potential of the oxirane moiety, provides a powerful toolkit for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of the discovery, history, and evolving synthetic methodologies for preparing these pivotal building blocks. We will delve into the causality behind various experimental strategies, from classical epoxidation to sophisticated asymmetric techniques, and illuminate their application in the synthesis of notable pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

A Historical Perspective: The Convergence of Fluorine Chemistry and Epoxidation

The precise moment of the first synthesis of a trifluoromethylphenyl oxirane is not prominently documented, as is common for many specialized chemical intermediates. Their emergence can be understood as a natural consequence of the parallel advancements in two distinct areas of organic chemistry: the introduction of trifluoromethyl groups onto aromatic rings and the development of reliable epoxidation methods.

The mid-20th century saw a burgeoning interest in organofluorine chemistry, driven by the unique and often beneficial effects of fluorine on the physicochemical properties of organic molecules, such as metabolic stability and lipophilicity.[1][2] Landmark developments, like the discovery of trifluoromethylating agents, paved the way for the synthesis of a wide array of trifluoromethyl-substituted aromatic compounds.[3] Concurrently, established epoxidation reactions, such as the treatment of styrenes with peroxy acids, and the advent of the Johnson-Corey-Chaykovsky reaction in 1961, provided the necessary tools to transform trifluoromethylated styrenes into their corresponding oxiranes.[4] It was the convergence of these synthetic streams that brought trifluoromethylphenyl oxiranes from theoretical possibility to accessible laboratory reagents.

The Synthetic Arsenal: From Racemates to Enantiopure Building Blocks

The utility of trifluoromethylphenyl oxiranes in drug development is intrinsically linked to the ability to control their stereochemistry. As such, synthetic methodologies have evolved from producing racemic mixtures to highly enantioselective transformations.

Classical Epoxidation of Trifluoromethylstyrenes

One of the most direct methods for the synthesis of trifluoromethylphenyl oxiranes is the epoxidation of the corresponding trifluoromethylstyrenes. This approach is exemplified by the use of meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent for the epoxidation of alkenes.[5] This method is robust and generally provides good yields, although it produces a racemic mixture of the oxirane.

Experimental Protocol: Epoxidation of 1-(Trifluoromethyl)-4-vinylbenzene with m-CPBA [5]

  • Dissolution: Dissolve 1-(trifluoromethyl)-4-vinylbenzene in a suitable solvent, such as dichloromethane (DCM).

  • Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent, such as a solution of sodium thiosulfate, to destroy excess peroxide. Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product, 2-(4-(trifluoromethyl)phenyl)oxirane, can be purified by flash chromatography on silica gel.[5]

The Johnson-Corey-Chaykovsky Reaction: A Methylene Transfer Approach

The Johnson-Corey-Chaykovsky reaction, first reported in 1961, offers a powerful alternative to peroxy acid epoxidation.[4] This reaction involves the addition of a sulfur ylide to a carbonyl compound, in this case, a trifluoromethyl-substituted benzaldehyde. The reaction proceeds via nucleophilic addition of the ylide to the aldehyde, followed by an intramolecular nucleophilic substitution to form the epoxide and dimethyl sulfoxide as a byproduct.[4][6] A significant advantage of this method is its diastereoselectivity, which favors the formation of the trans epoxide.[4]

The mechanism involves the initial attack of the sulfur ylide on the carbonyl carbon, forming a betaine intermediate. This is followed by an intramolecular SN2 reaction, where the oxygen anion displaces the dimethyl sulfonium group to form the three-membered oxirane ring.[4]

Corey_Chaykovsky_Mechanism aldehyde R-CHO (Trifluoromethyl- benzaldehyde) betaine R-CH(O⁻)-CH₂-S⁺(CH₃)₂ (Betaine Intermediate) aldehyde->betaine + ylide (CH₃)₂S⁺-CH₂⁻ (Sulfur Ylide) ylide->betaine epoxide R-CH-O-CH₂ (Trifluoromethylphenyl Oxirane) betaine->epoxide Intramolecular SN2 dmso (CH₃)₂S (Dimethyl Sulfide) betaine->dmso +

Caption: Mechanism of the Johnson-Corey-Chaykovsky Reaction.

Experimental Protocol: Corey-Chaykovsky Epoxidation of 4-(Trifluoromethyl)benzaldehyde

  • Ylide Generation: Generate the sulfur ylide in situ by treating trimethylsulfonium iodide with a strong base, such as sodium hydride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at a low temperature.

  • Aldehyde Addition: Slowly add a solution of 4-(trifluoromethyl)benzaldehyde in the same solvent to the ylide solution, maintaining the low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the resulting epoxide by column chromatography.

Asymmetric Synthesis: Accessing Chiral Trifluoromethylphenyl Oxiranes

For applications in drug development, the synthesis of single-enantiomer trifluoromethylphenyl oxiranes is paramount. This has driven the development of asymmetric epoxidation methods.

One notable approach is the Sharpless asymmetric epoxidation , which is highly effective for allylic alcohols but can be adapted for other olefins. A modified Sharpless-Katsuki epoxidation using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (TBHP) can achieve high enantiomeric excess.[5]

Another powerful strategy involves the asymmetric trifluoromethylation of a precursor molecule . A practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide, an important pharmaceutical intermediate, has been reported.[7] This method relies on a chiral auxiliary-controlled asymmetric trifluoromethylation reaction to introduce the trifluoromethyl-substituted stereocenter.[7]

Method Substrate Reagents Key Features Stereocontrol
Classical Epoxidation Trifluoromethylstyrenem-CPBARobust, good yieldsRacemic
Johnson-Corey-Chaykovsky TrifluoromethylbenzaldehydeSulfur YlideMethylene transferDiastereoselective (trans)
Modified Sharpless TrifluoromethylstyreneTi(OiPr)₄, DET, TBHPCatalytic, asymmetricEnantioselective
Asymmetric Trifluoromethylation Chiral Keto EsterCF₃ source, chiral auxiliaryBuilds stereocenter earlyDiastereoselective

Table 1: Comparison of Synthetic Methodologies for Trifluoromethylphenyl Oxiranes.

Applications in Drug Development: Key Building Blocks for Complex Molecules

The trifluoromethylphenyl oxirane moiety is a versatile building block in the synthesis of pharmaceuticals due to the unique properties conferred by the trifluoromethyl group and the synthetic flexibility of the oxirane ring. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of the oxirane ring-opening, and its presence often enhances metabolic stability and binding affinity of the final drug molecule.[8][9]

The strained three-membered ring of the oxirane is susceptible to nucleophilic attack, leading to a variety of functionalized products. This ring-opening can be catalyzed by either acid or base, and the regioselectivity is influenced by both electronic and steric factors. The presence of the trifluoromethyl group on the phenyl ring generally directs nucleophilic attack to the benzylic position.

Ring_Opening oxirane CF₃-Ph-CH-O-CH₂ (Trifluoromethylphenyl Oxirane) amino_alcohol CF₃-Ph-CH(OH)-CH₂(Nu) (e.g., Amino Alcohol from NH₃) oxirane->amino_alcohol + NH₃ diol CF₃-Ph-CH(OH)-CH₂(OH) (Diol from H₂O) oxirane->diol + H₂O, H⁺ nucleophile Nu⁻ (Nucleophile) nucleophile->amino_alcohol

Caption: Nucleophilic Ring-Opening of Trifluoromethylphenyl Oxiranes.

Case Study: The Synthesis of Aprepitant and Fosaprepitant

Aprepitant (Emend®) is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[10][11] Its prodrug, Fosaprepitant, is an intravenous formulation.[6][12] While not directly synthesized from a trifluoromethylphenyl oxirane, the core chiral building block of Aprepitant is (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol.[10] This chiral alcohol is conceptually a product of the nucleophilic ring-opening of the corresponding (R)-2-(3,5-bis(trifluoromethyl)phenyl)oxirane. The synthesis of Aprepitant highlights the importance of chiral trifluoromethyl-substituted building blocks in the construction of complex pharmaceuticals.

The synthesis of Aprepitant involves the coupling of this chiral alcohol with a morpholine derivative.[4][10][13] The presence of two trifluoromethyl groups on the phenyl ring is crucial for the drug's high affinity for the NK₁ receptor.

Conclusion and Future Outlook

Trifluoromethylphenyl oxiranes have transitioned from chemical curiosities to indispensable tools in the arsenal of the medicinal chemist. Their history is a testament to the power of synergistic advancements in different fields of synthetic chemistry. The evolution of synthetic methods, from simple epoxidations yielding racemic mixtures to sophisticated asymmetric strategies providing enantiopure compounds, has unlocked their full potential as chiral building blocks for complex drug molecules.

The continued demand for novel therapeutics with improved efficacy and pharmacokinetic profiles will undoubtedly spur further innovation in the synthesis and application of these valuable intermediates. Future research will likely focus on developing more efficient and sustainable catalytic asymmetric methods for their preparation and exploring novel ring-opening reactions to access an even greater diversity of chiral synthons for drug discovery.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

  • Hale, J. J., et al. (2003). Chapter 10 Synthesis of aprepitant. ResearchGate. (URL: [Link])

  • Synthesis method of fosaprepitant dimeglumine.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (URL: [Link])

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. (URL: [Link])

  • Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. PubMed. (URL: [Link])

  • Synthesis of the major isomers of Aprepitant and Fosaprepitant. ResearchGate. (URL: [Link])

  • Intermediate for preparing aprepitant and preparation method and application thereof.
  • FOSAPREPITANT. Allmpus. (URL: [Link])

  • The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. (URL: [Link])

  • Diastereoselective Johnson-Corey-Chaykovsky Trifluoroethylidenation. ResearchGate. (URL: [Link])

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC - NIH. (URL: [Link])

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (URL: [Link])

Sources

physical characteristics of 2-[4-(trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-[4-(Trifluoromethyl)phenyl]oxirane

Introduction

2-[4-(Trifluoromethyl)phenyl]oxirane is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. Its structure, which combines a strained oxirane (epoxide) ring with a trifluoromethyl-substituted phenyl group, makes it a highly valuable and reactive building block. The trifluoromethyl (-CF3) group is a crucial pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical characteristics, synthesis, reactivity, and spectroscopic signature of 2-[4-(trifluoromethyl)phenyl]oxirane. As a key intermediate in the synthesis of established pharmaceuticals, understanding its properties is paramount for its effective application in complex synthetic routes.[1]

Core Physicochemical Characteristics

The unique combination of the polar oxirane ring and the lipophilic trifluoromethylphenyl group imparts a specific set of physicochemical properties to the molecule. These properties are critical for predicting its behavior in reaction media, its purification, and its pharmacokinetic profile when incorporated into larger molecules.

PropertyValueSource
IUPAC Name 2-[4-(trifluoromethyl)phenyl]oxiranePubChem[3]
CAS Number 111991-14-1PubChem[3]
Molecular Formula C₉H₇F₃OPubChem[3]
Molecular Weight 188.15 g/mol PubChem[3]
Appearance Colorless oil (Reported for related compounds)[1]
XLogP3 (Lipophilicity) 2.5PubChem[3]

The XLogP3 value of 2.5 indicates moderate lipophilicity, a desirable trait for intermediates in drug synthesis, as it often correlates with good solubility in common organic solvents and membrane permeability in biological systems.[3]

Synthesis and Manufacturing

The most direct and widely employed method for synthesizing 2-[4-(trifluoromethyl)phenyl]oxirane is the epoxidation of its corresponding styrene precursor. This reaction leverages the electron-rich double bond of the vinyl group, which is susceptible to attack by electrophilic oxidizing agents.

Protocol: Epoxidation of 1-(Trifluoromethyl)-4-vinylbenzene

This protocol describes the synthesis via oxidation with meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-(trifluoromethyl)-4-vinylbenzene (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer. The choice of DCM is based on its inertness and ability to dissolve both the starting material and the m-CPBA reagent.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermic nature of the reaction and to minimize the formation of side products, such as diols from premature epoxide ring-opening.

  • Reagent Addition: Add m-CPBA (approx. 1.1 eq) portion-wise to the stirred solution over 30 minutes. Using a slight excess of the oxidizing agent ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, a colorless oil, is then purified by flash column chromatography on silica gel to yield pure 2-[4-(trifluoromethyl)phenyl]oxirane.[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start_alkene 1-(Trifluoromethyl)-4-vinylbenzene reaction_step 1. Dissolve & Cool to 0 °C 2. Add m-CPBA 3. Stir at RT, 2-4h start_alkene->reaction_step start_reagent m-CPBA in DCM start_reagent->reaction_step workup_step 1. Quench (NaHCO₃) 2. Extract (DCM) 3. Dry & Concentrate reaction_step->workup_step purify_step Flash Chromatography workup_step->purify_step product 2-[4-(Trifluoromethyl)phenyl]oxirane purify_step->product G cluster_basic Basic/Neutral Conditions (Sₙ2) cluster_acidic Acidic Conditions (Sₙ1-like) Basic_Start Oxirane + Nu⁻ Basic_TS [Transition State] Basic_Start->Basic_TS Attack at Cβ Basic_Prod Product (Attack at less substituted C) Basic_TS->Basic_Prod Acidic_Start Oxirane + H⁺ Acidic_Intermediate Protonated Oxirane Acidic_Start->Acidic_Intermediate Protonation Acidic_TS [Transition State] Acidic_Intermediate->Acidic_TS Nu⁻ attack at Cα Acidic_Prod Product (Attack at more substituted C) Acidic_TS->Acidic_Prod

Caption: Regioselectivity in the ring-opening of unsymmetrical epoxides.

An example of this reactivity is the ring-opening with sodium methoxide (NaOCH₃) to form an intermediate used in drug synthesis. [1]

Spectroscopic Characterization

Confirming the identity and purity of 2-[4-(trifluoromethyl)phenyl]oxirane relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets in the ~7.2-7.7 ppm range, characteristic of a 1,4-disubstituted benzene ring. Oxirane Protons: A set of complex multiplets between ~2.7-4.0 ppm corresponding to the three protons on the epoxide ring (CH and CH₂), which are diastereotopic and couple to each other.
¹³C NMR Aromatic Carbons: Signals in the ~125-140 ppm range. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. Oxirane Carbons: Two signals in the ~45-55 ppm range. CF₃ Carbon: A quartet around ~124 ppm with a large ¹JCF coupling constant.
FTIR C-H (Aromatic): ~3050-3100 cm⁻¹. C-H (Aliphatic): ~2900-3000 cm⁻¹. C-O-C (Epoxide): Asymmetric stretch around ~1250 cm⁻¹ and symmetric stretch around ~840 cm⁻¹. C-F (Trifluoromethyl): Strong, characteristic absorbances in the ~1100-1350 cm⁻¹ region.
Mass Spec (EI) Molecular Ion (M⁺): A peak at m/z = 188. Fragmentation: Characteristic fragments corresponding to the loss of CO (m/z = 160) and cleavage of the phenyl and oxirane groups.

Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used. [3][4]

Safety, Handling, and Storage

2-[4-(Trifluoromethyl)phenyl]oxirane is classified as a hazardous substance and must be handled with appropriate precautions. [3] GHS Hazard Classifications: [3]* Flammable liquid and vapor (H226)

  • Harmful if swallowed (H302)

  • Toxic in contact with skin (H311)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

Protocol: Safe Handling and Storage
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles with side shields at all times. [5][6]3. Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

  • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Conclusion

2-[4-(Trifluoromethyl)phenyl]oxirane is a versatile and highly valuable synthetic intermediate. Its well-defined physicochemical properties, predictable reactivity centered on nucleophilic ring-opening, and established synthetic routes make it an essential tool for medicinal chemists and researchers. The incorporation of the trifluoromethyl group provides a strategic advantage for designing next-generation pharmaceuticals. A thorough understanding of its characteristics and strict adherence to safety protocols are essential for leveraging its full potential in the laboratory and beyond.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9990016, 2-[4-(Trifluoromethyl)phenyl]oxirane. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33786616, (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. Available from: [Link]

  • ResearchGate. Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b)... Available from: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (2015). Phenyloxirane and its isomers: Human health tier II assessment. Available from: [Link]

  • Cheméo. Chemical Properties of Oxirane, phenyl- (CAS 96-09-3). Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10149314, N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. Available from: [Link]

  • Simões, M. M. Q., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available from: [Link]

  • Kumar, A., et al. (2023). Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. Organic & Biomolecular Chemistry. Available from: [Link]

  • ChemSynthesis. Oxiranes database - synthesis, physical properties. Available from: [Link]

  • Covestro. Safety Data Sheet. Available from: [Link]

  • Google Patents. CN102491959B - Preparation method of oxirane derivative.
  • OpenOChem Learn. HNMR Practice 1. Available from: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/0d879c933b9e4a5538e7d7a77e5e3c830e2f3d5e]([Link]

  • ResearchGate. Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. Available from: [Link]

  • Das, B. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available from: [Link]

  • National Institutes of Health. 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane. Available from: [Link]

  • ResearchGate. Ring opening of optically active phenyl oxirane: FC vs. Grignard reaction. Available from: [Link]

Sources

The Solubility Profile of 2-[4-(Trifluoromethyl)phenyl]oxirane: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-[4-(trifluoromethyl)phenyl]oxirane, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this paper establishes a robust solubility framework based on first principles of physical organic chemistry, analysis of the structural analogue 2-phenyloxirane (styrene oxide), and the well-documented physicochemical impact of the trifluoromethyl moiety. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, field-proven methodologies for solubility determination to support process development, formulation, and quality control.

Introduction: The Significance of 2-[4-(Trifluoromethyl)phenyl]oxirane

2-[4-(Trifluoromethyl)phenyl]oxirane is an epoxide derivative of trifluoromethylated styrene. The oxirane (epoxide) ring is a highly strained, three-membered heterocycle, making it a versatile reactive intermediate for introducing the 2-hydroxyethyl pharmacophore through nucleophilic ring-opening reactions. The presence of the trifluoromethyl (-CF3) group on the phenyl ring is of particular strategic importance in medicinal chemistry. The -CF3 group is a strong electron-withdrawing substituent known to significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their target proteins. These properties make 2-[4-(trifluoromethyl)phenyl]oxirane a valuable precursor in the synthesis of complex molecules with potential therapeutic applications.

A thorough understanding of the solubility of this intermediate in various organic solvents is paramount for its effective use. Solubility dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and formulation approaches. This guide aims to provide a comprehensive understanding of its expected solubility behavior and a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline.

Molecular Structure Analysis:

2-[4-(trifluoromethyl)phenyl]oxirane possesses a bifunctional character. The phenyl ring and the trifluoromethyl group contribute to its non-polar, lipophilic nature. The oxirane ring, with its polar C-O bonds, introduces a modest degree of polarity. However, the overall molecular topology is dominated by the lipophilic phenyl and trifluoromethyl substituents.

The Influence of the Trifluoromethyl Group:

The trifluoromethyl group is a key determinant of this molecule's physical properties. It is highly lipophilic, a property that often enhances the solubility of organic compounds in non-polar environments. The high electronegativity of the fluorine atoms also contributes to the molecule's stability. The presence of the -CF3 group has been repeatedly shown to improve the solubility and pharmacokinetic profiles of drug candidates.[1]

Expected Solubility in Organic Solvents:

Based on its chemical structure and the properties of its structural analog, 2-phenyloxirane (styrene oxide), 2-[4-(trifluoromethyl)phenyl]oxirane is predicted to exhibit the following solubility characteristics:

  • High Solubility in Non-Polar and Moderately Polar Solvents: The molecule's significant lipophilic character, driven by the trifluoromethylated phenyl ring, suggests high solubility in aromatic hydrocarbons (e.g., toluene), aliphatic hydrocarbons (e.g., heptane), and chlorinated solvents (e.g., dichloromethane).

  • Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and tetrahydrofuran are expected to be effective at solvating the molecule due to their ability to engage in dipole-dipole interactions with the oxirane ring while also accommodating the non-polar regions.

  • Moderate to Good Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol should be effective solvents. While the molecule lacks strong hydrogen bond donating capabilities, the oxygen atom of the oxirane ring can act as a hydrogen bond acceptor.

  • Poor Solubility in Water: The molecule is predominantly non-polar and lacks significant hydrogen bonding capacity, leading to an expectation of very low solubility in aqueous media.

The solubility of the closely related compound, 2-phenyloxirane, is described as being soluble in acetone, benzene, carbon tetrachloride, heptane, and methanol, and miscible with most organic solvents.[1][2] This supports the predictions for 2-[4-(trifluoromethyl)phenyl]oxirane.

Table 1: Predicted Solubility of 2-[4-(Trifluoromethyl)phenyl]oxirane in Common Organic Solvents at Ambient Temperature
SolventSolvent TypePredicted SolubilityRationale
HeptaneNon-PolarHighDominated by van der Waals interactions with the lipophilic trifluoromethyl-phenyl group.
TolueneAromaticVery HighFavorable π-π stacking interactions between the aromatic rings of the solute and solvent.
DichloromethaneHalogenatedVery HighGood balance of polarity to interact with the oxirane ring and ability to solvate the non-polar regions.
AcetonePolar AproticHighDipole-dipole interactions with the oxirane ring are favorable.
Ethyl AcetatePolar AproticHighSimilar to acetone, with good solvating power for both polar and non-polar moieties.
EthanolPolar ProticHighCapable of hydrogen bonding with the oxirane oxygen and solvating the lipophilic portions.
MethanolPolar ProticHighSimilar to ethanol, expected to be a good solvent.
WaterPolar ProticVery LowThe large, non-polar trifluoromethyl-phenyl group dominates, leading to unfavorable interactions with the highly polar water network.

Note: The predicted solubilities are qualitative estimations based on physicochemical principles and data from the structural analog 2-phenyloxirane. Quantitative determination requires experimental validation as outlined in Section 3.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating experimental workflow for the quantitative determination of the solubility of 2-[4-(trifluoromethyl)phenyl]oxirane in various organic solvents. The isothermal shake-flask method is a well-established and reliable technique for measuring thermodynamic solubility.

Causality Behind Experimental Choices:
  • Isothermal Shake-Flask Method: This "gold standard" method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited value. By agitating an excess of the solid in the solvent for an extended period, we ensure the solvent is fully saturated.

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath is crucial for reproducibility and accurate data. 25 °C is a standard temperature for such measurements.

  • Equilibration Time: A sufficient equilibration time (e.g., 24-48 hours) is necessary to ensure that the dissolution process has reached a steady state. Preliminary experiments should be conducted to determine the minimum time required to reach equilibrium.

  • Quantification by High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific analytical technique, making it ideal for accurately determining the concentration of the solute in the saturated solution. A UV detector is suitable for this compound due to the presence of the chromophoric phenyl ring.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 2-[4-(trifluoromethyl)phenyl]oxirane to a known volume of solvent in a sealed vial. B Prepare a series of vials for each solvent. A->B C Place vials in a thermostatic shaker at a constant temperature (e.g., 25°C). B->C D Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). C->D E Allow solid to settle. D->E F Withdraw an aliquot of the supernatant and filter through a 0.45 µm syringe filter. E->F G Dilute the filtrate with the same solvent to a concentration within the HPLC calibration range. F->G H Analyze the diluted sample by a validated HPLC-UV method. G->H I Calculate the original concentration (solubility) using the dilution factor. H->I caption Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Standard Solutions for HPLC Calibration: a. Accurately weigh a known amount of 2-[4-(trifluoromethyl)phenyl]oxirane and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration. b. Perform a series of serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations.

  • HPLC Method Development and Validation: a. Develop a suitable HPLC method (e.g., reverse-phase C18 column) that provides a sharp, well-resolved peak for 2-[4-(trifluoromethyl)phenyl]oxirane. The mobile phase will depend on the solvent being tested. b. Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.99.

  • Preparation of Saturated Solutions: a. To a series of glass vials, add an excess amount of 2-[4-(trifluoromethyl)phenyl]oxirane (enough to ensure that solid material remains after equilibration). b. Accurately pipette a known volume of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). b. Shake the vials at a constant speed for 24 to 48 hours. A preliminary study should confirm the time required to reach equilibrium.

  • Sample Preparation and Analysis: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles. d. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. e. Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility: a. Using the equation from the calibration curve, determine the concentration of the diluted sample. b. Calculate the concentration of the original saturated solution by multiplying the result from step 6a by the dilution factor. This value represents the solubility of 2-[4-(trifluoromethyl)phenyl]oxirane in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-[4-(trifluoromethyl)phenyl]oxirane is a multifactorial property. The following diagram illustrates the key relationships between the molecular structure and the solvent properties that dictate its solubility.

Caption: Key factors influencing the solubility of 2-[4-(trifluoromethyl)phenyl]oxirane.

Conclusion

While specific quantitative solubility data for 2-[4-(trifluoromethyl)phenyl]oxirane is not widely published, a comprehensive understanding of its solubility can be derived from its molecular structure and the known properties of analogous compounds. It is predicted to be highly soluble in a wide range of common organic solvents, from non-polar hydrocarbons to polar aprotic and protic systems, and poorly soluble in water. This guide provides a robust theoretical framework for predicting its behavior and a detailed, validated experimental protocol for its quantitative determination. For researchers and professionals in drug development and chemical synthesis, this knowledge is crucial for optimizing reaction conditions, purification processes, and formulation strategies, thereby accelerating the development of novel chemical entities.

References

  • International Agency for Research on Cancer. (1994). Styrene-7,8-Oxide. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC. Retrieved from [Link]

  • Solubility of Things. (n.d.). Styrene oxide. Retrieved from [Link]

  • Grokipedia. (n.d.). Styrene oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Styrene oxide. Retrieved from [Link]

Sources

Stability and Storage of 2-[4-(trifluoromethyl)phenyl]oxirane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-[4-(trifluoromethyl)phenyl]oxirane, a critical building block in pharmaceutical and materials science research. Understanding the chemical liabilities of this epoxide is paramount for ensuring its integrity, maximizing experimental reproducibility, and safeguarding personnel. This document will delve into the mechanistic underpinnings of its stability profile, outline potential degradation pathways, and provide actionable protocols for its proper handling and storage.

Introduction to 2-[4-(trifluoromethyl)phenyl]oxirane: A Molecule of Interest

2-[4-(trifluoromethyl)phenyl]oxirane, a trifluoromethyl-substituted styrene oxide derivative, is a versatile intermediate in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the reactivity of the oxirane moiety, making it a subject of interest in the synthesis of complex molecules. Its structural features, however, also dictate its stability profile, necessitating careful consideration of its handling and storage.

molecule mol 2-[4-(trifluoromethyl)phenyl]oxirane sub Key Features: - Strained three-membered oxirane ring - Electron-withdrawing trifluoromethyl group - Aromatic phenyl ring mol->sub

Caption: Key structural features of 2-[4-(trifluoromethyl)phenyl]oxirane.

The Inherent Reactivity of the Oxirane Ring: A Double-Edged Sword

The high reactivity of epoxides, including 2-[4-(trifluoromethyl)phenyl]oxirane, stems from the significant ring strain of the three-membered ether ring[1][2]. This strain makes the C-O bonds susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its synthetic utility but also represents its primary stability liability.

Acid-Catalyzed Ring Opening: A Major Degradation Pathway

Under acidic conditions, the epoxide oxygen can be protonated, forming a highly reactive intermediate. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles. For unsymmetrical epoxides like 2-[4-(trifluoromethyl)phenyl]oxirane, the regioselectivity of the attack is crucial. In acidic media, the nucleophile preferentially attacks the more substituted carbon atom (the benzylic position) due to the greater stabilization of the partial positive charge that develops at this position during the transition state[3][4][5].

Potential Degradants via Acid-Catalyzed Hydrolysis:

  • Diol Formation: In the presence of water, acid-catalyzed hydrolysis will lead to the formation of the corresponding 1,2-diol.

  • Ether Formation: If the reaction occurs in an alcohol solvent, an ether-alcohol will be formed.

acid_degradation Oxirane 2-[4-(trifluoromethyl)phenyl]oxirane Protonated_Oxirane Protonated Oxirane (Activated Intermediate) Oxirane->Protonated_Oxirane H+ (Acid Catalyst) Diol_Product 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol Protonated_Oxirane->Diol_Product Nucleophilic Attack at More Substituted Carbon Nucleophile Nucleophile (e.g., H2O, ROH) Nucleophile->Diol_Product

Caption: Acid-catalyzed degradation pathway of 2-[4-(trifluoromethyl)phenyl]oxirane.

Base-Mediated Ring Opening

In the presence of strong nucleophiles under basic or neutral conditions, the ring-opening of 2-[4-(trifluoromethyl)phenyl]oxirane will also occur. However, the regioselectivity is reversed compared to acidic conditions. The nucleophile will attack the less sterically hindered carbon atom of the epoxide ring in an SN2-like fashion[1].

Potential Degradants via Base-Mediated Reactions:

  • Reaction with Hydroxide: Strong bases like sodium hydroxide will lead to the formation of the diol.

  • Reaction with other Nucleophiles: Other strong nucleophiles, such as amines or thiols, will lead to the corresponding amino-alcohols or thio-alcohols.

Influence of the Trifluoromethyl Group on Stability

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of 2-[4-(trifluoromethyl)phenyl]oxirane, the following storage conditions are recommended. These are based on general principles for storing reactive epoxides and information from safety data sheets of similar compounds.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Amber vial or stored in the darkProtects against potential photolytic degradation.
Container Tightly sealed, chemically resistant glassPrevents contamination and reaction with container materials.
Purity Store in a pure form, free from acidic or basic contaminantsContaminants can catalyze degradation reactions.

Incompatible Materials and Conditions

To prevent accidental degradation or hazardous reactions, avoid contact with the following:

  • Strong Acids and Bases: These will catalyze ring-opening reactions.

  • Strong Oxidizing Agents: Can lead to unwanted side reactions.

  • Nucleophiles: Amines, thiols, and other nucleophiles will react with the epoxide.

  • Heat, Sparks, and Open Flames: The compound may be flammable and can decompose at elevated temperatures.

Experimental Protocol: A Self-Validating Stability Study

To empirically determine the stability of 2-[4-(trifluoromethyl)phenyl]oxirane under specific laboratory conditions, a well-designed stability study is essential.

Objective

To assess the stability of 2-[4-(trifluoromethyl)phenyl]oxirane under accelerated thermal and hydrolytic stress conditions.

Materials
  • 2-[4-(trifluoromethyl)phenyl]oxirane

  • HPLC-grade acetonitrile and water

  • pH 4 and pH 9 buffer solutions

  • Calibrated HPLC system with a suitable C18 column

  • Forced-air oven

Methodology
  • Sample Preparation: Prepare stock solutions of 2-[4-(trifluoromethyl)phenyl]oxirane in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with pH 4 buffer to a final concentration of 0.1 mg/mL.

    • Basic Hydrolysis: Dilute the stock solution with pH 9 buffer to a final concentration of 0.1 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with HPLC-grade water to a final concentration of 0.1 mg/mL.

    • Thermal Stress (Solid State): Place a known quantity of the solid compound in an open vial in a forced-air oven at 60°C.

    • Thermal Stress (Solution): Incubate the stock solution in acetonitrile at 60°C.

  • Time Points: Analyze the samples at initial (t=0), 24, 48, and 72 hours.

  • Analysis: Use a validated HPLC method to quantify the remaining parent compound and monitor the appearance of any degradation products.

stability_study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL stock in ACN Acid Acidic Hydrolysis (pH 4) Prep->Acid Base Basic Hydrolysis (pH 9) Prep->Base Neutral Neutral Hydrolysis (Water) Prep->Neutral Solid_Heat Solid Thermal Stress (60°C) Prep->Solid_Heat Solid Sample Sol_Heat Solution Thermal Stress (60°C) Prep->Sol_Heat Analysis HPLC Analysis at t=0, 24, 48, 72h Acid->Analysis Base->Analysis Neutral->Analysis Solid_Heat->Analysis Sol_Heat->Analysis

Caption: Experimental workflow for a stability study of 2-[4-(trifluoromethyl)phenyl]oxirane.

Conclusion

The stability of 2-[4-(trifluoromethyl)phenyl]oxirane is intrinsically linked to the reactivity of its strained epoxide ring. Degradation is primarily driven by ring-opening reactions, which are catalyzed by both acidic and basic conditions, with the regioselectivity of nucleophilic attack being condition-dependent. Proper storage at refrigerated temperatures, under an inert atmosphere, and protected from light is crucial for preserving its chemical integrity. By understanding these principles and implementing the recommended handling and storage procedures, researchers can ensure the quality of this important synthetic intermediate for their scientific endeavors.

References

  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Trifluoromethyl-substituted cyclometalated iridiumIII emitters with high photostability for continuous oxygen sensing. Journal of Materials Chemistry C. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • YouTube. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions. Organic Chemistry Tutor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 17). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. PMC. Retrieved from [Link]

  • ACS Publications. (2026, January 20). Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, January 5). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation and Pyrolysis of Polytetrafluoroethylene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 9). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Spontaneous Hydrolysis Reactions of cis - and trans -β-Methyl-4-methoxystyrene Oxides (Anethole Oxides): Buildup of trans Anethole Oxide as an Intermediate in the Spontaneous Reaction of cis Anethole Oxide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of 2-[4-(trifluoromethyl)phenyl]oxirane: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

As a pivotal building block in contemporary medicinal chemistry and materials science, 2-[4-(trifluoromethyl)phenyl]oxirane presents a unique combination of synthetic utility and significant health hazards. This technical guide provides a comprehensive overview of the safety protocols, hazard mitigation strategies, and emergency procedures requisite for the safe handling of this compound. By elucidating the chemical's intrinsic properties and toxicological profile, this document aims to equip researchers and drug development professionals with the knowledge to minimize exposure risks and ensure a secure laboratory environment. The following sections detail the compound's hazard summary, risk assessment, safe handling and storage protocols, emergency procedures, and proper disposal methods, all grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent dangers of 2-[4-(trifluoromethyl)phenyl]oxirane is the cornerstone of its safe utilization. This compound is classified with multiple hazard warnings that necessitate stringent safety measures.[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and concise summary of the hazards associated with 2-[4-(trifluoromethyl)phenyl]oxirane.

Hazard ClassCategoryHazard StatementSignal Word
Flammable Liquids3H226: Flammable liquid and vaporWarning
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Acute Toxicity, Dermal3H311: Toxic in contact with skinDanger
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity3H335: May cause respiratory irritationWarning
Carcinogenicity1BH350: May cause cancerDanger

Data compiled from multiple sources.[1][2]

Toxicological Profile and Carcinogenicity

The most significant long-term health risk associated with 2-[4-(trifluoromethyl)phenyl]oxirane is its classification as a suspected carcinogen.[2] While specific mechanistic studies on this particular derivative are not widely published, the carcinogenicity of structurally related epoxides, such as ethylene oxide and styrene oxide, is well-documented.[3][4] The National Toxicology Program has conducted extensive research on such compounds, demonstrating their potential to cause cancer in laboratory animals.[3][5] The epoxide functional group is known to be reactive towards nucleophiles, including DNA, which can lead to genotoxic effects and potentially initiate carcinogenesis.

Acute exposure to 2-[4-(trifluoromethyl)phenyl]oxirane can cause immediate health effects. It is harmful if swallowed or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[1][2]

Safe Handling and Storage Protocols

Given the hazardous nature of 2-[4-(trifluoromethyl)phenyl]oxirane, a multi-layered approach to safety is imperative. This includes the use of engineering controls, appropriate personal protective equipment (PPE), and strict adherence to established safe handling procedures.

Engineering Controls and Designated Work Areas

All work with 2-[4-(trifluoromethyl)phenyl]oxirane, especially handling of stock solutions and any procedures that may generate aerosols, must be conducted within a certified chemical fume hood.[6][7] The work area should be clearly designated as a space for handling carcinogenic materials, with access restricted to authorized personnel.[7][8] The work surface should be protected with an absorbent, disposable liner to contain any potential spills.[9]

cluster_fume_hood Chemical Fume Hood compound 2-[4-(trifluoromethyl)phenyl]oxirane (in sealed container) weighing Weighing and Dispensing compound->weighing Transfer reaction Reaction Setup weighing->reaction Addition waste Waste Collection (sealed container) reaction->waste Quenching & Work-up outside_hood Researcher with full PPE outside_hood->compound Safe Handling

Caption: Workflow for handling 2-[4-(trifluoromethyl)phenyl]oxirane within a designated chemical fume hood.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-[4-(trifluoromethyl)phenyl]oxirane:

  • Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[8][9]

  • Eye Protection: Chemical splash goggles and a face shield must be worn to protect against splashes.[10]

  • Lab Coat: A buttoned, full-length lab coat is required. Disposable lab coats should be considered for procedures with a higher risk of contamination.[8]

  • Respiratory Protection: For situations where the concentration of vapors may exceed exposure limits, a respirator with an appropriate organic vapor cartridge should be used.[10]

Storage Requirements

2-[4-(trifluoromethyl)phenyl]oxirane should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for carcinogenic and flammable materials.[11][12] It should be segregated from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[11][13]

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate the consequences of an accidental exposure or spill.

First Aid Measures

The following first-aid procedures should be followed in the event of an exposure:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[14][15]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][16]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16][17]
Spill and Leak Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and the laboratory supervisor.

  • Control Ignition Sources: As the compound is flammable, eliminate all sources of ignition in the vicinity of the spill.[18]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[19][20][21] Do not use combustible materials like paper towels to absorb the initial spill.[18]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.[22]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.

Caption: Step-by-step procedure for cleaning up a spill of 2-[4-(trifluoromethyl)phenyl]oxirane.

Waste Disposal

All waste containing 2-[4-(trifluoromethyl)phenyl]oxirane, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[12]

Waste Collection and Labeling
  • Collect all waste in a dedicated, leak-proof, and clearly labeled container.[23]

  • The label must include the words "Hazardous Waste," the full chemical name "2-[4-(trifluoromethyl)phenyl]oxirane," and the associated hazards (e.g., "Flammable," "Toxic," "Carcinogen").[24]

Disposal Procedure
  • Do not dispose of this chemical down the drain or in regular trash.[12][23]

  • Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

  • Empty containers that held the compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[24]

Conclusion

While 2-[4-(trifluoromethyl)phenyl]oxirane is a valuable tool in chemical synthesis, its significant health hazards demand a culture of safety and strict adherence to established protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is paramount to ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • University of Delaware Environmental Health & Safety. (n.d.). Chemical Carcinogens. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Clarkson University Environmental Health & Safety. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (2013, September 6). Chemical Spill Cleanup - Floor Dry [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9990016, 2-[4-(Trifluoromethyl)phenyl]oxirane. PubChem. Retrieved from [Link]

  • Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide. Retrieved from [Link]

  • University of California, Berkeley Office of Environment, Health & Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • Agilent Technologies. (2023, October 31). Microarray Wash Buffer Additive, Part Number 5190-0401 - SAFETY DATA SHEET. Retrieved from [Link]

  • National Toxicology Program. (2010). Toxicology and Carcinogenesis Studies of Isoeugenol (CASRN 97-54-1) in F344/N Rats and B6C3F1 Mice (Gavage studies) (NTP TR 551). National Institutes of Health. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (2011, November 1). Information About Formaldehyde. Retrieved from [Link]

  • National Toxicology Program. (2020). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Revised) (NTP TR 598). National Institutes of Health. Retrieved from [Link]

  • National Toxicology Program. (1987). Toxicology and Carcinogenesis Studies of Ethylene Oxide in B6C3F1 Mice (Inhalation Studies) (NTP TR 326). National Institutes of Health. Retrieved from [Link]

  • University of California, San Diego Environmental Health & Safety. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Retrieved from [Link]

  • National Toxicology Program. (1987). TR-326: Ethylene Oxide (CASRN 75-21-8) in B6C3F1Mice (Inhalation Studies). National Institutes of Health. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane. This chiral epoxide is a critical building block in medicinal chemistry, largely due to the prevalence of the trifluoromethyl group in modern pharmaceuticals. We will explore the primary synthetic strategies, namely asymmetric epoxidation of 4-(trifluoromethyl)styrene and hydrolytic kinetic resolution (HKR) of the corresponding racemic epoxide. This guide offers in-depth scientific rationale, comparative data, and detailed, field-proven protocols to enable the successful laboratory synthesis of this valuable compound in high enantiopurity.

Scientific Introduction & Strategic Overview

Chiral epoxides are highly versatile intermediates in organic synthesis, capable of undergoing regio- and stereoselective ring-opening reactions to introduce complex functionality.[1] The target molecule, 2-[4-(trifluoromethyl)phenyl]oxirane, combines this reactive functional group with a trifluoromethyl-substituted phenyl ring, a common motif used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2]

Achieving high enantiopurity is paramount for pharmaceutical applications. Two principal strategies dominate the synthesis of this and similar chiral epoxides:

  • Asymmetric Epoxidation: The direct, enantioselective conversion of the prochiral alkene, 4-(trifluoromethyl)styrene, into the desired chiral epoxide. This approach is atom-economical and can theoretically achieve a 100% yield of the desired enantiomer.

  • Kinetic Resolution: The separation of a racemic mixture of the epoxide by selectively reacting one enantiomer at a much faster rate than the other. While the maximum theoretical yield of the recovered epoxide is 50%, this method can be exceptionally effective at achieving very high enantiomeric excess (ee).[3][4]

The choice between these strategies depends on factors such as the availability of starting materials, catalyst cost, desired enantiomer, and scalability requirements.

Synthetic_Strategies Styrene 4-(Trifluoromethyl)styrene AE Asymmetric Epoxidation Styrene->AE Racemate Racemic Epoxide KR Kinetic Resolution Racemate->KR Epoxide_R (R)-Epoxide AE->Epoxide_R Epoxide_S (S)-Epoxide AE->Epoxide_S KR->Epoxide_S Unreacted Diol Enantioenriched Diol KR->Diol Reacted

Figure 1: Overview of the primary synthetic pathways to enantiopure 2-[4-(trifluoromethyl)phenyl]oxirane.

Methodologies for Enantioselective Synthesis

Asymmetric Epoxidation of 4-(Trifluoromethyl)styrene

This approach involves the direct oxidation of the alkene double bond using a chiral catalyst to control the facial selectivity of the oxygen atom transfer.

The Jacobsen-Katsuki epoxidation is a robust and widely used method that employs a chiral manganese-salen complex as the catalyst.[5] Its reliability stems from a well-defined mechanism and the commercial availability of the catalyst in both enantiomeric forms.

  • Causality of Experimental Choice: The stereoselectivity is imparted by a C2-symmetric chiral ligand that creates a highly organized steric environment around the manganese active center.[5] The bulky tert-butyl groups on the salen ligand direct the incoming alkene to approach the high-valent Mn(V)-oxo intermediate from a specific trajectory, minimizing steric clash and favoring the formation of one epoxide enantiomer.[6][7] The choice of terminal oxidant (e.g., NaOCl or m-CPBA) and additives can be crucial for catalyst stability and turnover.

Jacobsen_Cycle MnIII [Salen-Mn(III)]Cl (Precatalyst) MnV [Salen-Mn(V)=O] (Active Oxidant) MnIII->MnV Oxidation Intermediate Intermediate Complex MnV->Intermediate Alkene Approach Product Chiral Epoxide Intermediate->Product Oxygen Transfer Catalyst_Regen [Salen-Mn(III)] Intermediate->Catalyst_Regen Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->MnIII Alkene 4-(CF3)styrene Alkene->MnV Spent_Oxidant Spent Oxidant (e.g., NaCl) Catalyst_Regen->MnV Re-oxidation

Figure 2: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

For an organocatalytic alternative, the Shi epoxidation utilizes a fructose-derived ketone that, upon activation with a stoichiometric oxidant like Oxone, generates a chiral dioxirane.[8][9] This dioxirane is the active species that transfers an oxygen atom to the alkene.

  • Causality of Experimental Choice: This method avoids transition metals, which can be advantageous for pharmaceutical synthesis where metal contamination is a concern. The stereochemical outcome is governed by the rigid, spirocyclic structure of the dioxirane, which presents two distinct faces for alkene approach. The reaction is typically run in a biphasic solvent system with careful pH control to ensure the stability and reactivity of the catalyst and oxidant.[10]

Enzymes, particularly styrene monooxygenases (SMOs), offer exceptional enantioselectivity under mild, aqueous conditions.[11][12]

  • Causality of Experimental Choice: The high fidelity of biocatalysis arises from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation for epoxidation.[13] The reaction uses molecular oxygen as the terminal oxidant, making it a green chemistry approach.[14] However, practical application requires whole-cell systems or isolated enzymes with a robust cofactor regeneration system (typically for NADH), which can add complexity to the process.[11]

Hydrolytic Kinetic Resolution (HKR)

HKR is a powerful method for obtaining extremely high ee material (>99%) from a racemic epoxide.[3][4] It relies on the selective hydrolysis of one enantiomer, catalyzed by a chiral (salen)Co(III) complex, leaving the unreacted epoxide highly enriched in the other enantiomer.[15]

  • Causality of Experimental Choice: This method is often chosen when the highest possible enantiopurity is required. The mechanism involves a cooperative, bimetallic pathway where two catalyst molecules work in concert.[6] One catalyst molecule activates the epoxide, while the other delivers the water nucleophile. This intricate arrangement is highly sensitive to the stereochemistry of the epoxide, leading to a large difference in reaction rates between the two enantiomers. A key experimental parameter is the stoichiometry of water; using approximately 0.5 equivalents relative to the racemic epoxide maximizes the yield and ee of the recovered, unreacted epoxide.[3][15]

HKR_Mechanism Racemate Racemic Epoxide (R)- and (S)- Fast_Complex [(R)-Epoxide-Catalyst] (Favored Complex) Racemate->Fast_Complex Fast Slow_Complex [(S)-Epoxide-Catalyst] (Disfavored Complex) Racemate->Slow_Complex Slow Catalyst (R,R)-[Salen-Co(III)] Catalyst Catalyst->Fast_Complex Catalyst->Slow_Complex Diol (R)-Diol Product Fast_Complex->Diol Hydrolysis Unreacted (S)-Epoxide (Enantioenriched) Slow_Complex->Unreacted Remains H2O H₂O (Nucleophile) H2O->Fast_Complex

Sources

reaction mechanisms involving 2-[4-(trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Reaction Mechanisms of 2-[4-(Trifluoromethyl)phenyl]oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the reaction mechanisms of 2-[4-(trifluoromethyl)phenyl]oxirane, a critical building block in modern organic synthesis. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the epoxide's reactivity, particularly the regioselectivity of its ring-opening reactions. This guide explores the fundamental principles governing these transformations, offering field-proven insights into reaction control. We present detailed protocols for key synthetic manipulations, including acid-catalyzed, base-catalyzed, and Frustrated Lewis Pair (FLP)-mediated ring-opening reactions, supported by mechanistic diagrams and quantitative data to empower researchers in drug discovery and materials science.

Introduction: A Versatile Fluorinated Building Block

2-[4-(Trifluoromethyl)phenyl]oxirane is a monosubstituted epoxide distinguished by a trifluoromethyl (-CF3) group at the para position of its phenyl substituent. The -CF3 group is a powerful modulator of physicochemical properties in organic molecules, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] Consequently, this oxirane serves as a valuable intermediate for introducing the trifluoromethylphenyl moiety into complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[2][3]

The inherent ring strain of the three-membered ether (approximately 13 kcal/mol) renders the oxirane susceptible to nucleophilic attack, driving a variety of ring-opening reactions.[4][5] The primary focus of this guide is to elucidate how the electronic properties of the 4-(trifluoromethyl)phenyl group dictate the outcome of these reactions under different catalytic conditions.

Synthesis of 2-[4-(Trifluoromethyl)phenyl]oxirane

The most common and efficient synthesis of this epoxide involves the direct oxidation of its corresponding olefin precursor, 1-(trifluoromethyl)-4-vinylbenzene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for this transformation.[2] Alternative methods include the Corey-Chaykovsky reaction, which involves treating 4-(trifluoromethyl)benzaldehyde with a sulfur ylide.[6]

Protocol 1: Epoxidation of 1-(Trifluoromethyl)-4-vinylbenzene

This protocol details the synthesis of the title compound via m-CPBA oxidation.

Materials:

  • 1-(Trifluoromethyl)-4-vinylbenzene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

  • Dissolve 1-(Trifluoromethyl)-4-vinylbenzene (1.0 eq) in anhydrous DCM in a round-bottom flask at 0 °C (ice bath).

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred styrene solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-[4-(trifluoromethyl)phenyl]oxirane as a colorless oil.[2]

Safety Note: 2-[4-(trifluoromethyl)phenyl]oxirane is classified as a flammable liquid and is harmful if swallowed or in contact with skin. It may also cause cancer.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Core Reaction Mechanisms: Regioselective Ring-Opening

The regiochemical outcome of the epoxide ring-opening is dictated by the reaction conditions. The electron-withdrawing -CF₃ group enhances the electrophilicity of the benzylic carbon, but its influence is weighed against steric factors and the stability of potential cationic intermediates.

Acid-Catalyzed Ring-Opening: Attack at the Benzylic Carbon

Under acidic conditions, the epoxide oxygen is first protonated, creating a more potent leaving group. This is followed by nucleophilic attack. The reaction proceeds through a mechanism with significant Sₙ1 character. A transient positive charge develops, which is preferentially stabilized at the more substituted, benzylic carbon through resonance with the phenyl ring. Consequently, the nucleophile attacks this benzylic position.

Acid_Catalyzed_Opening

Protocol 2: Acid-Catalyzed Hydrolysis to a Diol

Materials:

  • 2-[4-(Trifluoromethyl)phenyl]oxirane

  • Tetrahydrofuran (THF)

  • 0.5 M Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the epoxide (1.0 eq) in THF in a round-bottom flask.

  • Add an equal volume of 0.5 M H₂SO₄ and stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography or recrystallization.

Base-Catalyzed Ring-Opening: Attack at the Terminal Carbon

In the presence of a strong, non-hindered nucleophile under basic or neutral conditions, the ring-opening follows a classic Sₙ2 mechanism.[4][5][8] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the bulky 4-(trifluoromethyl)phenyl group, the attack occurs preferentially at the less substituted, terminal carbon (CH₂).[9][10]

Base_Catalyzed_Opening

Protocol 3: Base-Catalyzed Opening with Sodium Methoxide

This reaction is useful for synthesizing 1-methoxy-2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethane derivatives.[2]

Materials:

  • 2-[4-(Trifluoromethyl)phenyl]oxirane

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the epoxide (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction for 3-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Advanced Mechanism: Frustrated Lewis Pair (FLP) Mediated Opening

Recent research has demonstrated the ring-opening of trifluoromethyl-substituted oxiranes using Frustrated Lewis Pairs (FLPs).[11][12] In this mechanism, the Lewis acidic component of the FLP (e.g., a borane) coordinates to and activates the epoxide oxygen. This is followed by an intermolecular nucleophilic attack from the Lewis basic component (e.g., a phosphine) of a second FLP molecule at the benzylic carbon. The resulting intermediate then undergoes ring-closure to form a stable heterocyclic product, regenerating an FLP molecule which acts as a catalyst.[12]

FLP_Mediated_Opening

Summary of Regioselectivity

The choice of reaction conditions is paramount for controlling the regiochemical outcome of ring-opening reactions involving 2-[4-(trifluoromethyl)phenyl]oxirane.

Condition Catalyst/Reagent Type Mechanism Type Site of Nucleophilic Attack Typical Product
Acidic H₂SO₄, HCl, Lewis AcidsSₙ1-likeBenzylic Carbon (More substituted)1-Aryl-1-Nu-2-ol
Basic/Neutral RO⁻, HO⁻, R-Li, RMgX, LiAlH₄Sₙ2Terminal Carbon (Less substituted)1-Aryl-2-Nu-1-ol
FLP-Mediated e.g., tBu₂PCH₂BPh₂Cooperative ActivationBenzylic Carbon (More substituted)Zwitterionic Heterocycles

Conclusion

2-[4-(Trifluoromethyl)phenyl]oxirane is a highly versatile synthetic intermediate whose reactivity is precisely controlled by the choice of reaction conditions. Understanding the dichotomy between acid-catalyzed (Sₙ1-like, benzylic attack) and base-catalyzed (Sₙ2, terminal attack) ring-opening mechanisms is essential for its effective utilization in synthesis. The strong electron-withdrawing nature of the trifluoromethyl group plays a key role in activating the epoxide ring and influencing the stability of reaction intermediates. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to incorporate this valuable fluorinated motif into next-generation molecules.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9990016, 2-[4-(Trifluoromethyl)phenyl]oxirane. Available at: [Link]

  • Chad's Prep (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry LibreTexts (2024). 4.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • ResearchGate (n.d.). Scheme1. Reaction of F LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b)... Available at: [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Google Patents (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. (n.d.). Available at: [Link]

  • Google Patents (n.d.). CN102491959B - Preparation method of oxirane derivative.
  • Slootweg, J. C., et al. (2018). Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. Chemistry – A European Journal, 24(48), 12651-12658. Available at: [Link]

  • ResearchGate (n.d.). Base-catalysed oxirane ring-opening reaction. Strong nucleophiles... Available at: [Link]

  • Marques, F. A., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1382. Available at: [Link]

  • Chemistry Stack Exchange (2020). What will be the major product of the reaction between (2R,3R)-2,3-dimethyloxirane and triphenylphosphine?. Available at: [Link]

  • Song, J. J., et al. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. The Journal of Organic Chemistry, 72(1), 292-4. Available at: [Link]

  • Jatav, V. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1226. Available at: [Link]

  • Chemistry Steps (n.d.). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Filo (2025). Reaction of Phenyloxirane (Styrene oxide) with LiAlH4 followed by H2O to... Available at: [Link]

  • ChemRxiv (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available at: [Link]

  • Arkat USA (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Available at: [Link]

  • Kresge, A. J., & Chiang, Y. (1969). Vinyl ether hydrolysis. Specific acid catalyzed hydrolysis of 4-methoxy-3-buten-2-one. Journal of the American Chemical Society, 91(13), 3594-3597. Available at: [Link]

Sources

Application Notes & Protocols: 2-[4-(Trifluoromethyl)phenyl]oxirane as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 2-[4-(trifluoromethyl)phenyl]oxirane as a high-value chiral building block. We delve into the critical aspects of its synthesis, enantiomeric resolution, and key applications, with a focus on the underlying chemical principles and field-proven methodologies. The protocols herein are designed to be self-validating, providing not just procedural steps but also the scientific rationale to empower researchers in their synthetic endeavors. The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Chiral 2-[4-(trifluoromethyl)phenyl]oxirane serves as a potent synthon for introducing this crucial moiety, along with a versatile epoxide handle for constructing complex, stereochemically defined molecules.

Strategic Importance in Medicinal Chemistry

The utility of 2-[4-(trifluoromethyl)phenyl]oxirane stems from two key structural features: the trifluoromethylphenyl group and the strained oxirane ring.

  • The Trifluoromethyl Moiety: The -CF3 group is a bioisostere for groups like chlorine and methyl but with profoundly different electronic properties.[2] Its strong electron-withdrawing nature and high metabolic stability make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][5] Incorporating a -CF3 group can increase a molecule's ability to cross cell membranes and improve its binding to target proteins.[4]

  • The Chiral Oxirane (Epoxide): Epoxides are highly versatile intermediates in organic synthesis.[6] The inherent ring strain of the three-membered ring makes them susceptible to regioselective ring-opening by a wide array of nucleophiles, enabling the facile construction of 1,2-difunctionalized compounds.[7] When the epoxide is enantiomerically pure, this ring-opening occurs stereospecifically, transferring the chirality of the epoxide to the resulting product. This control over stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different biological activities and toxicities.[8][9]

This combination makes enantiopure 2-[4-(trifluoromethyl)phenyl]oxirane a powerful precursor for synthesizing chiral 1,2-amino alcohols, a privileged scaffold found in numerous bioactive compounds and pharmaceuticals.[10]

Synthesis and Enantiomeric Resolution

Obtaining enantiomerically pure 2-[4-(trifluoromethyl)phenyl]oxirane can be achieved through two primary strategies: the resolution of a racemic mixture or direct asymmetric synthesis.

Pathway 1: Racemic Synthesis and Subsequent Resolution

This is often the most practical and widely adopted approach, involving an initial, non-stereoselective epoxidation followed by an efficient separation of the enantiomers.

The most common method is the direct epoxidation of 4-(trifluoromethyl)styrene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Protocol 1: Racemic Epoxidation of 4-(Trifluoromethyl)styrene

Objective: To synthesize racemic 2-[4-(trifluoromethyl)phenyl]oxirane.

Materials:

  • 4-(Trifluoromethyl)styrene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

  • Reaction Setup: Dissolve 4-(trifluoromethyl)styrene (1.0 equiv.) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve m-CPBA (1.2 equiv.) in a minimal amount of DCM and add it dropwise to the stirred styrene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting styrene is consumed.

  • Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxy acid by slowly adding saturated aqueous Na₂SO₃ solution until a starch-iodide paper test is negative.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a colorless oil, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure racemic 2-[4-(trifluoromethyl)phenyl]oxirane.[1][3]

Hydrolytic Kinetic Resolution (HKR) is a highly efficient and widely used method for resolving terminal epoxides.[11] The process utilizes a chiral catalyst, typically a (salen)Co(III) complex, to selectively catalyze the hydrolysis of one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.[12] The theoretical maximum yield for the recovered, unreacted enantiomer is 50%.[13]

Protocol 2: Hydrolytic Kinetic Resolution of (±)-2-[4-(Trifluoromethyl)phenyl]oxirane

Objective: To obtain enantiomerically enriched 2-[4-(trifluoromethyl)phenyl]oxirane and the corresponding 1,2-diol.

Materials:

  • Racemic 2-[4-(trifluoromethyl)phenyl]oxirane

  • (R,R)- or (S,S)-(salen)Co(III)OAc complex (e.g., Jacobsen's catalyst) (0.2-2.0 mol%)

  • Water (H₂O) (0.5 - 0.55 equiv. relative to the racemic epoxide)

  • Tetrahydrofuran (THF) or tert-butyl methyl ether (MTBE)

  • Acetic Acid (catalytic amount, if using (salen)Co(II))

Procedure:

  • Catalyst Activation (if starting from Co(II)): If using the (salen)Co(II) precursor, dissolve it in THF, add a catalytic amount of acetic acid, and stir in the presence of air for 30 minutes to generate the active Co(III) species.

  • Reaction Setup: To a solution of racemic 2-[4-(trifluoromethyl)phenyl]oxirane (1.0 equiv.) in a suitable solvent, add the chiral (salen)Co(III)OAc catalyst (e.g., 0.5 mol%).

  • Hydrolysis: Add water (0.5 equiv.) to the mixture. The reaction is typically run neat or at a high concentration.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining epoxide. The reaction is stopped when the conversion reaches ~50%.

  • Work-up and Separation: Once the desired conversion is reached, the reaction mixture can be directly purified by flash column chromatography. The less polar, unreacted epoxide will elute first, followed by the more polar 1,2-diol product.[11][12]

  • Catalyst Recovery: The catalyst can often be recovered and recycled.[12]

Expected Outcome:

  • Using the (R,R)-catalyst will preferentially hydrolyze the (R)-epoxide, leaving the (S)-epoxide in high enantiomeric excess (>99% ee).

  • Using the (S,S)-catalyst will preferentially hydrolyze the (S)-epoxide, leaving the (R)-epoxide in high enantiomeric excess (>99% ee).

Pathway 2: Direct Asymmetric Epoxidation

An alternative strategy is to directly synthesize the desired enantiomer, avoiding a resolution step. This is achieved through asymmetric epoxidation of the parent alkene using a chiral catalyst. Biocatalytic methods employing enzymes like styrene monooxygenases (SMOs) have shown excellent enantioselectivity for producing (S)-epoxides from styrene derivatives.[10][14]

Protocol 3: Biocatalytic Asymmetric Epoxidation (Conceptual)

Objective: To directly synthesize enantiomerically enriched (S)-2-[4-(trifluoromethyl)phenyl]oxirane.

Materials:

  • 4-(Trifluoromethyl)styrene

  • Styrene monooxygenase (SMO) enzyme system (e.g., SfStyA or BrSMO)[10][14]

  • Cofactor regeneration system (e.g., NADH, FAD, and a reductase component or a biomimetic coenzyme)[10]

  • Buffer solution (e.g., Tris-SO₄, pH 7.0)

  • Catalase

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel (e.g., 30 °C), prepare a buffered solution containing the SMO enzyme, FAD, catalase, and the cofactor regeneration system.[10]

  • Substrate Addition: Add 4-(trifluoromethyl)styrene, typically dissolved in a small amount of a water-miscible co-solvent like DMSO, to the enzymatic solution.

  • Reaction: Gently agitate the mixture (e.g., 900 rpm) for a specified time (e.g., 1-24 hours). The reaction progress and enantioselectivity are monitored by chiral GC or HPLC.

  • Work-up: After the reaction, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate the solvent, and purify the resulting epoxide by flash column chromatography.

Workflow Comparison

G cluster_0 Pathway 1: Resolution cluster_1 Pathway 2: Asymmetric Synthesis Styrene 4-(CF3)Styrene Racemate Racemic Oxirane HKR Hydrolytic Kinetic Resolution (HKR) Epoxide Enantiopure (R)- or (S)-Oxirane Diol Chiral Diol (Byproduct) Styrene2 4-(CF3)Styrene AsymEpox Asymmetric Epoxidation Epoxide2 Enantiopure (S)-Oxirane

Core Application: Nucleophilic Ring-Opening

The primary synthetic utility of chiral 2-[4-(trifluoromethyl)phenyl]oxirane is its reaction with nucleophiles. These reactions are typically highly regioselective and stereospecific.

Mechanism and Regioselectivity: Under neutral or basic conditions, nucleophilic attack occurs at the less sterically hindered carbon atom (the terminal CH₂) via a classic Sₙ2 mechanism.[15] This results in the inversion of stereochemistry at that center. The attack opens the ring to form a 1,2-disubstituted product where the stereocenter from the phenyl-bearing carbon is retained.

G Start (S)-Oxirane TS SN2 Transition State Start->TS Regioselective attack at less hindered carbon Product Ring-Opened Product (1,2-Amino Alcohol) TS->Product Ring opening with inversion of configuration Nuc Nucleophile (e.g., R-NH2) Nuc->TS

Protocol 4: Synthesis of a Chiral β-Amino Alcohol

Objective: To demonstrate the regioselective ring-opening of (S)-2-[4-(trifluoromethyl)phenyl]oxirane with an amine nucleophile.

Materials:

  • (S)-2-[4-(trifluoromethyl)phenyl]oxirane

  • Benzylamine (or other primary/secondary amine) (1.5 - 2.0 equiv.)

  • Solvent: Isopropanol or Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-2-[4-(trifluoromethyl)phenyl]oxirane (1.0 equiv.) in isopropanol.

  • Nucleophile Addition: Add benzylamine (1.5 equiv.) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 6-24 hours. Monitor the reaction by TLC for the consumption of the starting epoxide.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess amine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography to yield the pure chiral 1,2-amino alcohol.

Summary of Physicochemical and Performance Data

ParameterRacemic Synthesis + HKRAsymmetric Epoxidation (Biocatalytic)
Starting Material 4-(Trifluoromethyl)styrene4-(Trifluoromethyl)styrene
Key Reagent/Catalyst m-CPBA, then (salen)Co(III)Styrene Monooxygenase (SMO)
Typical Yield ~45-50% (for desired enantiomer)Potentially >90%
Enantiomeric Excess (ee) Excellent (>99%)[11][12]Very Good to Excellent (95% to >99%)[14]
Key Advantage High enantiopurity, robust, well-established method.[12]High atom economy, environmentally benign ("green") conditions.
Key Disadvantage Theoretical max yield of 50%, requires separation.Enzyme availability/stability, requires specific buffer/cofactor systems.

Conclusion

Chiral 2-[4-(trifluoromethyl)phenyl]oxirane is a cornerstone building block for modern medicinal chemistry. Its value lies in the strategic combination of the pharmacologically significant trifluoromethyl group and the synthetically versatile chiral epoxide. Through robust methods like hydrolytic kinetic resolution or increasingly sophisticated asymmetric biocatalysis, this synthon is readily accessible in high enantiopurity. The protocols and principles outlined in this guide demonstrate its straightforward application in constructing complex chiral molecules, particularly the valuable 1,2-amino alcohol scaffold, empowering chemists to accelerate the discovery and development of next-generation therapeutics.

References

  • Theoretical Study on the Nucleophilic Ring-Opening Reaction between F- and Oxirane. Chinese Journal of Chemical Physics. Accessed January 20, 2026. [Link]

  • Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

  • Acid-catalyzed ring-opening reaction of oxirane. ResearchGate. Accessed January 20, 2026. [Link]

  • (S)-2-[(R)-fluoro(phenyl)methyl]oxirane: a general reagent for determining the ee of alpha-chiral amines. PubMed. Accessed January 20, 2026. [Link]

  • Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b) and 2-(trifluoromethyl)oxirane( c). ResearchGate. Accessed January 20, 2026. [Link]

  • Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. Nature. Accessed January 20, 2026. [Link]

  • Oxiranes database - synthesis, physical properties. ChemSynthesis. Accessed January 20, 2026. [Link]

  • Chiral resolution. Wikipedia. Accessed January 20, 2026. [Link]

  • Preparation method of oxirane derivative.
  • Nonlinear effects study in the asymmetric epoxidation of 1a under... ResearchGate. Accessed January 20, 2026. [Link]

  • (PDF) Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. ResearchGate. Accessed January 20, 2026. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Accessed January 20, 2026. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Accessed January 20, 2026. [Link]

  • Effective asymmetric epoxidation of styrenes by chiral dioxirane. PubMed. Accessed January 20, 2026. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Accessed January 20, 2026. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Accessed January 20, 2026. [Link]

  • Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. Progress in Chemistry. Accessed January 20, 2026. [Link]

  • Asymmetric Epoxidation and Sulfoxidation Catalyzed by a New Styrene Monooxygenase from Bradyrhizobium. PubMed. Accessed January 20, 2026. [Link]

  • Ring opening of optically active phenyl oxirane: FC vs. Grignard reaction. ResearchGate. Accessed January 20, 2026. [Link]

  • Heterobimetallic dual-catalyst systems for the hydrolytic kinetic resolution of terminal epoxides. Catalysis Science & Technology. Accessed January 20, 2026. [Link]

  • Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol. ResearchGate. Accessed January 20, 2026. [Link]

  • Kinetic resolution of trifluoromethylated heterobenzhydrols via hydrogen-acceptor-free Ir-catalyzed heteroaryl-selective C–H silylation. Organic Chemistry Frontiers. Accessed January 20, 2026. [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. ResearchGate. Accessed January 20, 2026. [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. SciProfiles. Accessed January 20, 2026. [Link]

  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. University of Padua. Accessed January 20, 2026. [Link]

  • Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. PubMed. Accessed January 20, 2026. [Link]

  • The Significance of Chirality in Drug Design and Development. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

  • Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. LabMed Discovery. Accessed January 20, 2026. [Link]

  • 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.

Sources

Application Notes & Protocols: 2-[4-(Trifluoromethyl)phenyl]oxirane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Chiral Epoxide

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity by altering electronic characteristics.[1] When this powerful functional group is combined with a versatile chiral building block like an epoxide, the synthetic utility expands exponentially.

2-[4-(trifluoromethyl)phenyl]oxirane, also known as 4-(trifluoromethyl)styrene oxide, is a key intermediate that embodies this principle. As a terminal epoxide, its strained three-membered ring is primed for nucleophilic attack, providing a reliable platform for introducing new stereocenters. The presence of the electron-withdrawing CF₃ group on the phenyl ring influences the epoxide's reactivity and the regioselectivity of its ring-opening reactions. This guide provides an in-depth exploration of the applications of this valuable synthon in asymmetric synthesis, offering both mechanistic insights and practical, field-proven protocols for researchers in synthetic chemistry and drug development.

Compound Profile:

  • IUPAC Name: 2-[4-(trifluoromethyl)phenyl]oxirane[2]

  • CAS Number: 111991-14-1[2]

  • Molecular Formula: C₉H₇F₃O[2]

  • Molecular Weight: 188.15 g/mol [2]

Core Application: Asymmetric Ring-Opening (ARO) Reactions

The principal application of chiral 2-[4-(trifluoromethyl)phenyl]oxirane is its use as an electrophile in asymmetric ring-opening (ARO) reactions. The goal is to achieve high regioselectivity (attack at one of the two epoxide carbons) and stereospecificity (inversion of configuration at the attacked center). The phenyl-substituted (benzylic) carbon is the typical site of nucleophilic attack due to electronic activation and its ability to stabilize a partial positive charge in the transition state.

Synthesis of Chiral β-Amino Alcohols

The synthesis of chiral β-amino alcohols is arguably the most significant application, as this motif is a key structural component in numerous pharmaceuticals and chiral ligands.[3] The reaction involves the regioselective ring-opening of the epoxide with a nitrogen-based nucleophile.

Causality Behind Experimental Choices:

  • Catalyst: While the reaction can proceed without a catalyst, achieving high enantioselectivity and accelerating the reaction at lower temperatures often requires a chiral catalyst. Lewis acids, particularly those complexed with chiral ligands (e.g., Sc(OTf)₃ with bipyridine ligands), are effective.[4] The catalyst coordinates to the epoxide oxygen, activating the ring and directing the nucleophile to one enantiomer (in a kinetic resolution) or facilitating a stereoselective attack on a meso-epoxide.

  • Nucleophile: A wide range of amines can be used, including anilines, aliphatic amines, and ammonia equivalents.[5][6] The choice of nucleophile directly determines the side chain of the resulting amino alcohol.

  • Solvent: The choice of solvent can influence reaction rates and selectivity. While aprotic solvents are common, reactions in environmentally benign solvents like water have also been shown to be highly effective, sometimes even without a catalyst.[4]

The general workflow for synthesizing valuable β-amino alcohols and related chiral building blocks from 2-[4-(trifluoromethyl)phenyl]oxirane is depicted below.

G cluster_start Starting Material cluster_products Chiral Products start Racemic or Enantiopure 2-[4-(CF3)phenyl]oxirane aro Asymmetric Ring-Opening (ARO) - Chiral Catalysts - Various Nucleophiles start->aro kr Kinetic Resolution (KR) - Enzymatic (e.g., Lipase) - Chemical (e.g., Chiral Catalysts) start->kr amino_alcohol β-Amino Alcohols (e.g., from Amines) aro->amino_alcohol R₂NH azido_alcohol β-Azido Alcohols (e.g., from N3-) aro->azido_alcohol NaN₃ fluoro_alcohol β-Fluoro Alcohols (e.g., from F-) aro->fluoro_alcohol AgF/HF kr->start Unreacted Enantiomer diol 1,2-Diols (from KR hydrolysis) kr->diol Hydrolysis

Caption: Versatile synthetic pathways originating from 2-[4-(trifluoromethyl)phenyl]oxirane.

Synthesis of Other Chiral Building Blocks

Beyond amines, other nucleophiles can be employed to generate a diverse portfolio of chiral intermediates:

  • Azide (N₃⁻): Ring-opening with sodium azide yields β-azido alcohols. These are highly valuable as the azide group can be readily reduced to a primary amine or used in "click" chemistry reactions. Chemo-enzymatic cascades involving an initial enzymatic epoxidation followed by azidolysis have proven effective.[7][8]

  • Fluoride (F⁻): The use of fluoride sources can lead to the synthesis of chiral β-fluoro alcohols, introducing a second fluorine-containing moiety into the molecule.[9]

  • Water (H₂O): Hydrolysis, often enzyme-catalyzed, is used in the kinetic resolution of the racemic epoxide to produce enantiopure 1,2-diols.

Application in Kinetic Resolution (KR)

When starting with the more accessible racemic 2-[4-(trifluoromethyl)phenyl]oxirane, kinetic resolution is a powerful strategy to obtain enantiomerically pure material. In a KR, one enantiomer of the racemate reacts significantly faster with a chiral catalyst or enzyme, leaving the unreacted enantiomer in high enantiomeric excess.[10]

Methodologies:

  • Enzymatic Resolution: Lipases are commonly used for the hydrolytic kinetic resolution (HKR) of epoxides.[11] The enzyme selectively hydrolyzes one enantiomer to the corresponding diol, allowing for the separation of the unreacted, enantiopure epoxide.

  • Catalytic Resolution: Chiral catalyst systems, such as chiral (salen)Co(III) complexes, can effectively catalyze the addition of nucleophiles (like water or phenols) to one enantiomer, achieving resolution.

The efficiency of a kinetic resolution is determined by the selectivity factor (s = k_fast / k_slow). A high 's' value is necessary to obtain both the product and the unreacted starting material with high enantiomeric excess (ee).[10]

Case Study: Synthesis of HIV Entry Inhibitor Vicriviroc Intermediate

A practical demonstration of the utility of 2-[4-(trifluoromethyl)phenyl]oxirane is its role in the synthesis of Vicriviroc, an investigational CCR5 antagonist for the treatment of HIV. A key step in a reported synthesis involves the nucleophilic ring-opening of this epoxide.[12]

The synthesis starts with the epoxidation of 1-(trifluoromethyl)-4-vinylbenzene to form the racemic 2-[4-(trifluoromethyl)phenyl]oxirane. This epoxide then undergoes a ring-opening reaction with sodium methoxide, followed by further transformations.[12] This industrial application underscores the compound's value as a robust starting material for complex, biologically active molecules.

G cluster_workflow Vicriviroc Intermediate Synthesis Workflow styrene 1-(Trifluoromethyl)- 4-vinylbenzene epoxide 2-[4-(Trifluoromethyl) -phenyl]oxirane styrene->epoxide m-CPBA Oxidation opened 1-Methoxy-2-hydroxy- 1-[4-(CF3)phenyl]ethane epoxide->opened NaOCH₃ / MeOH Ring-Opening mesylated Mesylated Intermediate opened->mesylated MsCl, Et₃N Mesylation final Key Vicriviroc Precursor mesylated->final Coupling with Amine Fragment

Caption: Synthetic workflow for a Vicriviroc precursor via epoxide ring-opening.[12]

Detailed Experimental Protocols

Protocol 1: Zinc-Catalyzed Ring-Opening of 2-[4-(Trifluoromethyl)phenyl]oxirane with Aniline

This protocol is adapted from methodologies for catalyzed aminolysis of epoxides and serves as a representative example for the synthesis of a chiral β-amino alcohol.[4]

Objective: To synthesize 2-anilino-1-(4-(trifluoromethyl)phenyl)ethan-1-ol with high regioselectivity.

Materials:

  • 2-[4-(trifluoromethyl)phenyl]oxirane (racemic or enantiopure) (1.0 mmol, 188 mg)

  • Aniline (1.1 mmol, 102 mg, 100 µL)

  • Zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] (0.05 mmol, 18.6 mg)

  • Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-[4-(trifluoromethyl)phenyl]oxirane (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Add aniline (1.1 mmol) to the solution and stir for 2 minutes at room temperature.

  • Add the catalyst, Zn(ClO₄)₂·6H₂O (0.05 mmol), to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-amino alcohol.

Scientist's Notes (Causality):

  • Why Zinc Perchlorate? Zinc(II) acts as a Lewis acid, coordinating to the epoxide's oxygen atom. This polarization of the C-O bond activates the epoxide, making it more electrophilic and susceptible to attack by the weakly nucleophilic aniline.[4]

  • Why Anhydrous Conditions? While some epoxide openings work in water, using an anhydrous solvent prevents the competing hydrolysis of the epoxide to the diol, maximizing the yield of the desired amino alcohol.

  • Why a Bicarbonate Quench? The aqueous basic wash serves to neutralize and remove the Lewis acidic zinc catalyst from the organic phase.

Data Summary: Representative Catalytic Systems for Epoxide Aminolysis

Catalyst SystemNucleophileSolventTemp (°C)Yield (%)SelectivityReference
Zn(ClO₄)₂·6H₂OAminesSolvent-freeRTHighExcellent Regioselectivity[4]
NoneAminesWaterRTExcellentHigh Regioselectivity[4]
Sc(OTf)₃ / Chiral BipyridineAnilinesWaterRTHighExcellent Enantioselectivity[4]
Lipase PS-C IIH₂O (Hydrolysis)t-BuOMeRT~42%99.6% ee (unreacted epoxide)[11]

Safety and Handling

2-[4-(trifluoromethyl)phenyl]oxirane must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

GHS Hazard Statements (as per ECHA): [2]

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H350: May cause cancer.

  • H226: Flammable liquid and vapor.

Due to its carcinogenicity and acute toxicity, exposure must be minimized. All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

2-[4-(trifluoromethyl)phenyl]oxirane is a high-value, versatile intermediate for asymmetric synthesis. Its utility is primarily demonstrated through diastereoselective and enantioselective ring-opening reactions, which provide efficient access to chiral β-amino alcohols and other functionalized building blocks critical to the pharmaceutical industry. Through catalytic asymmetric transformations or kinetic resolutions, researchers can leverage this compound to construct complex molecular architectures with precise stereochemical control. The successful application of this epoxide in multi-step syntheses of drug candidates like Vicriviroc validates its importance and promises its continued use in the development of new chemical entities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9990016, 2-[4-(Trifluoromethyl)phenyl]oxirane. Retrieved from [Link]

  • Jung, H., et al. (2021). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. National Institutes of Health. Available at: [Link]

  • PubMed (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Retrieved from [Link]

  • Mlostoń, G., & Heimgartner, H. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing) (n.d.). Kinetic resolution of trifluoromethylated heterobenzhydrols via hydrogen-acceptor-free Ir-catalyzed heteroaryl-selective C–H silylation. Retrieved from [Link]

  • PubMed (n.d.). Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide. Retrieved from [Link]

  • Mlostoń, G., & Heimgartner, H. (2015). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. University of Zurich ZORA. Available at: [Link]

  • Frontiers (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Retrieved from [Link]

  • The Good Scents Company (n.d.). styrene oxide. Retrieved from [Link]

  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Li, X., et al. (n.d.). Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • Xu, H., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journals. Available at: [Link]

  • ResearchGate (2021). (PDF) Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. Retrieved from [Link]

  • ResearchGate (n.d.). General scheme of the whole kinetic resolution process. Retrieved from [Link]

  • Martínez-Montero, L., et al. (2021). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Google Patents (n.d.). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.
  • Semantic Scholar (2012). 9.3 Industrial Applications of Asymmetric Synthesis: Asymmetric Synthesis as an Enabler of Green Chemistry. Retrieved from [Link]

  • TU Delft Research Portal (2021). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Retrieved from [Link]

  • PubMed (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing) (2024). Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers. Retrieved from [Link]

  • ResearchGate (2022). Synthesis of Chiral Trifluoromethyl Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. Retrieved from [Link]

  • Ready Lab, UT Southwestern (n.d.). Kinetic Resolutions. Retrieved from [Link]

  • SciSpace (n.d.). Fluoride Ring‐Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)‐2‐Fluoro‐1‐Phenylethanol. Retrieved from [Link]

Sources

protocol for nucleophilic addition to 2-[4-(trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Protocol for Nucleophilic Addition to 2-[4-(Trluoromethyl)phenyl]oxirane

Audience: Researchers, scientists, and drug development professionals.

Strategic Ring-Opening of a Fluorinated Epoxide: Protocols for Regiocontrolled Synthesis of β-Functionalized Alcohols

Abstract

The epoxide 2-[4-(trifluoromethyl)phenyl]oxirane is a pivotal building block in medicinal and materials chemistry, largely due to the desirable physicochemical properties imparted by the trifluoromethyl group. The true synthetic value of this intermediate is unlocked through nucleophilic ring-opening reactions, which provide access to a diverse array of β-functionalized alcohol derivatives. However, the unsymmetrical nature of the epoxide presents a critical challenge: controlling the regioselectivity of the nucleophilic attack. This guide provides a detailed examination of the mechanistic principles governing this regioselectivity and offers robust, validated protocols for the addition of nitrogen, sulfur, and azide nucleophiles under conditions designed to favor specific isomeric products.

Part 1: The Principle of Regiocontrol

The reaction of a nucleophile with 2-[4-(trifluoromethyl)phenyl]oxirane can, in principle, yield two different regioisomers. The outcome is not arbitrary; it is dictated by the reaction mechanism, which can be steered by the choice of catalytic conditions.[1]

  • The Substrate: The epoxide ring contains two electrophilic carbons: the benzylic, secondary carbon (Cα) and the non-benzylic, primary carbon (Cβ). The trifluoromethyl group on the phenyl ring is strongly electron-withdrawing, which influences the electronic properties of the benzylic position.

  • The Dichotomy: The regioselectivity hinges on whether the reaction proceeds through an SN1-like or SN2-like transition state.[1]

Pathway A: Base-Catalyzed / Strong Nucleophile (SN2 Mechanism)

Under basic or neutral conditions with a strong nucleophile (e.g., thiolates, alkoxides, amines), the reaction follows a concerted SN2 pathway.[2][3] The primary driving factor for regioselectivity in this mechanism is steric hindrance . The nucleophile will preferentially attack the less sterically encumbered carbon atom.[4] For 2-[4-(trifluoromethyl)phenyl]oxirane, this is the primary carbon (Cβ), leading to the formation of Regioisomer B .[3]

Pathway B: Acid-Catalyzed / Weak Nucleophile (SN1-like Mechanism)

In the presence of an acid catalyst, the epoxide oxygen is protonated, creating a much better leaving group.[5] This weakens the C-O bonds and induces the formation of significant partial positive charge on the ring carbons. The benzylic carbon (Cα) is better able to stabilize this developing positive charge (carbocation character) through resonance with the adjacent phenyl ring.[6] Consequently, even a weak nucleophile will preferentially attack the more substituted Cα position. This pathway has substantial SN1 character and results in the formation of Regioisomer A .[1][7]

G cluster_start Starting Material cluster_path_a Pathway A: Basic/Neutral Conditions cluster_path_b Pathway B: Acidic Conditions start 2-[4-(Trifluoromethyl)phenyl]oxirane cond_a Strong Nucleophile (Nu:⁻) SN2 Mechanism start->cond_a Introduction of strong Nu:⁻ cond_b Acid Catalyst (H⁺) Weak Nucleophile (Nu-H) start->cond_b Protonation of epoxide oxygen attack_b Attack at less hindered Cβ cond_a->attack_b product_b Product: Regioisomer B 1-Nu-2-[4-(CF3)phenyl]ethan-2-ol attack_b->product_b Steric Control attack_a Attack at more substituted Cα cond_b->attack_a product_a Product: Regioisomer A 2-Nu-2-[4-(CF3)phenyl]ethan-1-ol attack_a->product_a Electronic Control

Diagram 1: Regioselective ring-opening pathways.

Part 2: Experimental Protocols

Safety Note: 2-[4-(Trifluoromethyl)phenyl]oxirane is a flammable liquid that is harmful if swallowed and toxic in contact with skin. It causes skin and eye irritation and may cause respiratory irritation and cancer.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Aminolysis for the Synthesis of β-Amino Alcohols

β-Amino alcohols are crucial pharmacophores and chiral ligands.[9] The following protocols demonstrate the synthesis of both regioisomers by controlling the catalytic conditions.

A. Regioisomer A via Acid Catalysis (Attack at Cα) This protocol utilizes a Lewis acid catalyst to promote nucleophilic attack at the more substituted benzylic carbon.[10]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-[4-(trifluoromethyl)phenyl]oxirane (1.0 equiv). Dissolve it in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane, ~0.2 M).

  • Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) trifluoroacetate [Fe(O₂CCF₃)₃] (0.01 equiv) or aluminum triflate [Al(OTf)₃] (0.001 equiv).[10][11] Stir the mixture for 5 minutes at room temperature.

  • Nucleophile Addition: Add the desired amine (e.g., aniline or morpholine, 1.1 equiv) dropwise to the solution.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.[10]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-2-[4-(trifluoromethyl)phenyl]ethan-1-ol (Regioisomer A).

B. Regioisomer B via Base Catalysis (Attack at Cβ) This protocol uses a strong base to generate a highly nucleophilic amide or relies on the amine itself under heating to favor attack at the less hindered carbon.[9][12]

  • Setup: To a round-bottom flask, add the desired amine (e.g., benzylamine, 1.2 equiv) and a suitable high-boiling solvent like isopropanol or conduct the reaction neat (solvent-free).[12]

  • Reactant Addition: Add 2-[4-(trifluoromethyl)phenyl]oxirane (1.0 equiv) to the amine.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C). Monitor the reaction progress by TLC. The reaction may require several hours (6-24 h).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-amino-2-[4-(trifluoromethyl)phenyl]ethan-2-ol (Regioisomer B).

Protocol 2: Thiolysis for the Synthesis of β-Hydroxy Sulfides

β-Hydroxy sulfides are valuable intermediates in organic synthesis.[13] Thiolysis of epoxides is typically highly regioselective for attack at the less hindered carbon. This protocol is adapted from a catalyst-free method in water, highlighting a green chemistry approach.[13]

  • Setup: In a screw-cap vial, suspend 2-[4-(trifluoromethyl)phenyl]oxirane (1.0 equiv) in deionized water (~0.5 M).

  • Nucleophile Addition: Add the desired thiol (e.g., thiophenol or octanethiol, 1.2 equiv).

  • Reaction: Seal the vial and heat the mixture to 70 °C with vigorous stirring. The reaction is often complete within 5-8 hours. Monitor by TLC (a biphasic system may require sampling from the organic layer after a mini-workup).

  • Work-up: Cool the reaction to room temperature. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure 1-(alkyl/arylthio)-2-[4-(trifluoromethyl)phenyl]ethan-2-ol (Regioisomer B).

Protocol 3: Azide Addition for Synthesis of β-Azido Alcohols

β-Azido alcohols are versatile precursors to β-amino alcohols (via reduction) and triazoles (via cycloaddition).[14][15] The azide ion (N₃⁻) is a potent nucleophile that favors the SN2 pathway.

  • Setup: In a round-bottom flask, dissolve 2-[4-(trifluoromethyl)phenyl]oxirane (1.0 equiv) in a solvent mixture such as ethanol/water (4:1, ~0.3 M).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 equiv) and a promoter such as ammonium chloride (NH₄Cl, 1.2 equiv).

  • Reaction: Heat the reaction mixture to reflux (~80 °C) and stir for 8-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully concentrate the mixture to remove most of the ethanol. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure 1-azido-2-[4-(trifluoromethyl)phenyl]ethan-2-ol (Regioisomer B).

Part 3: General Workflow and Product Characterization

A successful protocol is a self-validating one. Proper execution of the experimental workflow and rigorous characterization of the final product are essential to confirm the reaction's outcome, particularly the regiochemistry.

G A 1. Reaction Setup - Dry Glassware - Inert Atmosphere (if needed) - Solvent & Reagent Addition B 2. Reaction Execution - Controlled Temperature - Stirring - TLC Monitoring A->B C 3. Work-up - Quenching - Liquid-Liquid Extraction - Drying & Concentration B->C D 4. Purification - Flash Column Chromatography C->D E 5. Characterization - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) D->E F Pure, Verified Product E->F

Diagram 2: Standard experimental workflow.
Confirming Regiochemistry by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing between Regioisomer A and Regioisomer B.

  • Regioisomer A (2-Nu-2-[4-(CF₃)phenyl]ethan-1-ol):

    • The proton at the benzylic position (Cα-H) will appear as a multiplet (likely a doublet of doublets) around 4.5-5.0 ppm .

    • The two protons on the adjacent carbon (Cβ-H₂) will be diastereotopic and appear as two distinct multiplets around 3.7-4.0 ppm .

    • The hydroxyl proton (-OH) will be a broad singlet.

  • Regioisomer B (1-Nu-2-[4-(CF₃)phenyl]ethan-2-ol):

    • The proton on the carbon bearing the hydroxyl group (Cβ-H) will appear as a multiplet further upfield, around 4.0-4.5 ppm .

    • The two protons on the adjacent carbon (Cα-H₂) will appear as two distinct multiplets, typically between 3.0-3.8 ppm .

    • The benzylic proton signal from the starting material will be absent.

Part 4: Data Summary

The following table summarizes the protocols and their expected outcomes.

Protocol Nucleophile Catalyst / Conditions Mechanism Primary Product Typical Yield
1A AmineLewis Acid (e.g., Fe(O₂CCF₃)₃)SN1-likeRegioisomer A 75-90%
1B AmineHeat (reflux), Solvent-freeSN2Regioisomer B 60-85%
2 ThiolWater, 70 °C (Catalyst-free)SN2Regioisomer B 80-95%
3 Azide (NaN₃)NH₄Cl, EtOH/H₂O, RefluxSN2Regioisomer B 70-90%

References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • OpenOChem Learn. Reactions of Epoxides - Acidic Ring Opening. [Link]

  • Chemistry LibreTexts. (2024, November 19). 4.6: Reactions of Epoxides - Ring-opening. [Link]

  • Yadav, J. S., et al. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2008(xi), 46-55. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

  • Sokovikov, Y. V., et al. (2003). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal of Fluorine Chemistry. Request PDF available at ResearchGate. [https://www.researchgate.net/publication/229074094_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)

  • ResearchGate. (Table). Synthesis of β-amino alcohol derivatives. [Link]

  • Mlostoń, G., & Heimgartner, H. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 1536-1546. [Link]

  • ResearchGate. (Article). Different protocols for the nucleophilic ring-opening reaction of epoxides. [Link]

  • American Chemical Society. (Abstract). Ring opening of an epoxide with thiols for drug discovery. [Link]

  • YouTube. (2020, April 26). Opening Epoxides - tuning regioselectivity. [Link]

  • Gao, R., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 9(12), 1041. [Link]

  • Kamal, A., et al. (2003). Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (Article). Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. [Link]

  • Reddy, L. H. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]

  • ResearchGate. (Article). Modification of Polybutadiene with Trifluoromethyl and Clickable Azide Groups in One-Shot. [Link]

  • ZORA - University of Zurich. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. [Link]

  • ResearchGate. (Article). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. [Link]

  • YouTube. (2018, March 3). Regioselectivity of epoxide ring-opening. [Link]

  • Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]

  • ResearchGate. (Article). Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. [Link]

  • RSC Publishing. (2021, January 7). Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. [Link]

  • Vahdat, S. M., et al. (2008). Iron(III) trifluoroacetate [Fe(O2CCF3)3] catalyzed epoxide opening with amines. Arkivoc, 2008(xiv), 216-227. [Link]

  • CF Plus Chemicals. Trifluoromethyl azide 0.5 M solution in THF. [Link]

  • Dal-Bó, A. G., & de Souza, D. (2013). Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & Biomolecular Chemistry, 11(39), 6739-6744. [Link]

  • Chaume, G., et al. (2013). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 52(38), 10050-10054. [Link]

  • MDPI. (Article). The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. [Link]

  • ResearchGate. (Article). Regioselectivity of epoxide opening reactions under basic and acidic.... [Link]

  • PubMed. (2018, August 27). Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. [Link]

  • PubChem. 2-[4-(Trifluoromethyl)phenyl]oxirane. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • National Institutes of Health. (Article). Tandem Processes Identified from Reaction Screening: Nucleophilic Addition to Aryl N-Phosphinylimines Employing La(III)-TFAA activation. [Link]

  • RSC Publishing. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]

  • National Institutes of Health. (PubChem). 2-(4-Methylphenyl)oxirane. [Link]

  • PubMed. (2002, April 4). Nucleophilic addition reaction of 2-trimethylsilyloxyfuran to N-gulosyl-C-alkoxymethylnitrones: synthetic approach to polyoxin C. [Link]

Sources

Application Notes and Protocols for the Use of 2-[4-(Trifluoromethyl)phenyl]oxirane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Agrochemicals

The incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by the CF₃ group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can significantly boost the efficacy and selectivity of active ingredients.[1][2] Among the versatile fluorinated building blocks available to synthetic chemists, 2-[4-(trifluoromethyl)phenyl]oxirane stands out as a highly valuable intermediate. Its strained oxirane ring provides a reactive handle for the regioselective introduction of various nucleophiles, leading to a diverse array of functionalized molecules with potential agrochemical applications.

This guide provides a detailed exploration of the use of 2-[4-(trifluoromethyl)phenyl]oxirane in agrochemical synthesis, with a primary focus on its well-documented role in the preparation of potent triazole fungicides. We will delve into the causality behind the synthetic strategies, provide detailed experimental protocols, and discuss the broader potential of this key intermediate.

Core Application: Synthesis of Triazole Fungicides

The 1,2,4-triazole moiety is a critical pharmacophore in a major class of fungicides that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis of these fungicides often involves the nucleophilic ring-opening of an epoxide by 1,2,4-triazole. 2-[4-(trifluoromethyl)phenyl]oxirane is an ideal precursor for this transformation, leading to the formation of a secondary alcohol that is a key structural motif in many commercial and developmental fungicides.[3][4]

Reaction Causality and Mechanism

The core of the synthesis is the SN2 (bimolecular nucleophilic substitution) reaction between the oxirane and a triazole salt. The trifluoromethylphenyl group is electronically withdrawing, which can influence the reactivity of the oxirane ring. The reaction is typically carried out in the presence of a base, which deprotonates the 1,2,4-triazole to form the more nucleophilic triazolide anion. This anion then attacks one of the carbon atoms of the oxirane ring.

Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the oxirane ring, leading to a high degree of regioselectivity. The reaction proceeds with an inversion of stereochemistry at the site of attack.

Experimental Workflow and Protocols

Diagram of the Synthetic Workflow

cluster_0 Step 1: Formation of Triazole Salt cluster_1 Step 2: Nucleophilic Ring-Opening cluster_2 Step 3: Work-up and Purification Triazole 1,2,4-Triazole TriazoleSalt Triazolide Anion Triazole->TriazoleSalt Deprotonation Base Base (e.g., NaOH, K₂CO₃) Base->TriazoleSalt Solvent1 Polar Aprotic Solvent (e.g., DMF) Solvent1->TriazoleSalt Product 1-(4-(Trifluoromethyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (Fungicide Precursor) TriazoleSalt->Product SN2 Attack Oxirane 2-[4-(Trifluoromethyl)phenyl]oxirane Oxirane->Product Extraction Extraction with Organic Solvent and Water Product->Extraction Solvent2 Polar Aprotic Solvent (e.g., DMF) Solvent2->Product Crystallization Crystallization Extraction->Crystallization FinalProduct Purified Fungicide Precursor Crystallization->FinalProduct

Caption: Synthetic workflow for a triazole fungicide precursor.

Detailed Protocol for the Synthesis of 1-(4-(Trifluoromethyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

This protocol is a representative example based on established procedures for the reaction of similar oxiranes with 1,2,4-triazole.[3]

Materials:

  • 2-[4-(trifluoromethyl)phenyl]oxirane

  • 1H-1,2,4-triazole

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle with stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1,2,4-triazole (1.3 equivalents) and anhydrous dimethylformamide (DMF).

  • Base Addition: Carefully add a base such as sodium hydroxide (0.5 equivalents) or potassium carbonate (1.5 equivalents) to the stirred suspension at room temperature. The base facilitates the formation of the triazolide anion.

  • Oxirane Addition: To the stirred mixture, add 2-[4-(trifluoromethyl)phenyl]oxirane (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 100-120°C and maintain this temperature for 10-15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting oxirane is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the DMF by vacuum distillation.

  • Work-up: To the concentrated residue, add toluene and water. Heat the mixture to 70-80°C and stir vigorously to facilitate the separation of the organic and aqueous layers. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with additional portions of toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane) to afford the desired 1-(4-(trifluoromethyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol as a solid.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the crystalline product can also serve as an indicator of purity.

Quantitative Data Summary
ParameterValue/ConditionReference
Reactants 2-[4-(trifluoromethyl)phenyl]oxirane, 1,2,4-triazole[3]
Base NaOH, K₂CO₃[3]
Solvent Dimethylformamide (DMF)[3]
Reaction Temperature 100-120°C[3]
Reaction Time 10-15 hours[3]
Typical Yield > 90% (in solution)[3]

Broader Synthetic Potential

While the synthesis of triazole fungicides is a prominent application, the reactivity of the oxirane ring in 2-[4-(trifluoromethyl)phenyl]oxirane opens the door to other classes of agrochemicals.

Potential for Herbicide Synthesis

Certain substituted oxirane compounds have been reported to possess herbicidal activity.[5] The ring-opening of 2-[4-(trifluoromethyl)phenyl]oxirane with various nucleophiles could lead to novel herbicidal candidates. For instance, reaction with amines or thiols could introduce functionalities commonly found in herbicidal molecules. However, detailed synthetic protocols for such applications are not as readily available in the public domain.

Logical Relationship for Diversification

cluster_0 Nucleophilic Ring-Opening cluster_1 Potential Agrochemical Classes Oxirane 2-[4-(Trifluoromethyl)phenyl]oxirane Triazole 1,2,4-Triazole Amine Amines (R₂NH) Thiol Thiols (RSH) Fungicide Triazole Fungicides Triazole->Fungicide Herbicide Herbicidal Compounds Amine->Herbicide Insecticide Insecticidal Compounds Thiol->Insecticide

Caption: Diversification of agrochemicals from the oxirane.

Conclusion

2-[4-(Trifluoromethyl)phenyl]oxirane is a valuable and versatile building block in agrochemical synthesis. Its primary and well-documented application is in the preparation of triazole fungicides, where it enables an efficient and regioselective introduction of the crucial triazole moiety. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this key intermediate in the discovery and synthesis of novel crop protection agents. Further exploration of its reactions with a broader range of nucleophiles may unlock its potential in developing new herbicides and insecticides, making it a continued subject of interest in agrochemical research.

References

  • W. T. Smith, et al. (2021). Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. U.S. Patent No. US20210214319A1.
  • Y. Lu, et al. (2020). Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane. Chinese Patent No. CN112079797A.
  • X. Sun, et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 241, 109688. Available at: [Link]

  • T. Kato, et al. (2020). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 45(2), 85-93. Available at: [Link]

  • M. Fujimoto, et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available at: [Link]

  • S. Ma, et al. (2019). A process for preparation of fungicidally active triazole compounds. Canadian Patent No. CA3092748A1.
  • P. Jeschke. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science, 79(1), 16-36. Available at: [Link]

  • T. L. Siddall, et al. (1989). Substituted oxirane compounds. U.S. Patent No. US4851594A.
  • H. Varshney, et al. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences, 4(9A), 21-24. Available at: [Link]

  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]oxirane. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[4-(trifluoromethyl)phenyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.

Introduction

2-[4-(Trifluoromethyl)phenyl]oxirane is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide provides a comprehensive overview of the most common purification techniques, potential impurities, and troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-[4-(trifluoromethyl)phenyl]oxirane?

The two primary methods for purifying 2-[4-(trifluoromethyl)phenyl]oxirane are flash column chromatography on silica gel and vacuum distillation. The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter after the synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane?

The synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane typically involves the epoxidation of 1-(trifluoromethyl)-4-vinylbenzene using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The primary impurities to consider are:

  • Unreacted Starting Material: 1-(trifluoromethyl)-4-vinylbenzene.

  • Oxidizing Agent Byproduct: m-Chlorobenzoic acid is a common byproduct when using m-CPBA.[1]

  • Hydrolysis Product: 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol, formed by the ring-opening of the epoxide with water, especially under acidic conditions.[2][3]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid identification of the product and impurities in different fractions.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a widely used technique for the purification of 2-[4-(trifluoromethyl)phenyl]oxirane on a laboratory scale. Below are some common issues and their solutions.

Diagram: Flash Chromatography Workflow

flash_chromatography_workflow cluster_prep Preparation prep_sample Dissolve Crude Product in Minimal Solvent pack_column Pack Silica Gel Column equilibration Equilibrate Column with Eluent load_sample Load Sample onto Column equilibration->load_sample elution Elute with Solvent Gradient load_sample->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporation Evaporate Solvent combine_pure->evaporation pure_product Pure Product evaporation->pure_product

Caption: A typical workflow for flash column chromatography purification.

Problem Potential Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system (eluent).Optimize the eluent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the polarity to achieve a clear separation between the product and impurity spots on the TLC plate.
Product is Decomposing on the Column The silica gel is too acidic, leading to the hydrolysis of the epoxide to the diol.[3][4]Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine) before packing the column. This neutralizes the acidic sites on the silica.[5][6]
Product Elutes with the Solvent Front The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent mixture (e.g., higher ratio of hexanes to ethyl acetate).
Product is Tailing (Streaking) on the Column The sample is overloaded, or the compound has strong interactions with the silica gel.Reduce the amount of crude material loaded onto the column. Adding a small amount of a more polar solvent to the eluent can sometimes reduce tailing.
No Product is Eluting from the Column The eluent is not polar enough, or the product has decomposed on the column.Gradually increase the polarity of the eluent. If the product is still not eluting, it may have decomposed. Check the stability of your compound on a small amount of silica gel before performing the chromatography.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various mixtures of hexanes and ethyl acetate to find an eluent system that gives good separation between the product (2-[4-(trifluoromethyl)phenyl]oxirane), the starting material, and the m-chlorobenzoic acid byproduct. A typical Rf value for the product is around 0.3-0.4.

  • Column Preparation:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • If the epoxide is sensitive to acid, pre-treat the silica gel with a 1% triethylamine solution in the eluent.[5][6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process using TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-[4-(trifluoromethyl)phenyl]oxirane.

Troubleshooting Guide: Vacuum Distillation

Vacuum distillation is an effective method for purifying 2-[4-(trifluoromethyl)phenyl]oxirane, especially for larger quantities.[7][8] It separates compounds based on their boiling points at a reduced pressure, which allows for distillation at lower temperatures, preventing thermal decomposition.

Diagram: Vacuum Distillation Setup

vacuum_distillation_setup cluster_setup Vacuum Distillation Apparatus distilling_flask Distilling Flask (with crude product and boiling chips) distillation_head Distillation Head (with thermometer) distilling_flask->distillation_head heating_mantle Heating Mantle condenser Condenser (with cooling water inlet and outlet) distillation_head->condenser receiving_flask Receiving Flask condenser->receiving_flask vacuum_adapter Vacuum Adapter receiving_flask->vacuum_adapter cold_trap Cold Trap vacuum_adapter->cold_trap vacuum_pump Vacuum Pump cold_trap->vacuum_pump

Caption: A standard laboratory setup for vacuum distillation.

Problem Potential Cause Solution
Product is Not Distilling The vacuum is not low enough, or the heating temperature is too low.Check for leaks in the distillation setup. Ensure all joints are properly sealed. Gradually increase the temperature of the heating mantle. The boiling point of the similar 2-[3-(trifluoromethyl)phenyl]oxirane is 187.5 °C at atmospheric pressure, so a significantly lower temperature will be required under vacuum.[9]
Bumping or Uncontrolled Boiling The absence of boiling chips or a stir bar, or too rapid heating.Always add new boiling chips or a magnetic stir bar to the distilling flask before starting the distillation. Heat the flask slowly and evenly.
Product Decomposes During Distillation The heating temperature is too high.Use a lower pressure (higher vacuum) to decrease the boiling point of the compound. Ensure the heating mantle is not set to an excessively high temperature. While fluorinated epoxies can be thermally stable, it is best to distill at the lowest practical temperature.[4][10][11]
Poor Separation of Product and Impurities The boiling points of the product and impurities are too close.Use a fractional distillation column (e.g., a Vigreux column) between the distilling flask and the distillation head to improve separation efficiency.
Water in the Distillate The crude product was not properly dried before distillation.Dry the crude product over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filter before distillation.
Experimental Protocol: Vacuum Distillation
  • Preparation:

    • Ensure the crude 2-[4-(trifluoromethyl)phenyl]oxirane is dry and free of any residual water.

    • Assemble the vacuum distillation apparatus as shown in the diagram above.

    • Add boiling chips or a magnetic stir bar to the distilling flask.

  • Distillation:

    • Slowly apply the vacuum to the system.

    • Gradually heat the distilling flask.

    • Collect the fraction that distills at a constant temperature. The boiling point will depend on the applied pressure. For a rough estimate, the boiling point of a similar compound, phenyloxirane, is 101 °C at 40 mmHg.[12]

  • Isolation:

    • Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool.

    • The purified product is in the receiving flask.

TLC Visualization

Proper visualization of your TLC plates is crucial for successful purification.

Compound Visualization Method Expected Observation
2-[4-(trifluoromethyl)phenyl]oxirane UV light (254 nm)A dark spot due to the aromatic ring.
1-(trifluoromethyl)-4-vinylbenzene UV light (254 nm), Potassium permanganate stainA dark spot under UV light. A yellow spot on a purple background with permanganate stain due to the alkene.[9]
m-Chlorobenzoic acid UV light (254 nm), Bromocresol green stainA dark spot under UV light. A yellow spot on a blue background with bromocresol green due to its acidic nature.[9]
1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol p-Anisaldehyde stainA colored spot (often blue, green, or purple) upon heating.[13]

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Missouri. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Nagy, V., Agócs, A., Deli, J., & Csupor-Löffler, B. (2009). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Phytochemical Analysis, 20(3), 234–240.
  • OSTI.GOV. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • IOPscience. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]

  • ResearchGate. (2015, August 10). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]

  • AKJournals. (2023, November 13). A stationary phase of tetraethylene glycol-modified silica for separation of phenolic acids. Retrieved from [Link]

  • Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary stereocenters. (n.d.). Retrieved from [Link]

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(3), 234-40.
  • Deriving the Molecular Composition of Vacuum Distillates by Integrating Statistical Modeling and Detailed Hydrocarbon Characterization. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Retrieved from [Link]

  • Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis : PCA, 20(3), 234–240.
  • University of Rochester. (n.d.). TLC Stains. Retrieved from [Link]

  • Xiao, F., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.
  • PrepChem. (n.d.). Preparation of phenyloxirane. Retrieved from [Link]

  • Reddit. (2024, April 23). Fractional distillation and compounds with bp >150 degrees. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • ResearchGate. (n.d.). Chemical structures of the fluorinated epoxides used. Retrieved from [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]

  • Valero, M. F., et al. (2013). Epoxide opening versus silica condensation during sol-gel hybrid biomaterial synthesis.
  • Organic Syntheses. (n.d.). bis[2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl) ethoxy] diphenyl sulfurane. Retrieved from [Link]

  • Sketchy. (n.d.). Distillation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols and improving yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.

I. Overview of Synthetic Strategies

The synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane, a valuable intermediate in pharmaceutical development, can be approached through several key methodologies. The two most common routes are the Darzens Reaction and the Epoxidation of 4-(trifluoromethyl)styrene . Each pathway presents its own set of challenges and optimization parameters. This guide will delve into the specifics of each, providing you with the necessary tools to enhance your reaction outcomes.

Synthetic Pathways Overview

cluster_0 Synthetic Routes Start Starting Materials Darzens Darzens Reaction Start->Darzens 4-(Trifluoromethyl)benzaldehyde + α-halo ester/ketone Epoxidation Epoxidation Start->Epoxidation 4-(Trifluoromethyl)styrene Product 2-[4-(trifluoromethyl)phenyl]oxirane Darzens->Product Epoxidation->Product cluster_1 Reaction Pathway and Side Reactions Start Aldehyde + α-halo ester carbanion Intermediate Halohydrin Intermediate Start->Intermediate Aldol-type addition Desired Desired Epoxide Product Intermediate->Desired Intramolecular SN2 (Favored by aprotic conditions) Side Side Product (β-hydroxy ester) Intermediate->Side Protonation (Favored by protic impurities)

Caption: Competing pathways in the Darzens reaction.

To favor the desired epoxide formation, consider the following:

  • Strictly Anhydrous Conditions: As mentioned previously, water or other protic impurities can protonate the intermediate. Ensure all reagents and solvents are anhydrous. [1]* Choice of Base and Solvent: A strong, non-nucleophilic base in an aprotic solvent will promote the intramolecular cyclization over protonation.

  • Temperature: Lower temperatures can sometimes favor the cyclization step.

III. Troubleshooting Guide: Epoxidation of 4-(Trifluoromethyl)styrene

The direct epoxidation of 4-(trifluoromethyl)styrene is another efficient route to the desired product. [2]This typically involves an oxidizing agent, and sometimes a catalyst.

Question 3: My epoxidation of 4-(trifluoromethyl)styrene is slow and gives a low yield. What are the key parameters to optimize?

Answer:

Optimizing the epoxidation of an electron-deficient alkene like 4-(trifluoromethyl)styrene requires careful selection of the oxidant and catalyst system.

1. Choice of Oxidizing Agent:

  • Peroxy Acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for epoxidation. However, its reactivity can be sluggish with electron-poor olefins.

  • Hydrogen Peroxide Systems: Hydrogen peroxide in combination with a catalyst can be a more potent and greener alternative. [3]For instance, systems involving transition metal catalysts can be highly effective.

  • tert-Butyl Hydroperoxide (TBHP): TBHP, particularly in its anhydrous form, used with a suitable catalyst, can lead to high conversion and selectivity. [4] 2. Catalysis:

  • Transition Metal Catalysts: Catalysts based on titanium, vanadium, molybdenum, or manganese can activate hydrogen peroxide or TBHP for the epoxidation of electron-deficient alkenes.

  • Phase-Transfer Catalysis (PTC): For biphasic systems (e.g., aqueous H₂O₂ and an organic substrate), a phase-transfer catalyst can enhance the reaction rate. [3] 3. Reaction Conditions:

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or chloroform are often used for m-CPBA epoxidations. For catalytic systems, the choice of solvent will depend on the catalyst's solubility and stability.

  • pH Control: When using peroxy acids, the reaction can be buffered (e.g., with Na₂HPO₄) to prevent the acidic byproduct from opening the newly formed epoxide ring.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to over-oxidation or decomposition. A typical starting point is room temperature, with adjustments made based on reaction monitoring.

Question 4: I am observing the formation of a diol as a major byproduct. What is causing this and how can I prevent it?

Answer:

The formation of 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol is a result of the acid- or base-catalyzed ring-opening of the desired epoxide product. [5] Mechanism of Diol Formation

cluster_2 Epoxide Ring-Opening Epoxide 2-[4-(trifluoromethyl)phenyl]oxirane Protonation Protonated Epoxide Epoxide->Protonation Acid Catalyst (H⁺) Diol Diol Byproduct Protonation->Diol Nucleophilic Attack by H₂O Water H₂O (Nucleophile)

Caption: Acid-catalyzed hydrolysis of the epoxide to form a diol.

Preventative Measures:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to minimize the presence of water, which acts as the nucleophile for ring-opening. [1]* Buffering: If using an acidic reagent like m-CPBA, add a buffer such as sodium bicarbonate or disodium hydrogen phosphate to neutralize the acidic byproduct.

  • Control of Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction closely and work it up promptly upon completion.

  • Purification: During workup and purification, avoid exposure to strong acids or bases. Neutralize the reaction mixture before extraction and use a neutral solid support like silica gel for chromatography.

IV. Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 4-(trifluoromethyl)styrene, and how can I purify it further if needed?

A1: Commercially available 4-(trifluoromethyl)styrene typically has a purity of around 98% and contains an inhibitor like 4-tert-butylcatechol to prevent polymerization. [2]For high-purity applications, you can remove the inhibitor by passing the styrene through a short column of basic alumina. Subsequent distillation under reduced pressure can further purify the monomer.

Q2: Are there any specific safety precautions I should take when working with 2-[4-(trifluoromethyl)phenyl]oxirane?

A2: Yes. 2-[4-(trifluoromethyl)phenyl]oxirane is classified as a flammable liquid and is harmful if swallowed or in contact with skin. It can cause skin and eye irritation and may cause respiratory irritation. It is also suspected of causing cancer. [6]Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact.

Q3: Can I use a biocatalytic approach for the epoxidation of 4-(trifluoromethyl)styrene?

A3: Yes, biocatalytic methods are an emerging and promising approach. Engineered enzymes, such as certain cytochrome P450 monooxygenases, have been shown to catalyze the epoxidation of styrene derivatives with high enantioselectivity. [7]This can be particularly advantageous if a specific enantiomer of the epoxide is required.

Q4: How can I effectively monitor the progress of my reaction?

A4: The most common methods for monitoring the reaction progress are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of products. Choose a solvent system that provides good separation between your starting material and product.

  • GC: GC provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion of starting material and the relative amounts of product and byproducts.

Q5: What are the best practices for the purification and isolation of 2-[4-(trifluoromethyl)phenyl]oxirane?

A5:

  • Workup: After the reaction is complete, a standard aqueous workup is typically performed. This may involve quenching the reaction with a suitable reagent, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. [1]* Purification: The crude product is often purified by flash column chromatography on silica gel. [1]A solvent system of ethyl acetate and hexanes is commonly used, with the polarity adjusted to achieve good separation. Distillation under reduced pressure can also be an effective purification method for larger quantities.

V. Summary of Optimized Reaction Conditions

The following table provides a starting point for optimizing your synthesis. The optimal conditions will vary depending on the specific reagents and equipment used.

ParameterDarzens ReactionEpoxidation of 4-(Trifluoromethyl)styrene
Key Reagents 4-(Trifluoromethyl)benzaldehyde, α-chloroacetate4-(Trifluoromethyl)styrene, m-CPBA or H₂O₂/catalyst
Base/Catalyst NaOEt, K-tBuO, or P1-t-Bu phosphazene baseTransition metal catalyst (for H₂O₂), none for m-CPBA
Solvent Anhydrous THF, Diethyl EtherDichloromethane, Chloroform
Temperature 0 °C to Room TemperatureRoom Temperature
Key Considerations Strictly anhydrous conditions, choice of baseBuffering to prevent ring-opening, choice of oxidant
Potential Byproducts β-hydroxy ester, self-condensation productsDiol, benzaldehyde

VI. References

  • Shirai, R., et al. (1999). Catalytic asymmetric Darzens reactions of α-chloro acyclic and cyclic ketones promoted by a chiral phase-transfer catalyst derived from cinchonine. Tetrahedron, 55(21), 6375-6386.

  • Li, Z., et al. (2015). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Darzens Reaction. Austin Chemical Engineering, 2(4), 1023.

  • Mhamdi, L., et al. (2011). Phase Transfer Catalysis of Henry and Darzens Reactions. International Journal of Organic Chemistry, 1(3), 81-87.

  • Optimization of reaction conditions for the generation of epoxide 2a... - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetic Studies and Reaction Network in the Epoxidation of Styrene Catalyzed by the Temperature-Controlled Phase-Transfer Catalyst [(C18H37)2(CH3)2N]7[PW11O39]. (2022). Industrial & Engineering Chemistry Research, 61(30), 10833–10842.

  • Phase Transfer Catalysis of Henry and Darzens Reactions - SciRP.org. (n.d.). Retrieved from [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008). Retrieved from [Link]

  • Optimization of reaction conditions for the epoxidation of styrene. a - ResearchGate. (n.d.). Retrieved from [Link]

  • Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. (2018). Chemical Science, 9(24), 5488-5493.

  • Darzens Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Darzens reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. (n.d.). Retrieved from [Link]

  • Preparation method of oxirane derivative - Google Patents. (n.d.). Retrieved from

  • Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. (2014). Beilstein Journal of Organic Chemistry, 10, 1348-1354.

  • Can You Figure Out the Mechanism of the Darzens Reaction? - YouTube. (2025, December 4). Retrieved from [Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. (2022). ChemistryOpen, 11(11), e202200143.

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. (2025). Advanced Synthesis & Catalysis, 367(23).

  • Improved process for the preparation of trifluoromethyloxirane - Google Patents. (n.d.). Retrieved from

  • 2-[4-(Trifluoromethyl)phenyl]oxirane | C9H7F3O | CID 9990016 - PubChem. (n.d.). Retrieved from [Link]

  • Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. (2026). ACS Applied Materials & Interfaces.

  • Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. (2007). The Journal of Organic Chemistry, 72(1), 292-294.

  • Efficient and selective epoxidation of styrene with TBHP catalyzed by Au25 clusters on hydroxyapatite. (2010). Chemical Communications, 46(4), 550-552.

  • Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective epoxidation of styrene with air over Co3O 4-MOx and CoOx-MOx/SiO2. (2025). Reaction Kinetics and Catalysis Letters, 86(1), 143-150.

  • Mechanisms for oxirane ring opening with pyridine/9HF. - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof - Google Patents. (n.d.). Retrieved from

Sources

Technical Support Center: Epoxidation of 4-(Trifluoromethyl)styrene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the epoxidation of 4-(trifluoromethyl)styrene. This resource is designed for researchers, chemists, and process development professionals who are working with this challenging but important synthetic transformation. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the alkene, making it less susceptible to electrophilic attack and prone to specific side reactions.

This guide provides in-depth, experience-based answers to common problems, detailed troubleshooting, and validated protocols to help you achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the epoxidation of 4-(trifluoromethyl)styrene more difficult than that of styrene?

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group. It reduces the electron density of the aromatic ring and, through resonance and inductive effects, the attached vinyl group. Standard electrophilic epoxidizing agents, like peroxy acids, react more slowly with electron-poor alkenes. This reduced reactivity often requires more forcing conditions (higher temperature, longer reaction times, or higher reagent stoichiometry), which can promote side reactions.

Q2: What are the most common side products I should expect?

During the epoxidation of 4-(trifluoromethyl)styrene, several side products can form, complicating purification and reducing yield. The most prevalent are:

  • 1-(4-(Trifluoromethyl)phenyl)ethane-1,2-diol: Formed by the acid-catalyzed or water-induced ring-opening of the desired epoxide.[1]

  • 4-(Trifluoromethyl)phenylacetaldehyde: A result of rearrangement or a competing Baeyer-Villiger oxidation pathway.[1]

  • 4-(Trifluoromethyl)benzoic acid: Can be formed from over-oxidation of the aldehyde byproduct.

  • Polymeric material: Styrenic monomers are susceptible to polymerization, especially under acidic or high-temperature conditions.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab.

Problem 1: My reaction is very slow or shows low conversion of the starting material.
  • Possible Cause 1: Deactivated Substrate. As discussed, the -CF3 group slows the reaction rate. Standard conditions used for styrene may be insufficient.

  • Solution:

    • Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction closely by TLC or GC/MS, as higher temperatures can also accelerate side product formation.

    • Increase Reagent Stoichiometry: Use a larger excess of the epoxidizing agent (e.g., 1.5 to 2.0 equivalents of m-CPBA).

    • Choose a More Reactive System: For electron-deficient alkenes, nucleophilic epoxidation methods can be more effective. Systems using hydrogen peroxide under basic conditions are a common alternative.[3]

  • Possible Cause 2: Impure Oxidant. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade upon storage.

  • Solution:

    • Verify Oxidant Activity: Before use, titrate your m-CPBA to determine its purity. Commercial m-CPBA is often sold with a purity of ~70-77%, with the remainder being m-chlorobenzoic acid and water.

    • Use Fresh Reagent: Whenever possible, use a newly purchased bottle of the oxidant.

Problem 2: My primary product is the diol, not the epoxide.
  • Possible Cause: Acid-Catalyzed Epoxide Ring Opening. The primary byproduct of m-CPBA is m-chlorobenzoic acid.[4] This acidic byproduct can catalyze the hydrolysis of the newly formed, sensitive epoxide, especially if trace water is present.[5]

  • Solution:

    • Buffer the Reaction: This is the most critical step for preventing diol formation when using peroxy acids. Add a mild inorganic base to neutralize the acidic byproduct as it forms. A common and effective method is to run the reaction in a biphasic system with an aqueous buffer.

    • Recommended Buffering System: Use 1.5-2.0 equivalents of sodium bicarbonate (NaHCO₃) in a saturated aqueous solution with a water-immiscible solvent like dichloromethane (DCM).[6]

    • Anhydrous Conditions: Ensure your solvent is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

Problem 3: I am observing a significant amount of 4-(trifluoromethyl)phenylacetaldehyde.
  • Possible Cause: Baeyer-Villiger (BV) Oxidation Pathway. Peroxy acids can react with aldehydes and ketones in a process known as the Baeyer-Villiger oxidation.[7][8] In the context of styrene epoxidation, a competing pathway can lead to an oxidative cleavage/rearrangement that forms the corresponding phenylacetaldehyde derivative.[1][9]

  • Solution:

    • Control Temperature: The BV pathway often has a higher activation energy than epoxidation. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the desired epoxidation.

    • Choose a Different Oxidant: Systems like Jacobsen's catalyst with an oxidant like NaOCl are highly selective for epoxidation and do not typically promote the BV reaction.[10] Similarly, phase-transfer catalysis systems with hydrogen peroxide often show high selectivity for the epoxide.[11][12][13]

Reaction Pathways and Side Reactions

The following diagram illustrates the desired epoxidation pathway versus the major competing side reactions.

epoxidation_pathways cluster_main Reaction Pathways cluster_side Side Reactions Styrene 4-(CF3)Styrene Epoxide Desired Epoxide Styrene->Epoxide Epoxidation (e.g., m-CPBA) Aldehyde Aldehyde Byproduct Styrene->Aldehyde Baeyer-Villiger Oxidation Diol 1,2-Diol Byproduct Epoxide->Diol H₂O / H⁺ (Ring Opening)

Caption: Desired epoxidation and major side reaction pathways.

Comparative Overview of Epoxidation Methods

Choosing the right method is crucial for success. The table below compares common approaches for the epoxidation of electron-deficient styrenes.

MethodOxidantTypical ConditionsProsCons
Peroxy Acid m-CPBA, Peracetic acidDCM, often with NaHCO₃ buffer, 0 °C to RTReadily available reagents, simple setup.Prone to diol and aldehyde formation, requires careful pH control.[1][6]
Catalytic H₂O₂ H₂O₂ (30-50%)Phase-transfer catalyst (PTC) or metal catalyst (e.g., Mn, W)"Green" oxidant (water byproduct), high selectivity possible.[13][14]May require catalyst synthesis, potential for H₂O₂ decomposition.
Jacobsen-Katsuki NaOCl, m-CPBAChiral Mn(salen) catalyst, DCMHigh enantioselectivity possible, very selective for epoxidation.[10]Catalyst can be expensive, may require ligand synthesis.

Validated Experimental Protocol: Buffered m-CPBA Epoxidation

This protocol is designed to maximize the yield of 4-(trifluoromethyl)styrene oxide while minimizing the formation of the corresponding diol.

Materials:
  • 4-(Trifluoromethyl)styrene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~75%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)styrene (1.0 eq). Dissolve the styrene in DCM (approx. 0.2 M concentration).

  • Buffering: Add an equal volume of saturated aqueous NaHCO₃ solution to the flask.

  • Cooling: Place the flask in an ice bath and stir vigorously for 10-15 minutes until the internal temperature is stable at 0-5 °C.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (1.5 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring biphasic reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C, warming slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. Add saturated aqueous Na₂SO₃ solution to quench any unreacted peroxide (test with starch-iodide paper).

  • Workup - Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often an oil. Purify by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the pure epoxide.

Troubleshooting Workflow

Use this flowchart to diagnose and solve issues during your experiment.

troubleshooting_workflow cluster_problems Problem Identification cluster_solutions Corrective Actions start Start Experiment monitor Monitor Reaction (TLC/GC) start->monitor workup Proceed to Workup monitor->workup Complete low_conv Low Conversion? monitor->low_conv Reaction Stalled diol Diol is Main Product? low_conv->diol No sol_low_conv Increase Time/Temp Check Oxidant Purity low_conv->sol_low_conv Yes aldehyde Aldehyde Observed? diol->aldehyde No sol_diol Add Buffer (NaHCO₃) Use Anhydrous Solvent diol->sol_diol Yes aldehyde->workup No / Resolved sol_aldehyde Lower Temperature Change Oxidant System aldehyde->sol_aldehyde Yes

Caption: A logical workflow for troubleshooting common epoxidation issues.

References

  • ResearchGate. (n.d.). Mechanism of epoxidation of styrene by TBHP and Co(cyclam)‐SBA‐15. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved January 21, 2026, from [Link]

  • Journal of Chemical Education. (1998). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. Retrieved January 21, 2026, from [Link]

  • YouTube. (2009). Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2005). Reaction-Controlled Phase Transfer Catalysis for Styrene Epoxidation to Styrene Oxide with Aqueous Hydrogen Peroxide. Organic Process Research & Development. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Flavin-Dependent Monooxygenase Reactions - Hydroxylation, Epoxidation, and the Baeyer-Villiger Oxidation. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2005). Reaction-Controlled Phase Transfer Catalysis for Styrene Epoxidation to Styrene Oxide with Aqueous Hydrogen Peroxide. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Epoxidation of Electron‐Deficient Alkenes Triggered by Visible‐Light‐Driven Phenol Photooxidation for the Synthesis of Epoxy Dienone Products. Retrieved January 21, 2026, from [Link]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved January 21, 2026, from [Link]

  • Springer. (2016). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (1999). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(II)dibenzotetramethyltetraaza[15]annulene complex immobilized on amino-functionalized SBA-15. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. Retrieved January 21, 2026, from [Link]

  • MDPI. (2021). Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether by a Variant of Epoxide Hydrolase from Agromyces mediolanus. Retrieved January 21, 2026, from [Link]

  • Redalyc. (2007). Jacobsen's catalyst anchored on Al-MCM-41 and NH2 group modified Si-MCM-41 as heterogeneous enantioselective epoxidation. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (1982). Epoxidation and Baeyer–Villiger oxidation of γ-hydroxy-αβ-unsaturated ketones on exposure to m-chloroperbenzoic acid. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen. Green Chemistry. Retrieved January 21, 2026, from [Link]

  • International Journal of Scientific Research in Science and Technology. (2022). Environmentally Friendly Epoxidation of Styrene to Styrene Oxide using Hydrogen Peroxide under Liquid-Liquid Phase Transfer Catalysis. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (1998). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Reddit. (2021). Why is epoxidation with MCPBA done on the electron deficient alkene and epoxidation with H2O2 in base is done on the electron rich double bond? Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Sulfate-modified iron oxide catalyzed epoxidation of styrene with CO2 activated hydrogen peroxide in water. Catalysis Science & Technology. Retrieved January 21, 2026, from [Link]

  • Indian Academy of Sciences. (2000). Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide. Retrieved January 21, 2026, from [Link]

  • PubMed. (2002). Spontaneous hydrolysis reactions of cis- and trans-beta-methyl-4-methoxystyrene oxides (Anethole oxides). Retrieved January 21, 2026, from [Link]

  • University of Missouri–Kansas City. (2007). Epoxidation of Cholesterol. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2005). Reaction-Controlled Phase Transfer Catalysis for Styrene Epoxidation to Styrene Oxide with Aqueous Hydrogen Peroxide. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved January 21, 2026, from [Link]

  • YouTube. (2022). Alkenes to Epoxides, Part 3: Electron-Deficient Alkenes. Retrieved January 21, 2026, from [Link]

  • YouTube. (2024). Baeyer-Villiger Oxidation Reaction. Retrieved January 21, 2026, from [Link]

  • University of Liverpool. (2005). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018). Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Scale-Up of 2-[4-(Trifluoromethyl)phenyl]oxirane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this critical synthesis from the lab bench to pilot and production scales. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and scale-up of 2-[4-(trifluoromethyl)phenyl]oxirane.

Q1: What are the most common synthetic routes to 2-[4-(trifluoromethyl)phenyl]oxirane, and which is most suitable for scale-up?

A1: The two primary routes are the Darzens condensation of 4-(trifluoromethyl)benzaldehyde and an α-haloester, and the epoxidation of 4-(trifluoromethyl)styrene .

  • Darzens Condensation: This classic method involves reacting 4-(trifluoromethyl)benzaldehyde with an α-haloacetate (e.g., ethyl chloroacetate) in the presence of a base to form a glycidic ester, which is subsequently hydrolyzed and decarboxylated.[1][2] While effective at the lab scale, it often involves multiple steps and the use of strong bases, which can present challenges in large-scale reactors.[3]

  • Epoxidation of 4-(trifluoromethyl)styrene: This is often the preferred route for industrial production due to its atom economy and more direct pathway.[4] Common oxidizing agents include peroxy acids (like m-CPBA) or catalytic systems using hydrogen peroxide.[5] For large-scale operations, in situ generation of the oxidizing agent (e.g., performic acid from formic acid and H₂O₂) is often employed to enhance safety.[6][7]

Recommendation for Scale-Up: The epoxidation of 4-(trifluoromethyl)styrene is generally more amenable to scale-up due to fewer synthetic steps and the availability of safer, catalytic oxidation systems.

Q2: Why is the trifluoromethyl group a concern during synthesis and scale-up?

A2: The electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the reactivity of the aromatic ring and adjacent functional groups.

  • Darzens Route: The -CF₃ group deactivates the aldehyde, making the initial nucleophilic attack by the enolate slower. This may require more forcing conditions (stronger base, higher temperature), which can lead to side reactions like base-catalyzed self-condensation of the haloester.

  • Epoxidation Route: The electron-deficient double bond in 4-(trifluoromethyl)styrene is less reactive towards electrophilic epoxidizing agents compared to unsubstituted styrene. This again may necessitate longer reaction times or more active catalytic systems.

  • Purification: The fluorine atoms can lead to azeotrope formation or similar boiling points with impurities, complicating purification by distillation.[8] Specialized purification techniques may be required.[9]

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during the scale-up process.

Section A: Reaction Control & By-Product Formation

Q3: We are attempting a Darzens condensation at a 1 kg scale and are seeing significant formation of a self-condensation by-product from our chloroacetate ester. How can we mitigate this?

A3: This is a classic competitive reaction pathway in the Darzens condensation.[3] The base deprotonates the α-halo ester to form an enolate, which can either attack the target aldehyde (desired reaction) or another molecule of the α-halo ester (undesired Sₙ2 reaction).

Root Causes & Solutions:

  • Base Addition Rate: Slow, controlled addition of the base (e.g., sodium ethoxide, potassium tert-butoxide) ensures that the enolate concentration remains low, favoring reaction with the aldehyde, which is present in stoichiometric amounts.

  • Use of Sterically Hindered Bases: Switching from a small base like sodium ethoxide to a bulkier base like potassium tert-butoxide (t-BuOK) can disfavor the sterically demanding attack on the ester carbonyl, reducing self-condensation.[3]

  • Phase-Transfer Catalysis (PTC): For heterogeneous reactions (e.g., solid K₂CO₃ in an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial.[10][11] It shuttles the base or enolate into the organic phase, facilitating a controlled reaction at the interface or in the bulk organic phase, which can alter the reaction's stereochemical outcome and suppress side reactions.[12]

ParameterStandard ConditionOptimized for Scale-UpRationale
Base Sodium EthoxidePotassium tert-ButoxideSteric hindrance reduces self-condensation.[3]
Addition Bulk additionSlow addition over 2-3 hoursMaintains low enolate concentration.
Catalyst None (Homogeneous)TBAB (0.05 eq)Improves reaction rate and control in biphasic systems.[10][13]

Q4: During the epoxidation of 4-(trifluoromethyl)styrene, we observe the formation of 4-(trifluoromethyl)benzaldehyde and the corresponding diol as major impurities. What is causing this and how can it be prevented?

A4: These by-products indicate two different issues: oxidative cleavage of the double bond and acid-catalyzed hydrolysis of the epoxide product.

  • 4-(Trifluoromethyl)benzaldehyde: This is a result of oxidative cleavage. It is more common with aggressive oxidants like ozone but can occur with some peroxide-based systems if reaction conditions are not well-controlled.

  • 1-(4-(Trifluoromethyl)phenyl)ethane-1,2-diol: This is the most common by-product. The epoxide ring is susceptible to opening under acidic conditions (often present from the peroxy acid or its carboxylic acid by-product), followed by reaction with water.

Solutions:

  • Control pH: If using an in situ generated peroxy acid, the presence of a mineral acid catalyst can promote diol formation.[14] Buffering the reaction mixture can be effective. Adding a solid buffer like sodium carbonate or using a biphasic system with an aqueous buffer can neutralize the acid by-product as it forms.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry. Water is required for the hydrolysis step, so minimizing its presence is critical.

  • Temperature Control: Keep the reaction temperature low (typically 0-25 °C). Higher temperatures accelerate both the desired epoxidation and the undesired hydrolysis.

  • Choice of Oxidant: Using a milder, more selective epoxidation system can help. For instance, a buffered m-CPBA system or a catalytic system with a well-chosen ligand can improve selectivity for the epoxide.[15]

Diagram: Troubleshooting Low Epoxide Yield

Caption: A diagnostic workflow for troubleshooting low yields in the epoxidation of 4-(trifluoromethyl)styrene.

Section B: Purification & Isolation

Q5: We are struggling to purify the final epoxide. It has a similar boiling point to a key impurity, and we observe decomposition during distillation. What are the best practices for purification at scale?

A5: This is a common issue with fluorinated compounds.[8] High-temperature distillation can cause ring-opening or polymerization of the epoxide.

Recommended Purification Strategy:

  • Aqueous Work-up: First, perform a thorough aqueous wash of the crude product. A wash with a mild base (e.g., dilute sodium bicarbonate solution) will remove acidic impurities like formic or acetic acid. Follow this with a brine wash to remove residual water.

  • Avoid High-Temperature Distillation: Given the thermal sensitivity, fractional distillation under high vacuum is the preferred method. The goal is to lower the boiling point as much as possible to prevent degradation.

  • Crystallization: If the epoxide is a solid or can be induced to crystallize from a suitable solvent system (e.g., heptane/toluene mixtures), this is often the most effective and scalable purification method. It is excellent for removing closely related impurities.

  • Chromatography: While flash chromatography is a lab-scale technique, simulated moving bed (SMB) chromatography can be a viable, though expensive, option for large-scale purification of high-value products when distillation and crystallization fail.

Diagram: General Scale-Up Workflow

Scale_Up_Workflow Lab Lab Scale Synthesis (1-10 g) - Proof of Concept - Initial Purity Analysis Kilo Kilo-Lab / Pilot Scale (0.5-5 kg) - Mass/Heat Transfer Study - Identify Impurities - Develop Work-up Lab->Kilo Initial Scale-Up Safety Safety Assessment - Exothermicity - Reagent Stability - Waste Handling Lab->Safety Production Production Scale (>10 kg) - Process Validation - Safety Engineering (HAZOP) - Finalize SOPs Kilo->Production Process Transfer Analysis In-Process Controls (IPC) - GC/LC Monitoring - Reaction Calorimetry Kilo->Analysis Kilo->Safety Production->Analysis Production->Safety

Caption: A generalized workflow for scaling up chemical synthesis from the laboratory to production.

Section C: Safety & Handling at Scale

Q6: Epoxidation reactions are known to be exothermic. What are the critical safety precautions for scaling up the synthesis using hydrogen peroxide and formic acid?

A6: The in situ formation of performic acid is highly exothermic, and peroxy acids themselves can be explosive.[7][14] A thermal runaway reaction is a significant risk.

Critical Safety Measures:

  • Reaction Calorimetry: Before any scale-up beyond the lab, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the potential for thermal runaway. This data is non-negotiable for safe scale-up.

  • Controlled Reagent Addition: Never mix the bulk of the formic acid and hydrogen peroxide at once. The standard procedure is to add the hydrogen peroxide slowly to the mixture of the styrene and formic acid at a controlled temperature.[7] The rate of addition must be dictated by the reactor's ability to remove heat.

  • Adequate Cooling Capacity: Ensure the reactor's cooling jacket and system are capable of handling the total heat output of the reaction. There must be a sufficient temperature difference between the coolant and the desired reaction temperature.

  • Emergency Quench/Dumping: Have a validated emergency plan. This may involve a pre-charged quench solution (e.g., sodium sulfite to destroy the peroxide) that can be rapidly added to the reactor, or a system to dump the reactor contents into a larger, cooled vessel.

  • Monitoring and Control: Use multiple temperature probes to detect localized hot spots. Implement automated shutdown protocols if the temperature exceeds a predefined safety limit.[16]

Part 3: Experimental Protocols

Protocol 1: Pilot-Scale (1 kg) Epoxidation of 4-(Trifluoromethyl)styrene

Disclaimer: This protocol is for informational purposes only and must be adapted and validated based on a thorough safety assessment and risk analysis for your specific equipment and facility.

Reagents:

  • 4-(Trifluoromethyl)styrene (1.00 kg, 5.81 mol)

  • Formic acid (88%, 1.21 kg, 23.24 mol)

  • Hydrogen peroxide (35% w/w aq., 1.13 kg, 11.62 mol)

  • Sodium Bicarbonate

  • Sodium Chloride

  • Toluene

Procedure:

  • Reactor Setup: Charge a 20 L, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with 4-(trifluoromethyl)styrene and toluene (5 L).

  • Initial Cooling: Cool the reactor contents to 15 °C.

  • Formic Acid Addition: Slowly add the formic acid to the reactor, ensuring the internal temperature does not exceed 25 °C.

  • Peroxide Addition: Begin the slow, dropwise addition of 35% hydrogen peroxide. The addition rate should be controlled to maintain an internal temperature of 20-25 °C. This is the most critical and exothermic step. Expect this addition to take 4-6 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 25 °C for an additional 2-3 hours. Monitor the consumption of the starting material by GC analysis of quenched aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to 10 °C. Slowly and carefully add a saturated solution of sodium bicarbonate to quench any remaining peroxy acid and neutralize the formic acid. (CAUTION: Vigorous gas evolution!).

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water and then a saturated brine solution.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude 2-[4-(trifluoromethyl)phenyl]oxirane.

  • Purification: Purify the crude product by vacuum distillation.

References

  • Aggarwal, V. K., Hynd, G., Picoul, W., & Vasse, J.-L. (2006). The Darzens Reaction: A Misunderstood Reaction? Angewandte Chemie International Edition, 45(19), 3166-3168. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Darzens reaction. Retrieved from [Link]

  • Arai, S., Shirai, Y., Ishida, T., & Shioiri, T. (1999). Phase-transfer-catalyzed asymmetric Darzens reaction. Tetrahedron, 55(21), 6375-6386. [Link]

  • Copéret, C., & Basset, J. M. (2007). The Importance of Being Isolated: The Case of Epoxidation Catalysts. Angewandte Chemie International Edition, 46(30), 5768-5771. [Link]

  • Millauer, H., Schwertfeger, W., & Siegmund, G. (1985). Hexafluoropropene oxide—a key compound in organofluorine chemistry. Angewandte Chemie International Edition in English, 24(3), 161-179. [Link]

  • University of Illinois, Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]

  • Google Patents. (2021). US11072593B2 - Process for the epoxidation of a tetrasubstituted alkene.
  • Salzano, E., Maschio, G., & Vianello, C. (2012). Safety Criteria for the Epoxidation of Soybean Oil in Fed-Batch Reactor. Chemical Engineering Transactions, 26, 337-342. [Link]

Sources

Technical Support Center: A Researcher's Guide to 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[4-(Trifluoromethyl)phenyl]oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful application of this compound in your experiments.

Introduction to 2-[4-(Trifluoromethyl)phenyl]oxirane

2-[4-(Trifluoromethyl)phenyl]oxirane is a valuable building block in organic synthesis, notable for the presence of an electron-withdrawing trifluoromethyl group on the phenyl ring. This feature significantly influences the reactivity of the oxirane ring, making it a unique substrate for nucleophilic ring-opening reactions. However, this enhanced reactivity also predisposes the compound to various decomposition pathways if not handled and stored correctly. This guide provides a comprehensive overview of the factors affecting its stability and practical solutions to common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 2-[4-(trifluoromethyl)phenyl]oxirane?

A1: The primary decomposition pathways involve the opening of the highly strained oxirane ring. This can be initiated by acidic or basic conditions, nucleophiles, or elevated temperatures. The main pathways are:

  • Acid-Catalyzed Hydrolysis: In the presence of trace acids and water, the epoxide can undergo ring-opening to form the corresponding 1,2-diol, 1-(4-(trifluoromethyl)phenyl)ethane-1,2-diol.[1][2]

  • Base-Catalyzed Ring Opening: Strong bases or nucleophiles will attack the oxirane ring, leading to a variety of ring-opened products depending on the nucleophile used.[3][4]

  • Polymerization: Under certain conditions, particularly with strong acids or bases, the epoxide can undergo cationic or anionic ring-opening polymerization, resulting in a viscous oil or solid polymer.[5][6]

  • Isomerization: Acid catalysis can also promote isomerization to the corresponding phenylacetaldehyde derivative, 2-phenyl-2-(4-(trifluoromethyl)phenyl)acetaldehyde.[7]

Q2: How does the trifluoromethyl group affect the stability and reactivity of the oxirane ring?

A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which has a significant impact on the electronic properties of the molecule.[8] It deactivates the aromatic ring towards electrophilic substitution but, more importantly, it influences the reactivity of the epoxide in two key ways:

  • It enhances the electrophilicity of the carbon atoms in the oxirane ring, making them more susceptible to nucleophilic attack.

  • It destabilizes the formation of a positive charge on the adjacent benzylic carbon, which influences the regioselectivity of the ring-opening reaction under acidic conditions.

Q3: What are the optimal storage conditions for 2-[4-(trifluoromethyl)phenyl]oxirane to prevent decomposition?

A3: To ensure long-term stability, 2-[4-(trifluoromethyl)phenyl]oxirane should be stored under the following conditions:

  • Temperature: Keep refrigerated at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent moisture and air from initiating decomposition.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture. Avoid plastic containers, as some plastics may be incompatible or allow for moisture ingress.

  • Purity: Ensure the compound is free from acidic or basic impurities, which can catalyze decomposition.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 2-[4-(trifluoromethyl)phenyl]oxirane.

Problem 1: Inconsistent Reaction Outcomes or Low Yields

Possible Cause: Decomposition of the starting material.

Troubleshooting & Optimization:

  • Verify Purity Before Use: Before starting your reaction, it is crucial to assess the purity of your 2-[4-(trifluoromethyl)phenyl]oxirane. This can be done using the following analytical methods:

    Analytical MethodExpected Observations for a Pure SampleSigns of Decomposition
    ¹H NMR Sharp, well-defined peaks corresponding to the oxirane and aromatic protons.Broadening of peaks, appearance of new signals in the diol region (3.5-4.0 ppm) or aldehyde region (9-10 ppm).
    HPLC A single major peak with high purity.Appearance of additional peaks, often with lower retention times for more polar degradation products like diols.
    FT-IR Characteristic peaks for the C-O-C stretch of the epoxide ring (around 850-950 cm⁻¹ and 1250 cm⁻¹).Appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) indicating diol formation, or a strong C=O stretch (around 1720 cm⁻¹) indicating aldehyde formation.
  • Purification of Partially Decomposed Material: If your analysis reveals impurities, the compound can often be repurified by flash chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). It is important to use neutral silica gel and to avoid chlorinated solvents if possible, as they may contain acidic impurities.

Problem 2: Unexpected Regioselectivity in Ring-Opening Reactions

Possible Cause: The electronic and steric effects of the trifluoromethylphenyl group, combined with your specific reaction conditions, are directing the nucleophilic attack to an unexpected position.

Understanding and Controlling Regioselectivity:

The regioselectivity of the ring-opening of 2-[4-(trifluoromethyl)phenyl]oxirane is a delicate balance of electronic and steric factors.

  • Under Basic or Neutral Conditions (SN2-like): Nucleophilic attack will predominantly occur at the less sterically hindered terminal carbon (β-attack). This is the expected outcome for a typical SN2 reaction.[3][4]

  • Under Acidic Conditions (SN1-like character): The situation is more complex. In styrene oxide, the phenyl group can stabilize a developing positive charge on the benzylic carbon, favoring attack at this position (α-attack). However, the strongly electron-withdrawing trifluoromethyl group on the phenyl ring destabilizes this benzylic carbocation. Therefore, even under acidic conditions, attack at the less substituted terminal carbon (β-attack) can be a significant, if not the major, pathway. The exact ratio of α to β attack will depend on the strength of the acid and the nucleophile.

Experimental Workflow for Determining Regioselectivity:

cluster_conditions Reaction Conditions cluster_attack Site of Nucleophilic Attack cluster_product Resulting Product Acidic Acidic Alpha_Attack α-Attack (Benzylic) Acidic->Alpha_Attack Can be favored, but CF3 group destabilizes carbocation Beta_Attack β-Attack (Terminal) Acidic->Beta_Attack Often competitive or favored due to electronic destabilization Basic_Neutral Basic_Neutral Basic_Neutral->Beta_Attack Predominantly favored due to sterics (SN2) Product_A Product A (α-substituted) Alpha_Attack->Product_A Product_B Product B (β-substituted) Beta_Attack->Product_B

Regioselectivity Decision Pathway

To favor a specific regioisomer, consider the following:

  • For β-attack: Use basic or neutral conditions with a strong nucleophile.

  • For potentially increasing α-attack: Use acidic conditions, but be aware that a mixture of products is likely. A careful screen of Lewis acids and reaction conditions may be necessary to optimize for the desired isomer.

Problem 3: Formation of a Polymer During the Reaction

Possible Cause: The reaction conditions are too harsh, leading to uncontrolled cationic or anionic polymerization.

Troubleshooting & Optimization:

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions should be cooled.

  • Slow Addition of Reagents: Add the catalyst or a highly reactive nucleophile slowly to the solution of the epoxide to maintain a low concentration of the reactive species and control the reaction rate.

  • Use a Non-nucleophilic Base: If a base is required but you want to avoid its nucleophilic addition, use a sterically hindered, non-nucleophilic base.

  • Avoid Strong Protic Acids: Strong protic acids are particularly effective at initiating cationic polymerization. If acidic conditions are required, consider using a milder Lewis acid.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Accurately weigh approximately 5-10 mg of 2-[4-(trifluoromethyl)phenyl]oxirane and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic signals of the epoxide protons (a multiplet around 2.8-3.2 ppm and a multiplet around 3.9-4.1 ppm).

    • The aromatic protons will appear as two doublets in the range of 7.4-7.7 ppm.

    • The presence of a broad signal between 3.5-4.0 ppm may indicate the formation of the diol hydrolysis product. A signal around 9-10 ppm would indicate the aldehyde isomer.

Protocol 2: General Procedure for Nucleophilic Ring-Opening under Basic Conditions (Example with Sodium Methoxide)
  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-[4-(trifluoromethyl)phenyl]oxirane (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of sodium methoxide in methanol (1.1 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography. The expected major product is 1-methoxy-1-(4-(trifluoromethyl)phenyl)propan-2-ol.[3]

Understanding Decomposition Mechanisms

The following diagram illustrates the key decomposition pathways of 2-[4-(trifluoromethyl)phenyl]oxirane.

cluster_acid Acidic Conditions (H⁺) cluster_base Basic/Nucleophilic Conditions (Nu⁻) Epoxide 2-[4-(Trifluoromethyl)phenyl]oxirane Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H⁺ Ring_Opened_Product Ring-Opened Product Epoxide->Ring_Opened_Product Nu⁻ Polymer_Anionic Anionic Polymerization Epoxide->Polymer_Anionic Strong Base/ High Temp. Diol 1,2-Diol (Hydrolysis Product) Protonated_Epoxide->Diol H₂O Aldehyde Isomerized Aldehyde Protonated_Epoxide->Aldehyde Rearrangement Polymer_Cationic Cationic Polymerization Protonated_Epoxide->Polymer_Cationic Excess Epoxide

Decomposition Pathways of 2-[4-(Trifluoromethyl)phenyl]oxirane

References

  • 1,3-Bis(trifluoromethyl)benzene Safety Sheet. (n.d.).
  • Carreira, E. M., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 13(9), 241.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Soloshonok, V. A., et al. (2007). Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol. Green Chemistry, 9(5), 473-476.
  • Zhang, Y., et al. (2023). Theoretical Study on the Nucleophilic Ring-Opening Reaction between F- and Oxirane. Molecules, 28(18), 6569.
  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • Bennett, C. S., et al. (2018). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 20(15), 4539–4543.
  • Liu, Y., et al. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 28(4), 1669.
  • Ring opening of styrene oxide with MeOH catalyzed by MIL-101- SO 3 H or other catalysts. (n.d.).
  • 2-[4-(trifluoromethyl)phenyl]oxirane. (n.d.). Santa Cruz Biotechnology.
  • 2-[4-(Trifluoromethyl)phenyl]oxirane. (n.d.). PubChem.
  • Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. (n.d.).
  • Cassidy, P. E. (1990). Trifluoromethyl-substituted polymers. NASA Technical Reports Server.
  • Parker, R. E., & Isaacs, N. S. (1959).
  • In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. (n.d.). RSC Publishing.
  • Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. (n.d.).
  • Mechanisms for oxirane ring opening with pyridine/9HF. (n.d.).
  • Smith, A. M. R., & Manville, C. V. (2024). Benzylic C(sp 3 )–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1039–1076.
  • Hansch, C., & Leo, A. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.
  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
  • Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. (n.d.). Benchchem.
  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11.
  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). Benchchem.
  • Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1015.
  • Styrene oxide. (n.d.). Wikipedia.
  • (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. (n.d.). PubChem.
  • Figure S3. The ring opening of styrene oxide with MeOH catalysed by.... (n.d.).
  • Sharma, P., & Kumar, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6545.
  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2879–2886.
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (n.d.).
  • Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. (n.d.).
  • Ghauri, F. Y., et al. (1992). 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling. Xenobiotica, 22(7), 765-774.
  • Teriflunomide-impurities. (n.d.).
  • 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(2338-75-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Sanda, F., et al. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 6(18), 3445-3453.
  • (R)-2-(2-(Trifluoromethyl)phenyl)oxirane. (n.d.). Vulcanchem.
  • Long Term Storage of Lyophilized Liposomal Formul
  • Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. (2017). PubMed.
  • Synthesis and Analysis of 2-[211At]-L-phenylalanine and 4-[211At]-L-phenylalanine and Their Uptake in Human Glioma Cell Cultures In-Vitro. (1993). PubMed.

Sources

Technical Support Center: 2-[4-(Trifluoromethyl)phenyl]oxirane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[4-(trifluoromethyl)phenyl]oxirane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. The potent electron-withdrawing nature of the trifluoromethyl group introduces unique challenges and opportunities in epoxide ring-opening reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the ring-opening of 2-[4-(trifluoromethyl)phenyl]oxirane. Each issue is analyzed by potential cause, followed by a detailed, actionable solution.

Issue 1: Poor or No Conversion to the Desired Product

Question: I am reacting 2-[4-(trifluoromethyl)phenyl]oxirane with my nucleophile (an amine/alcohol), but I'm observing very low conversion, even after extended reaction times. What is the likely cause and how can I fix it?

Answer: Low reactivity is a common hurdle, especially when using moderately weak nucleophiles like anilines or secondary alcohols. The root cause often lies in insufficient activation of the epoxide ring or suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

  • Weak Nucleophilicity: The inherent reactivity of your nucleophile may be too low to open the epoxide ring efficiently under neutral conditions.

    • Solution A - Catalysis: Introduce a catalyst to activate the epoxide.

      • Lewis Acid Catalysis: Use catalytic amounts (5-10 mol%) of a Lewis acid such as Yb(OTf)₃, Sc(OTf)₃, or even simpler ones like ZnCl₂. Lewis acids coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

      • Brønsted Acid Catalysis: A stoichiometric amount of a mild acid like acetic acid can protonate the epoxide, significantly accelerating the reaction, particularly with amines.[1]

    • Solution B - Use a Stronger Nucleophile: If possible, convert your nucleophile to a more potent form. For example, deprotonate an alcohol with a base (e.g., NaH, LiHMDS) to form the corresponding alkoxide prior to adding the epoxide. This dramatically increases its nucleophilicity.

  • Inappropriate Solvent Choice: The reaction medium plays a critical role in solvating the reactants and influencing the transition state.

    • Solution: Switch from nonpolar solvents (like toluene or hexane) to polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents can accelerate SN2-type reactions. For reactions with amines, specialized fluoro-alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to act as both solvent and hydrogen-bond-donating activators, facilitating ring-opening even with poorly nucleophilic amines.[2][3]

  • Insufficient Temperature: The reaction may have a significant activation energy barrier that is not being overcome at room temperature.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and potential decomposition by TLC or LC-MS. Many aminolysis reactions require heating between 60-120°C to proceed at a reasonable rate.[4]

Issue 2: Formation of a Mixture of Regioisomers

Question: My reaction is working, but I'm getting a mixture of two products. How can I control the regioselectivity of the nucleophilic attack?

Answer: This is the most critical challenge with 2-[4-(trifluoromethyl)phenyl]oxirane. The outcome is a competition between steric effects, which favor attack at the less hindered terminal carbon (C1), and electronic effects, which favor attack at the more electrophilic benzylic carbon (C2). The strong electron-withdrawing CF₃ group enhances the electrophilicity of the benzylic position.[5][6] You can control the regioselectivity by carefully choosing your reaction conditions to favor either an SN2 or an SN1-like mechanism.[7]

Diagram: Controlling Regioselectivity

G cluster_0 Reaction Conditions cluster_1 Mechanism & Attack Site cluster_2 Major Product Conditions Select Conditions Basic Conditions->Basic Basic / Neutral (Strong Nucleophile) Acidic Conditions->Acidic Acidic (Weak/Strong Nucleophile) SN2 SN2 Mechanism (Steric Control) Terminal Product A (Attack at Terminal Carbon) SN2->Terminal SN1 SN1-like Mechanism (Electronic Control) Benzylic Product B (Attack at Benzylic Carbon) SN1->Benzylic Basic->SN2 Acidic->SN1

Caption: Logical workflow for controlling reaction regioselectivity.

Solution A: To Favor Attack at the Terminal (Less Hindered) Carbon:

  • Mechanism: SN2.

  • Conditions: Use a strong, negatively charged nucleophile (e.g., alkoxides, thiolates) under strictly basic or neutral conditions. Avoid any acidic additives or catalysts.

  • Protocol: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve your alcohol/thiol in an anhydrous solvent like THF. Add a strong base (e.g., NaH, 1.1 eq.) at 0°C and stir for 30 minutes to form the nucleophile. Then, add a solution of the epoxide (1.0 eq.) dropwise. Monitor the reaction by TLC. This ensures the reaction proceeds via a classic SN2 pathway, where steric hindrance is the dominant factor, directing the nucleophile to the more accessible terminal carbon.[8][9]

Solution B: To Favor Attack at the Benzylic (More Substituted) Carbon:

  • Mechanism: SN1-like.

  • Conditions: Use acidic catalysis. The acid protonates the epoxide oxygen, and in the transition state, a partial positive charge develops. This charge is better stabilized at the benzylic carbon, making it the preferred site of attack even for weaker nucleophiles.[7]

  • Protocol: Dissolve the epoxide (1.0 eq.) and the nucleophile (1.1-1.5 eq.) in a suitable solvent (e.g., acetonitrile, CH₂Cl₂). Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 5 mol%) or a stoichiometric amount of a Brønsted acid (e.g., AcOH, 1.2 eq.). Stir at the appropriate temperature and monitor by TLC. The acidic conditions promote the SN1-like pathway, directing the nucleophile to the electronically favored benzylic position.

Issue 3: Formation of a Major Side Product Identified as 2-phenylacetaldehyde derivative

Question: My reaction under acidic conditions is messy, and I've isolated a significant amount of 4-(trifluoromethyl)phenylacetaldehyde. What is causing this?

Answer: This is a classic side reaction for styrene oxide derivatives under acidic conditions. The acid catalyst, intended to activate the epoxide, can instead induce a rearrangement (isomerization) of the epoxide to the corresponding aldehyde. This is particularly problematic if the nucleophile is weak or its concentration is too low to trap the activated epoxide quickly.

Diagram: Competing Reaction Pathways

G A Protonated Epoxide B Desired Ring-Opened Product A->B Nucleophilic Attack (Fast, High [Nu]) C Aldehyde Side-Product A->C Rearrangement (Isomerization) (Slow, Low [Nu])

Caption: Kinetic competition between desired attack and side reaction.

Recommended Solutions:

  • Reduce Acid Strength/Concentration: Use the mildest acid catalyst at the lowest possible concentration that still promotes the desired reaction. Screen catalysts like silica gel or acidic clays which can be less aggressive.

  • Modify Order of Addition: Instead of adding the catalyst to the epoxide/nucleophile mixture, try a "slow addition" protocol. Add a solution of the epoxide to a mixture of the nucleophile and the acid catalyst. This ensures that any activated epoxide is immediately in the presence of a high concentration of the nucleophile, favoring the bimolecular reaction over the unimolecular rearrangement.

  • Lower the Temperature: Rearrangement reactions often have a higher activation energy. Running the reaction at a lower temperature (e.g., 0°C or even -20°C) can significantly slow the rate of isomerization relative to the desired nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: How should I store 2-[4-(trifluoromethyl)phenyl]oxirane? A1: The epoxide should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (argon or nitrogen).[10] Epoxides can be sensitive to moisture and acidic impurities, which can cause slow polymerization or hydrolysis to the corresponding diol over time.

Q2: What is the best way to monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting epoxide (less polar) and the resulting amino alcohol product (more polar). For example, a mixture of ethyl acetate and hexanes. Staining with potassium permanganate (KMnO₄) is effective as the product diol/amino alcohol will readily oxidize. For more quantitative analysis, GC-MS or LC-MS are ideal.

Q3: Can I use water as a nucleophile to synthesize the corresponding diol? A3: Yes, this is a hydrolysis reaction. To synthesize 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol, you can treat the epoxide with dilute aqueous acid (e.g., 0.1 M H₂SO₄) in a solvent like THF or acetone. The reaction proceeds via an acid-catalyzed SN1-like mechanism, with water attacking the benzylic carbon.

Q4: My reaction with a primary amine seems to be forming a 2:1 adduct (diepoxide product). How can I prevent this? A4: The initial amino alcohol product still has a secondary amine, which can act as a nucleophile to open a second epoxide molecule. This is common when the amine and epoxide are used in a 1:1 molar ratio. To favor the formation of the 1:1 adduct, use a significant excess of the primary amine (3 to 5 equivalents). This ensures that an unreacted amine molecule is statistically more likely to react with the epoxide than the slightly less nucleophilic amino alcohol product.

Reference Protocols & Data

Table 1: Solvent Effects on Amine Ring-Opening
EntryNucleophile (1.1 eq)SolventTemp (°C)Time (h)Major ProductNotes
1AnilineToluene8024<10% ConversionLow reactivity in nonpolar solvents.
2AnilineAcetonitrile801265% YieldPolar aprotic solvent improves rate.
3AnilineHFIP[3]60484% YieldFluoro-alcohol activates epoxide.
4MorpholineMethanol25695% YieldStronger nucleophile reacts readily.

Yields are approximate and for illustrative purposes.

Protocol 1: General Procedure for Acid-Catalyzed Aminolysis (Benzylic Attack)
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-[4-(trifluoromethyl)phenyl]oxirane (1.0 eq.).

  • Dissolve the epoxide in anhydrous acetonitrile (0.2 M).

  • Add the amine nucleophile (1.2 eq.).

  • Add Ytterbium(III) triflate (Yb(OTf)₃) (0.05 eq.).

  • Seal the flask under a nitrogen atmosphere and stir the reaction at 60°C.

  • Monitor the reaction progress by TLC until the starting epoxide is consumed.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Staubitz, A., et al. (2010). Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. Acta Crystallographica Section B: Structural Science. Available at: [Link]

  • ResearchGate. (2010). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. Request PDF. Available at: [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]

  • ResearchGate. (2019). Regioselectivity of epoxide opening reactions under basic and acidic conditions. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Available at: [Link]

  • ACS Publications. (2002). Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Datapdf.com. (2002). Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. Available at: [Link]

  • RSC Publishing. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available at: [Link]

  • MDPI. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

  • ACS Publications. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Available at: [Link]

  • Master Organic Chemistry. (2023). Reaction of epoxides with nucleophiles under basic conditions. Available at: [Link]

  • Wiley Online Library. (2022). Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives. Angewandte Chemie International Edition. Available at: [Link]

Sources

Technical Support Center: Byproduct Analysis in the Synthesis of 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this synthesis. We provide in-depth, experience-driven answers to frequently encountered issues, helping you optimize your reaction outcomes and ensure the purity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and analysis of 2-[4-(trifluoromethyl)phenyl]oxirane.

Q1: What are the primary synthetic routes to 2-[4-(trifluoromethyl)phenyl]oxirane and their associated byproduct concerns?

A1: The two most common routes are the epoxidation of 4-(trifluoromethyl)styrene and the Darzens condensation of 4-(trifluoromethyl)benzaldehyde.

  • Epoxidation of 4-(Trifluoromethyl)styrene: This is often the preferred method due to its atom economy. It typically involves an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or a hydroperoxide with a catalyst.[1] The primary byproduct concern is the hydrolysis of the desired epoxide to form 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol.[2][3] Over-oxidation can also lead to the cleavage of the double bond, forming 4-(trifluoromethyl)benzaldehyde.[2]

  • Darzens Condensation: This reaction involves condensing 4-(trifluoromethyl)benzaldehyde with an α-haloester in the presence of a strong base to form a glycidic ester, which can then be converted to the oxirane.[4][5] This route is susceptible to side reactions related to the strong base, which may react with other sensitive functional groups.[6] The intermediate glycidic ester can also undergo subsequent reactions like hydrolysis and decarboxylation.[4]

Q2: What is the most common and problematic byproduct in the epoxidation route?

A2: The most prevalent and often difficult-to-separate byproduct is 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol . This diol is formed by the ring-opening hydrolysis of the target oxirane.[3] The presence of water or acidic impurities (including the m-CBA byproduct from m-CPBA) can catalyze this reaction, significantly reducing the yield of the desired epoxide.[3]

Q3: How critical is water content in the reaction mixture?

A3: Water content is highly critical. Epoxides are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding diols.[3] Therefore, using anhydrous solvents and reagents is paramount to minimizing the formation of the 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol byproduct and maximizing the yield of the oxirane.

Q4: What is the recommended analytical method for routine purity checks and byproduct identification?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and recommended method for routine analysis.[7][8] It excels at separating and identifying volatile and semi-volatile compounds, which include the starting material (4-(trifluoromethyl)styrene), the product (2-[4-(trifluoromethyl)phenyl]oxirane), and the key byproducts (diol and benzaldehyde).[2][7][9] The mass spectrometer provides definitive identification through fragmentation patterns.[8]

Section 2: Troubleshooting Guide

This guide provides direct answers and actionable plans for specific experimental problems.

Problem: My final yield of 2-[4-(trifluoromethyl)phenyl]oxirane is significantly lower than expected.

Q: I've completed the epoxidation of 4-(trifluoromethyl)styrene, but my isolated yield is poor. What are the likely causes and how do I investigate?

A: Low yield is a common issue stemming from three primary sources: incomplete reaction, product degradation, or purification losses. The investigation should proceed systematically.

Causality:

  • Incomplete Conversion: The oxidant may have been insufficient, of poor quality, or the reaction time/temperature may have been inadequate.

  • Product Degradation (Hydrolysis): This is the most frequent cause. The epoxide ring is strained and can be opened by nucleophiles, most commonly water, to form 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol.[3] This is often exacerbated by acidic conditions that can arise during the reaction or aqueous workup.[10]

  • Product Volatility: The target oxirane is relatively volatile. Significant loss can occur during solvent removal under high vacuum or elevated temperatures.

Recommended Action Plan:

  • Analyze the Crude Reaction Mixture: Before workup and purification, take an aliquot of the crude reaction mixture and analyze it by GC-MS. This will provide a snapshot of the reaction outcome.

  • Check for Starting Material: A large peak corresponding to 4-(trifluoromethyl)styrene indicates incomplete conversion. Consider increasing the molar equivalents of the oxidant or extending the reaction time.

  • Identify the Diol Byproduct: Look for a broader, later-eluting peak. This is characteristic of the more polar, higher-boiling-point diol. If this peak is significant, rigorous exclusion of water in future experiments is necessary. Use freshly dried solvents and consider adding a neutral acid scavenger like powdered molecular sieves.

  • Optimize Purification: During workup, use a gentle aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize acid, followed by a brine wash. When removing solvent via rotary evaporation, use a moderate bath temperature (e.g., <40°C) and pressure to avoid co-evaporation of the product.[11]

Problem: An unexpected major peak is observed in my GC-MS/HPLC analysis.

Q: My GC-MS chromatogram shows a major peak eluting after my product. Its mass spectrum is consistent with a molecular weight of 206 g/mol . What is it?

A: This unknown peak is almost certainly 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol , the hydrolysis product of your target oxirane (MW 188.15 g/mol ).

Causality: The diol (MW 206.16 g/mol ) is significantly more polar than the epoxide due to the two hydroxyl groups. This increased polarity leads to stronger interaction with the GC column's stationary phase, resulting in a longer retention time (a later-eluting peak). The hydroxyl groups also make it less volatile than the epoxide.

Data Interpretation:

  • Retention Time: Will be significantly longer than the epoxide.

  • Mass Spectrum: The molecular ion peak [M]+ at m/z 206 may be weak or absent. Look for characteristic fragments corresponding to the loss of water [M-H₂O]+ at m/z 188 and other key fragments.

  • Confirmation: To confirm its identity, you can intentionally hydrolyze a small sample of your purified epoxide with dilute acid and run a new GC-MS. The peak should match your unknown.

Table 1: Key Compounds and Analytical Identifiers
Compound NameStructureMW ( g/mol )Expected GC Retention TimeKey Mass Spec. Fragments (m/z)
4-(Trifluoromethyl)styrene172.16Shortest172 [M]+, 153 [M-F]+, 122
2-[4-(Trifluoromethyl)phenyl]oxirane (Product) 188.15Intermediate188 [M]+, 159, 145, 115
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol206.16Longest206 [M]+ (often weak), 188 [M-H₂O]+, 177, 147
4-(Trifluoromethyl)benzaldehyde174.12Intermediate174 [M]+, 173 [M-H]+, 145 [M-CHO]+, 125

Problem: My product analysis indicates the presence of a carbonyl impurity.

Q: My ¹H NMR shows a small peak around 10 ppm, and the IR spectrum has a stretch around 1700 cm⁻¹. What is the likely source?

A: These signals strongly suggest the presence of an aldehyde, specifically 4-(trifluoromethyl)benzaldehyde .

Causality: This byproduct can form via oxidative cleavage of the double bond in the starting material, 4-(trifluoromethyl)styrene.[2] This side reaction can occur if the reaction conditions are too harsh (e.g., high temperature) or if certain oxidants are used that are known to promote cleavage. It can also form from the oxidation of the intermediate diol.

Recommended Action Plan:

  • Modify Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to favor epoxidation over cleavage.

  • Purification: 4-(Trifluoromethyl)benzaldehyde can typically be separated from the epoxide product via flash column chromatography on silica gel, as its polarity is intermediate between the starting material and the epoxide.

  • Alternative Oxidants: If the problem persists, consider switching to a different epoxidation system known for higher selectivity, such as a catalytic system with tert-butyl hydroperoxide (TBHP).[12]

Section 3: Diagrams & Workflows
Diagram 1: Synthetic and Degradation Pathways

This diagram illustrates the desired epoxidation reaction and the formation of the two most common byproducts.

Synthesis_Byproducts Styrene 4-(Trifluoromethyl)styrene Product 2-[4-(Trifluoromethyl)phenyl]oxirane (Desired Product) Styrene->Product Epoxidation Aldehyde Benzaldehyde Byproduct (Oxidative Cleavage) Styrene->Aldehyde Side Reaction Oxidant [Oxidant] e.g., m-CPBA Diol 1,2-Diol Byproduct (Hydrolysis) Product->Diol Ring-Opening Water H₂O (Acid/Base Catalyst)

Caption: Key reaction pathways in the synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane.

Diagram 2: Troubleshooting Workflow for Byproduct Analysis

This workflow provides a logical sequence of steps to diagnose and solve common issues during the synthesis.

Troubleshooting_Workflow Start Observation: Low Yield or Impure Product GCMS Step 1: Analyze Crude Reaction Mixture by GC-MS Start->GCMS Decision1 Is unreacted starting material > 5%? GCMS->Decision1 Action1 Action: • Increase oxidant equivalents • Extend reaction time/temp Decision1->Action1 Yes Decision2 Is Diol Byproduct (MW 206) present? Decision1->Decision2 No End Optimized Synthesis Action1->End Action2 Action: • Use anhydrous solvents • Neutralize workup • Purify via chromatography Decision2->Action2 Yes Decision3 Is Aldehyde Byproduct (MW 174) present? Decision2->Decision3 No Action2->End Action3 Action: • Lower reaction temperature • Consider alternative oxidant Decision3->Action3 Yes Decision3->End No Action3->End

Caption: A logical workflow for troubleshooting byproduct formation.

Section 4: Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture

This protocol provides a standardized method for analyzing crude and purified samples.

Objective: To identify and quantify the relative amounts of starting material, product, and key byproducts.

Methodology:

  • Sample Preparation:

    • Withdraw ~10-20 µL of the crude reaction mixture using a micropipette.

    • Dilute the aliquot in 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a 1.5 mL GC vial.[7]

    • Cap the vial immediately. For purified samples, dissolve ~1 mg of the material in 1.0 mL of the solvent.

  • Instrumentation (Illustrative Parameters):

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Mass Spectrometer: Agilent 5977 MS or equivalent.[13]

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Scan Mode: Full Scan (m/z 40-400).[7]

  • Data Analysis:

    • Integrate the peaks in the Total Ion Chromatogram (TIC).

    • Identify peaks based on their retention times and by comparing their mass spectra to a library (e.g., NIST) and the expected fragmentation patterns (see Table 1).

    • Calculate the relative percentage of each component based on peak area (note: this provides an approximation of composition; for exact quantification, calibration with standards is required).

References
  • A Comparative Guide to Impurity Profiling of (2R)-2-(3,4-Dichlorophenyl)oxirane: GC-MS, HPLC, and SFC Methodologies. Benchchem.
  • Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. Google Patents.
  • Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. Royal Society of Chemistry. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Online. Available at: [Link]

  • Darzens reaction. Wikipedia. Available at: [Link]

  • Darzens Reaction. Organic Chemistry Portal. Available at: [Link]

  • Anti-nutritional and gas chromatography-mass spectrometry (GC-MS) analysis of ethanol root extract and fractions of Sphenocentrum jollyanum. RPS Pharmacy and Pharmacology Reports, Oxford Academic. Available at: [Link]

  • Darzens Epoxide Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Wiley Online Library. Available at: [Link]

  • GC/MS Identification of Impurities. Medistri SA. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available at: [Link]

  • Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene. Google Patents.
  • Mechanism of epoxidation of styrene by TBHP and Co(cyclam)‐SBA‐15. ResearchGate. Available at: [Link]

  • Diol synthesis by substitution. Organic Chemistry Portal. Available at: [Link]

  • Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. ResearchGate. Available at: [Link]

  • Improved process for the preparation of trifluoromethyloxirane. Google Patents.
  • Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide. Indian Academy of Sciences. Available at: [Link]

  • Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. University of Liverpool. Available at: [Link]

  • Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. PubMed. Available at: [Link]

  • Selective epoxidation of styrene with air over Co3O4-MOx and CoOx-MOx/SiO2. ResearchGate. Available at: [Link]

  • Synthesis of diols by dihydroxylation. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of oxiranes. Google Patents.
  • Cis & Trans Diol Synthesis & Other Epoxide Ring-Openings. YouTube. Available at: [Link]

  • Ch15 : epoxide to 1,2-diols. University of Calgary. Available at: [Link]

  • Spontaneous Hydrolysis Reactions of cis - and trans -β-Methyl-4-methoxystyrene Oxides (Anethole Oxides): Buildup of trans Anethole Oxide as an Intermediate in the Spontaneous Reaction of cis Anethole Oxide. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Determination of Enantiomeric Excess in Chiral Oxiranes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The precise determination of enantiomeric excess (ee) is a critical analytical challenge for researchers, scientists, and drug development professionals. The stereochemistry of chiral oxiranes, vital intermediates in pharmaceutical synthesis, directly influences the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides in-depth technical support, troubleshooting advice, and validated protocols for the three primary analytical techniques used to quantify the enantiomeric excess of chiral oxiranes.

Section 1: Chiral Chromatography (HPLC & GC)

Chiral chromatography is the most widely used and definitive method for separating and quantifying enantiomers due to its high accuracy and sensitivity.[4][5] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[3][6]

Frequently Asked Questions & Troubleshooting

Q1: My oxirane enantiomers are co-eluting or showing poor resolution (Rs < 1.5) on my chiral column. How can I improve the separation?

A1: This is a common method development challenge. The resolution is governed by column efficiency, retention, and, most importantly, selectivity.[7] Here’s a systematic approach to improving it:

  • Underlying Cause: Insufficient differential interaction between the oxirane enantiomers and the chiral stationary phase (CSP). Selectivity (α) is the most critical factor to address.[7]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: This is often the first and most effective parameter to adjust.

      • Normal Phase (Most Common for Oxiranes): The standard mobile phase is a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Systematically vary the alcohol percentage. Reducing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks. Try small, incremental changes (e.g., from 90:10 hexane:IPA to 95:5).

      • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity due to different hydrogen bonding interactions.

    • Adjust the Flow Rate: If you have partial separation, decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution, though it will lengthen the run time.[6]

    • Modify the Temperature: Temperature can have a dramatic, and sometimes unpredictable, effect on selectivity.[7] Lowering the temperature often enhances enantioselectivity by increasing the stability of the transient diastereomeric complexes formed on the CSP. Conversely, increasing the temperature can sometimes improve peak shape.[7] It's an important parameter to screen.

    • Switch to a Different CSP: If mobile phase optimization fails, your chosen CSP may not be suitable. The interaction between an analyte and a CSP is complex.[8] Screening different CSPs is a standard part of method development.[7][9] For oxiranes, polysaccharide-based (amylose or cellulose derivatives) and Pirkle-type columns are often successful.[10][11]

Q2: I'm observing poor peak shape (fronting or tailing) for my oxirane peaks. What are the common causes and solutions?

A2: Poor peak shape compromises resolution and integration accuracy. It typically points to undesirable secondary interactions or column issues.

  • Underlying Causes:

    • Analyte-Silica Interactions: Free silanol groups on the silica support of the CSP can interact strongly with polar analytes, causing peak tailing.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or broadened peaks.

    • Contamination: Buildup of strongly retained impurities at the column inlet can distort peak shape.[12]

    • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[13]

  • Troubleshooting Steps:

    • Use a Mobile Phase Additive: For acidic or basic analytes, adding a small amount (e.g., 0.1%) of an acidic (trifluoroacetic acid, TFA) or basic (diethylamine, DEA) modifier to the mobile phase can suppress unwanted ionic interactions with the silica support and dramatically improve peak shape.[9][14]

    • Reduce Injection Volume/Concentration: Perform a dilution series to determine the column's loading capacity for your analyte.

    • Implement a Column Washing Protocol: If performance has degraded over time, flush the column with a strong, compatible solvent (check the manufacturer's instructions) to remove contaminants.[12] For immobilized CSPs, stronger solvents like THF or DMF can often be used.[12]

    • Ensure Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent whenever possible. If a stronger solvent must be used, keep the injection volume as small as possible.[13]

Q3: How do I select the right chiral stationary phase (CSP) for my oxirane?

A3: While there's no universal rule, some CSPs have a higher success rate for specific compound classes.

  • Guiding Principles: Chiral recognition requires at least three points of interaction between the analyte and the CSP.[3] For oxiranes, these interactions often involve hydrogen bonds, dipole-dipole interactions, and π-π stacking if aromatic rings are present.[10]

  • Recommended CSPs for Oxiranes:

    • Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs.[10] Columns like Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) are excellent starting points. They are particularly effective for oxiranes containing aromatic systems due to potential π-π interactions.[10]

    • Pirkle-Type CSPs (e.g., Whelk-O® 1): These CSPs are known as π-acceptor phases and are useful for separating a wide range of compounds, including epoxides.[11]

    • Cyclodextrin-Based CSPs: These are particularly effective in reversed-phase mode, where "inclusion complexing" provides a key interaction for chiral recognition.[6]

CSP Type Common Trade Names Primary Interaction Mechanisms Typical Mobile Phases (Normal Phase) Notes for Oxirane Analysis
Polysaccharide (Amylose) Chiralpak® AD, IAHydrogen bonding, dipole-dipole, steric hindrance, π-π stackingHexane/IPA, Hexane/EthanolHigh success rate, especially for aromatic oxiranes.[10]
Polysaccharide (Cellulose) Chiralcel® OD, OJHydrogen bonding, dipole-dipole, steric hindrance, π-π stackingHexane/IPA, Hexane/EthanolVery versatile, often complementary selectivity to amylose phases.[10]
Pirkle-Type (π-acceptor) Whelk-O® 1, Phenylglycineπ-π stacking, hydrogen bonding, dipole-dipoleHexane/IPAEffective for a broad range of racemates, including epoxides.[11]
Cyclodextrin CYCLOBOND™Inclusion complexing, hydrogen bondingAcetonitrile/Water, Methanol/WaterPrimarily used in reversed-phase or polar organic mode.
Experimental Workflow: Chiral Chromatography Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Oxirane Structure (functional groups, polarity) SelectCSPs Select 2-3 CSPs (e.g., Amylose, Cellulose) Start->SelectCSPs ScreenMP Screen Mobile Phases (e.g., Hex/IPA 90/10, 80/20) SelectCSPs->ScreenMP Assess Assess Initial Run: Any Separation? ScreenMP->Assess Assess->SelectCSPs No, try next CSP OptimizeMP Fine-tune Modifier % (e.g., 95/5, 98/2) Assess->OptimizeMP Yes OptimizeTemp Vary Temperature (e.g., 15°C, 25°C, 40°C) OptimizeMP->OptimizeTemp OptimizeFlow Adjust Flow Rate (e.g., 0.5 - 1.5 mL/min) OptimizeTemp->OptimizeFlow Final Validate Method: Resolution (Rs > 2.0) Peak Shape, Linearity OptimizeFlow->Final

Section 2: NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining ee without requiring physical separation. The principle is to convert the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum.[1][15] This is achieved using either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[15]

Frequently Asked Questions & Troubleshooting

Q4: I've added a chiral solvating agent (CSA) to my oxirane sample, but I don't see any separation of the enantiomeric signals in the ¹H NMR. What should I do?

A4: This indicates that the CSA is not forming diastereomeric complexes with your analyte effectively enough to induce a chemical shift difference (Δδ).

  • Underlying Cause: The non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the CSA and the oxirane enantiomers are too weak or too similar for both enantiomers. The fast exchange between the free and complexed states averages the signals.[16]

  • Troubleshooting Steps:

    • Increase CSA Concentration: The equilibrium must be pushed towards the diastereomeric complex. Increase the molar ratio of CSA to analyte. Start at 1:1 and increase to 2:1 or even 5:1.

    • Lower the Temperature: At lower temperatures, the non-covalent interactions become stronger and the lifetime of the diastereomeric complexes increases, which can lead to larger observed chemical shift differences.

    • Change the Solvent: The solvent plays a critical role. A non-polar, aprotic solvent like benzene-d₆ or toluene-d₈ can promote intermolecular interactions by minimizing competition with the solvent.

    • Try a Different CSA: If the above steps fail, the chosen CSA is likely a poor match. Select a CSA with different functional groups that can form stronger or more specific interactions with your oxirane. For example, if your oxirane has a hydroxyl group, a CSA capable of strong hydrogen bonding is required.[17]

Q5: My derivatization reaction with a chiral derivatizing agent (CDA) is incomplete or producing side products. How can I optimize this?

A5: Unlike CSAs, CDAs form covalent bonds.[15][16] The goal is a clean, quantitative reaction without kinetic resolution or racemization.

  • Underlying Cause: The reaction conditions are not optimal for your specific oxirane. The oxirane ring can be sensitive and may undergo side reactions (e.g., polymerization, rearrangement) under harsh conditions.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure the CDA, your analyte, and the solvent are pure and dry. Moisture can quench reagents or cause side reactions.

    • Optimize Reaction Conditions:

      • Temperature: Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Avoid excessive heat.

      • Catalyst/Base: If a base is used (e.g., pyridine, DMAP), ensure it is non-nucleophilic to avoid it reacting with the oxirane.

      • Reaction Time: Monitor the reaction by TLC or ¹H NMR to determine the point of completion and avoid decomposition over extended periods.

    • Choose a Milder CDA: Some CDAs, like Mosher's acid chloride, are highly reactive. If side reactions are an issue, consider using the corresponding acid with a coupling agent (e.g., DCC, EDC) for a milder conversion to the diastereomeric esters.

    • Purification: After the reaction, it is crucial to purify the resulting diastereomers to remove any unreacted starting material or CDA, as these will interfere with accurate integration for the ee calculation.

Mechanism & Protocol

G R_Oxirane (R)-Oxirane CSA Chiral Solvating Agent (CSA) R_Oxirane->CSA + S_Oxirane (S)-Oxirane S_Oxirane->CSA + Complex_R Diastereomeric Complex (R-Oxirane + CSA) CSA->Complex_R Fast Exchange Complex_S Diastereomeric Complex (S-Oxirane + CSA) CSA->Complex_S Fast Exchange NMR_R Signal at δR Complex_R->NMR_R NMR Signal NMR_S Signal at δS Complex_S->NMR_S NMR Signal ee_Calc ee_Calc NMR_R->ee_Calc Integrate to find ee (Δδ = |δR - δS|) NMR_S->ee_Calc Integrate to find ee (Δδ = |δR - δS|)

Protocol: Sample Preparation with a Chiral Derivatizing Agent (CDA)

  • Preparation: In a clean, dry NMR tube, dissolve an accurately weighed amount of the chiral oxirane (e.g., 5-10 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the starting material to identify a clean, well-resolved proton signal for monitoring.

  • Reaction: Add 1.0 to 1.1 equivalents of a high-purity (>99%) CDA (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid) and a suitable coupling agent or catalyst if required.

  • Monitoring: Allow the reaction to proceed at room temperature or gentle heating. Monitor for the disappearance of the starting material signal and the appearance of two new signals corresponding to the two diastereomers.

  • Quantification: Once the reaction is complete, acquire the final ¹H NMR spectrum.

  • Calculation: Carefully integrate the well-resolved signals corresponding to a specific proton in each of the two diastereomers (I₁ and I₂). Calculate the enantiomeric excess using the formula: ee (%) = [|I₁ - I₂| / (I₁ + I₂)] * 100 .

Section 3: Optical Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While rapid, it has significant limitations for accurate ee determination.[18][19]

Frequently Asked Questions & Troubleshooting

Q7: My measured specific rotation is inconsistent, or the reading fluctuates. What are the potential sources of error?

A7: Accuracy in polarimetry depends on meticulous control of experimental variables.[20]

  • Underlying Cause: The observed rotation is highly sensitive to concentration, temperature, solvent, and path length.[21] Fluctuations often stem from instability in one of these parameters or instrumental issues.

  • Troubleshooting Steps:

    • Instrument Calibration: Ensure the instrument is properly zeroed using a blank solvent in the same sample cell before each measurement.[22]

    • Temperature Control: Use a jacketed cell connected to a water bath to maintain a constant temperature, as specific rotation is temperature-dependent.

    • Concentration Accuracy: Prepare solutions with high precision using a volumetric flask. Ensure the sample is fully dissolved and the solution is homogeneous. Inaccurate concentration is a major source of error.[23]

    • Cell Handling: Ensure the polarimeter cell is scrupulously clean and that no air bubbles are trapped in the light path.[22]

    • Wavelength: Verify that the measurement is being made at the standard sodium D-line (589 nm) unless specified otherwise.

Q8: Can I determine enantiomeric excess with polarimetry alone?

A8: It is highly discouraged for accurate quantification. Polarimetry is not a primary method for determining ee in a research or drug development setting.

  • Limitations:

    • Requires a Standard: You must know the specific rotation of the pure, enantiomerically enriched substance under the exact same conditions (concentration, solvent, temperature). This data is often unavailable for novel compounds.[18]

    • Impurities: Any optically active impurity will contribute to the observed rotation, leading to a grossly inaccurate ee value. This is a significant and common problem.[18]

    • Non-Linearity: The relationship between optical rotation and enantiomeric excess is not always linear (the Horeau effect), especially at high concentrations.[18]

References

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]

  • Burk, R. J. (2023). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. [Link]

  • PubMed. (2017). Use of peak sharpening effects to improve the separation of chiral compounds with molecularly imprinted porous polymer layer open-tubular capillaries. [Link]

  • Taylor & Francis Online. (n.d.). Enantiomeric Separation of Several Oxirane Derivatives by High Performance Liquid Chromatography on Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Element Lab Solutions. (n.d.). Chiral Columns. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • ResearchGate. (2000). NMR determination of enantiomeric excess. [Link]

  • ACS Publications. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. [Link]

  • PubMed. (2020). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • Longi. (2024). Polarimeter: Detailed Principles, User Guide, and Comprehensive Fault Repair Guide. [Link]

  • PubMed. (2005). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • ResearchGate. (2016). What are the limitations to polarimetry?. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. [Link]

  • Chemistry LibreTexts. (2023). Polarimetry. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • MavMatrix. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The epoxide functional group, a versatile three-membered ring, serves as a key synthetic intermediate, susceptible to a variety of ring-opening reactions that introduce diverse functionalities. Consequently, 2-[4-(trifluoromethyl)phenyl]oxirane emerges as a highly valuable building block for the synthesis of complex molecules with potential therapeutic applications.

This guide provides a comprehensive comparison of the primary synthetic methodologies for accessing 2-[4-(trifluoromethyl)phenyl]oxirane. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of the strengths and limitations of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Methods at a Glance: A Comparative Overview

Synthesis Method Starting Materials Key Reagents Typical Yield Stereocontrol Key Advantages Key Disadvantages
Corey-Chaykovsky Reaction 4-(Trifluoromethyl)benzaldehydeTrimethylsulfonium iodide, NaHGood to ExcellentAchiral (racemic product)Mild reaction conditions, high yields, tolerance to various functional groups.Use of stoichiometric strong base (NaH), generation of dimethyl sulfide byproduct.
Darzens Condensation 4-(Trifluoromethyl)benzaldehyde, α-haloesterSodium ethoxide, Potassium tert-butoxideModerate to GoodDiastereoselective (typically forms a mixture of cis/trans isomers)Readily available starting materials, one-pot procedure.Use of strong bases, potential for side reactions, product is an epoxy ester requiring further transformation.
Asymmetric Epoxidation 4-(Trifluoromethyl)styreneChiral catalyst (e.g., Jacobsen's catalyst), Oxidant (e.g., NaOCl)Good to ExcellentEnantioselective (high ee achievable)Access to enantiopure epoxides, catalytic method.Catalyst cost and synthesis, optimization of reaction conditions may be required.
Halohydrin Formation and Cyclization 4-(Trifluoromethyl)styreneNBS, water/DMSO; NaOHGood (over two steps)Regio- and stereoselective (anti-addition)Inexpensive reagents, reliable and well-established method.Two-step process, use of bromine-containing reagents.

The Corey-Chaykovsky Reaction: A Reliable Workhorse

The Corey-Chaykovsky reaction is a robust and widely employed method for the synthesis of epoxides from aldehydes and ketones.[1][2] The reaction involves the use of a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's ylide), which acts as a methylene transfer agent.[1][3]

Mechanistic Insight

The reaction is initiated by the deprotonation of a sulfonium salt, such as trimethylsulfonium iodide, with a strong base like sodium hydride (NaH) to generate the sulfur ylide in situ.[4] The nucleophilic ylide then attacks the carbonyl carbon of the aldehyde, forming a betaine intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion on the carbon bearing the sulfonium group results in the formation of the epoxide and the liberation of dimethyl sulfide.[2]

Corey-Chaykovsky Reaction Mechanism
Experimental Protocol (Adapted from the synthesis of 2-phenyloxirane)

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 4-(Trifluoromethyl)benzaldehyde

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DMSO.

  • Add trimethylsulfonium iodide (1.1 eq) portion-wise to the stirred suspension at room temperature. The reaction is exothermic and hydrogen gas is evolved. Stir the resulting solution at room temperature for 15 minutes until a clear solution of the ylide is formed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMSO to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-[4-(trifluoromethyl)phenyl]oxirane.

Pros and Cons
  • Advantages: The Corey-Chaykovsky reaction is known for its high yields and tolerance of a wide range of functional groups. The reaction conditions are generally mild, and the starting materials are readily available.[1]

  • Disadvantages: The use of a stoichiometric amount of a strong and flammable base like sodium hydride requires careful handling. The reaction also produces dimethyl sulfide as a byproduct, which has a strong and unpleasant odor. This method produces a racemic mixture of the epoxide.

The Darzens Condensation: A Classic Approach to α,β-Epoxy Esters

The Darzens condensation, or glycidic ester condensation, is a classic organic reaction that provides access to α,β-epoxy esters (glycidic esters) from the reaction of an aldehyde or ketone with an α-haloester in the presence of a base.[5][6]

Mechanistic Insight

The reaction commences with the deprotonation of the α-haloester at the α-carbon by a strong base, such as sodium ethoxide or potassium tert-butoxide, to form an enolate.[7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a halohydrin intermediate. An subsequent intramolecular SN2 reaction, where the alkoxide displaces the halide, leads to the formation of the epoxide ring.[7][8]

Darzens Condensation Mechanism
Experimental Protocol (Adapted from the synthesis of ethyl β-phenylglycidate)[5]

Materials:

  • Sodium metal

  • Anhydrous Ethanol

  • 4-(Trifluoromethyl)benzaldehyde

  • Ethyl chloroacetate

  • Anhydrous Diethyl Ether

  • Ice-cold water

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under a nitrogen atmosphere.

  • Cool the sodium ethoxide solution to 0-10 °C in an ice bath.

  • Slowly add a pre-mixed solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) dropwise to the stirred sodium ethoxide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting crude glycidic ester can be purified by distillation under reduced pressure or by column chromatography.

  • The ester can be subsequently hydrolyzed and decarboxylated to yield the desired oxirane, though this adds steps to the overall synthesis.

Pros and Cons
  • Advantages: The Darzens condensation utilizes readily available and inexpensive starting materials in a one-pot procedure.[6]

  • Disadvantages: The reaction requires a strong base and can be sensitive to reaction conditions. It typically produces a mixture of diastereomers (cis and trans), and the product is an α,β-epoxy ester, which necessitates further synthetic steps (hydrolysis and decarboxylation) to obtain the desired 2-substituted oxirane. The electron-withdrawing trifluoromethyl group on the benzaldehyde may decrease the nucleophilicity of the intermediate alkoxide, potentially affecting the rate of the final ring-closing step.

Asymmetric Epoxidation: The Enantioselective Route

For applications where stereochemistry is critical, such as in the synthesis of chiral drugs, asymmetric epoxidation is the method of choice. The Jacobsen-Katsuki epoxidation is a powerful and versatile method for the enantioselective epoxidation of unfunctionalized alkenes, including styrenes.[9][10][11]

Mechanistic Insight

The Jacobsen-Katsuki epoxidation employs a chiral manganese(III)-salen complex as a catalyst.[9] The active oxidant is a high-valent manganese-oxo species, which is generated in situ from the Mn(III) precursor and a terminal oxidant, such as sodium hypochlorite (NaOCl).[11] The alkene approaches the manganese-oxo intermediate, and the oxygen atom is transferred to the double bond. The chiral salen ligand creates a chiral environment around the metal center, directing the alkene to approach from a specific face, thus leading to the formation of one enantiomer of the epoxide in excess. The exact mechanism is complex and can involve either a concerted or a stepwise radical pathway, depending on the substrate.[11]

Jacobsen-Katsuki Asymmetric Epoxidation Workflow
Experimental Protocol (General procedure for Jacobsen-Katsuki Epoxidation)[10]

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • 4-(Trifluoromethyl)styrene

  • Dichloromethane (DCM)

  • Buffered aqueous sodium hypochlorite (bleach) solution (pH ~11)

  • 4-Phenylpyridine N-oxide (optional additive)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 4-(trifluoromethyl)styrene (1.0 eq) and dichloromethane.

  • Add Jacobsen's catalyst (typically 1-5 mol%). If used, add the 4-phenylpyridine N-oxide additive at this stage.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the buffered bleach solution with vigorous stirring over a period of several hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Pros and Cons
  • Advantages: This method provides access to enantiomerically enriched epoxides, which is crucial for the synthesis of chiral pharmaceuticals. The reaction is catalytic in the expensive chiral ligand.[10]

  • Disadvantages: The Jacobsen catalyst can be expensive, although it can be prepared in the lab. The reaction conditions, including the pH of the oxidant solution and the presence of additives, may require careful optimization to achieve high enantioselectivity for a specific substrate. The electron-withdrawing nature of the trifluoromethyl group on the styrene may deactivate the double bond, potentially requiring longer reaction times or higher catalyst loading.

Halohydrin Formation and Subsequent Cyclization: A Two-Step Classic

A traditional and reliable method for the synthesis of epoxides from alkenes proceeds via a two-step sequence involving the formation of a halohydrin followed by base-mediated intramolecular cyclization.

Mechanistic Insight

In the first step, the alkene reacts with a halogen (e.g., bromine) in the presence of water. The alkene attacks the bromine, forming a cyclic bromonium ion intermediate. Water then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the bromine, leading to an anti-addition and the formation of a bromohydrin.[12] In the second step, a base (e.g., sodium hydroxide) deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular SN2 reaction, displacing the adjacent bromide to form the epoxide.

Halohydrin Formation and Cyclization Workflow
Experimental Protocol (General procedure for halohydrin formation and epoxidation)[12]

Materials:

  • 4-(Trifluoromethyl)styrene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Bromohydrin Formation

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)styrene (1.0 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for several hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude bromohydrin, which can be used in the next step without further purification.

Step 2: Epoxidation

  • Dissolve the crude bromohydrin in a suitable solvent such as methanol or tetrahydrofuran.

  • Add an aqueous solution of sodium hydroxide (1.2 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 2-[4-(trifluoromethyl)phenyl]oxirane.

Pros and Cons
  • Advantages: This method utilizes inexpensive and readily available reagents. The reaction is generally high-yielding and the stereochemical outcome of the addition is predictable (anti-addition).

  • Disadvantages: This is a two-step process. The use of a bromine-containing reagent may be undesirable in some contexts. This method produces a racemic mixture of the epoxide.

Conclusion

The synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane can be accomplished through several effective methods, each with its own set of advantages and disadvantages. The Corey-Chaykovsky reaction offers a high-yielding and reliable route to the racemic epoxide from the corresponding aldehyde. The Darzens condensation provides an alternative from the same aldehyde, though it yields an epoxy ester that requires further transformation. For applications demanding enantiopure material, asymmetric epoxidation of 4-(trifluoromethyl)styrene using a chiral catalyst like Jacobsen's catalyst is the premier choice, despite the higher cost and need for optimization. Finally, the classic halohydrin formation and cyclization sequence from the styrene is a robust and cost-effective two-step method for accessing the racemic product.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including cost, scalability, and, most importantly, the desired stereochemistry of the final product.

References

  • Darzens, G. C. R. Acad. Sci. Paris1904, 139, 1214.
  • Newman, M. S.; Magerlein, B. J. Org. React.1949, 5, 413.
  • Johnson, A. W.; LaCount, R. B. J. Am. Chem. Soc.1961, 83, 417-423.
  • Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1962, 84, 867-868.
  • Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965, 87, 1353-1364.
  • chem.europe.com. Johnson-Corey-Chaykovsky reaction. [Link]

  • Grokipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Jacobsen, E. N.; Zhang, W.; Muci, A. R.; Ecker, J. R.; Deng, L. J. Am. Chem. Soc.1991, 113, 7063-7064.
  • OpenOChem Learn. Jacobsen epoxidation. [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • Wikipedia. Jacobsen epoxidation. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • Oreate AI. Darzens Condensation: Mechanism, Development, and Application Research. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Chemistry LibreTexts. 8.3: Halohydrins from Alkenes - Addition of HO-X. [Link]

Sources

A Multi-Technique Approach to the Spectral Analysis and Validation of 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the structural validation of 2-[4-(trifluoromethyl)phenyl]oxirane, a critical chiral building block in pharmaceutical synthesis. We move beyond a simple recitation of data to present an integrated, self-validating methodology employing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causal relationships behind the spectral features and comparing them against plausible alternatives, this guide equips researchers, scientists, and drug development professionals with the expertise to ensure the unambiguous identification and quality assessment of this key synthetic intermediate.

Introduction: The Imperative for Rigorous Validation

2-[4-(Trifluoromethyl)phenyl]oxirane (C₉H₇F₃O, Molar Mass: 188.15 g/mol ) is a valuable intermediate in medicinal chemistry, prized for its reactive epoxide ring and the influence of the trifluoromethyl group on the phenyl moiety.[1] The strained three-membered oxirane ring is a versatile electrophilic handle for introducing complex functionalities.[2][3] However, its synthesis can yield impurities or structural isomers. Therefore, a robust, multi-faceted analytical approach is not merely procedural but essential for guaranteeing the structural integrity of the molecule, which is paramount for reproducible downstream applications and regulatory compliance.

This guide details an orthogonal validation strategy, where each analytical technique provides a unique piece of the structural puzzle. The convergence of data from these disparate methods creates a self-validating system that confirms the target structure with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the atomic connectivity and chemical environment.[2] For 2-[4-(trifluoromethyl)phenyl]oxirane, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The key diagnostic region for this compound is the aliphatic section, where the protons on the strained epoxide ring resonate.

Causality Behind Expected Signals:

  • Oxirane Protons (Hₐ, Hₑ, Hₓ): The protons on the epoxide ring typically appear in a distinct region between 2.5 and 3.5 ppm.[2][4] This chemical shift is a direct consequence of the ring strain and the electronegativity of the adjacent oxygen atom. The benzylic proton (Hₓ) is further deshielded by the aromatic ring. Crucially, the two methylene protons (Hₐ and Hₑ) are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises because the adjacent carbon is a stereocenter. As a result, they will have different chemical shifts and will split each other, as well as the benzylic proton, leading to a complex but highly informative AMX or ABX spin system.

  • Aromatic Protons (H₁, H₂): The trifluoromethyl group is a moderate deactivating and meta-directing group, but for ¹H NMR, its strong electron-withdrawing nature influences the chemical shifts of the aromatic protons. The protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, typically in the 7.2-7.7 ppm range.

Comparative Data Summary: ¹H NMR

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Comparison
Hₐ (Oxirane CH₂) ~2.8 - 3.0 Doublet of Doublets (dd) Jae, Jax Diastereotopic proton; absence of this signal rules out epoxide.
Hₑ (Oxirane CH₂) ~3.2 - 3.4 Doublet of Doublets (dd) Jea, Jex Diastereotopic proton; its unique splitting confirms the rigid ring.
Hₓ (Oxirane CH) ~3.9 - 4.1 Doublet of Doublets (dd) Jxa, Jxe Benzylic position deshields this proton. A simple aldehyde would show a singlet at ~9-10 ppm.
H₁ (Aromatic) ~7.4 - 7.6 Doublet (d) ~8 Hz Typical for aromatic protons ortho to the epoxide group.

| H₂ (Aromatic) | ~7.6 - 7.8 | Doublet (d) | ~8 Hz | Deshielded due to proximity to the electron-withdrawing CF₃ group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework. The presence of the trifluoromethyl group introduces carbon-fluorine coupling, a key diagnostic feature.

Causality Behind Expected Signals:

  • Oxirane Carbons (C₃, C₄): The carbons of the epoxide ring are shielded compared to acyclic ethers due to ring strain, typically resonating in the 40-60 ppm range.[4][5]

  • Trifluoromethyl Carbon (CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), a definitive signature for the CF₃ group.

  • Aromatic Carbons: Four distinct signals are expected for the 1,4-disubstituted ring. The carbon attached to the CF₃ group (C₂) will also show coupling to fluorine.

Comparative Data Summary: ¹³C NMR

Carbon Assignment Expected Chemical Shift (δ, ppm) Multiplicity (due to F) Rationale & Comparison
C₃ (Oxirane CH₂) ~47 - 49 Singlet Characteristic epoxide carbon signal.[4] Absence indicates ring opening.
C₄ (Oxirane CH) ~52 - 54 Singlet Benzylic epoxide carbon, slightly downfield.
C₅, C₆ (Aromatic) ~125 - 127 Quartet (small ⁴JCF) Aromatic CH carbons. The quartet splitting is a key identifier.
C₁, C₇ (Aromatic) ~129 - 132 Singlet Aromatic CH carbons.
C₂ (Aromatic C-CF₃) ~130 - 133 Quartet (²JCF) Ipso-carbon attached to CF₃, showing characteristic coupling.

| CF₃ | ~124 | Quartet (¹JCF ≈ 272 Hz) | Strong one-bond C-F coupling provides unambiguous evidence of the CF₃ group.[6] |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. A spectral width of 0-12 ppm is sufficient.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A spectral width of 0-200 ppm is appropriate.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 2-[4-(trifluoromethyl)phenyl]oxirane, the key is to confirm the presence of the epoxide ring and the trifluoromethyl-substituted aromatic system, and crucially, the absence of carbonyl groups that would indicate oxidative side products.

Key Vibrational Modes:

  • Epoxide Ring Vibrations: Epoxides exhibit several characteristic vibrations due to the strained C-O-C bonds. These include a symmetric ring breathing mode around 1250 cm⁻¹ and asymmetric stretches between 950-750 cm⁻¹.[7][8] These peaks can be intense and are highly diagnostic.

  • C-F Vibrations: The carbon-fluorine bonds of the CF₃ group produce very strong and characteristic absorption bands, typically in the 1300-1100 cm⁻¹ region.

  • Aromatic C-H Bending: The out-of-plane bending for a 1,4-disubstituted benzene ring gives a strong band in the 850-800 cm⁻¹ region.

Comparative Data Summary: IR Spectroscopy

Wavenumber (cm⁻¹) Vibration Type Significance & Comparison
~3050 Aromatic C-H Stretch Confirms the presence of the phenyl group.
~3000 Aliphatic C-H Stretch Corresponds to the C-H bonds of the oxirane ring.
~1615 Aromatic C=C Stretch Confirms the benzene ring backbone.
~1325 C-F Stretch (strong) Unambiguous evidence for the trifluoromethyl group.
~1250 Epoxide Ring (Breathing) Key diagnostic peak for the epoxide functional group.[7]
~1120-1170 C-F Stretch (strong) A second strong absorption confirming the CF₃ group.
~840 Epoxide Ring / Ar C-H Bend A strong peak confirming both the 1,4-disubstitution pattern and the epoxide ring.[7]

| No peak at ~1700 | Absence of C=O Stretch | Critically important for ruling out aldehyde or ketone impurities. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers structural clues through the analysis of fragmentation patterns. For this molecule, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Mass and Fragmentation:

  • Molecular Ion (M⁺•): The primary goal is to observe the molecular ion peak. For C₉H₇F₃O, the exact mass is 188.0449 g/mol .[1] Observing this peak confirms the molecular formula.

  • Key Fragments: Electron ionization (EI) will cause the molecule to fragment in predictable ways. Key fragmentation pathways include benzylic cleavage and rearrangements. A prominent fragment would be the loss of a CHO group (29 Da) to form the stable trifluoromethylbenzyl cation at m/z 159. Another likely fragment is the tropylium-like ion at m/z 145, resulting from the loss of the entire oxirane side chain and rearrangement.

Comparative Data Summary: Mass Spectrometry (EI)

m/z Proposed Fragment Significance
188 [C₉H₇F₃O]⁺• Molecular Ion (M⁺•). Confirms the molecular weight and formula.
159 [M - CHO]⁺ Loss of the epoxide carbonyl group fragment, indicating a benzylic epoxide.

| 145 | [C₇H₄F₃]⁺ | Tropylium-like ion, characteristic of a trifluoromethyl-substituted benzyl group. |

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Method: Use a suitable capillary column (e.g., DB-5ms). Inject a small volume (1 µL) and run a temperature program to ensure separation from any solvent or impurities.

  • MS Acquisition: Set the mass analyzer to scan a range of m/z 40-300. Use a standard EI energy of 70 eV.

  • Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum for the molecular ion and key fragments.

Integrated Validation Strategy: A Self-Validating Workflow

No single technique provides absolute proof. The power of this approach lies in the convergence of orthogonal data. The diagram below illustrates how each piece of spectral data interlocks to provide an unambiguous structural confirmation.

  • MS establishes the correct molecular formula (C₉H₇F₃O).

  • IR confirms the required functional groups (epoxide, CF₃-Ar) and, critically, the absence of disqualifying ones (C=O).

  • ¹³C NMR verifies the carbon count (9 carbons) and the specific carbon environments (epoxide, aromatic, CF₃ quartet).

  • ¹H NMR defines the proton connectivity and stereochemical relationships (diastereotopic protons), confirming the precise arrangement of the validated formula into the final structure.

G cluster_0 Analytical Workflow cluster_1 Spectroscopic Techniques cluster_2 Key Validation Data Proposed_Structure Proposed Structure 2-[4-(trifluoromethyl)phenyl]oxirane MS Mass Spectrometry (EI, HRMS) Proposed_Structure->MS IR Infrared Spectroscopy (ATR) Proposed_Structure->IR NMR_H ¹H NMR Proposed_Structure->NMR_H NMR_C ¹³C NMR Proposed_Structure->NMR_C MS_Data Molecular Formula Confirmed m/z = 188.0449 MS->MS_Data IR_Data Functional Groups Confirmed Epoxide & CF₃ Present C=O Absent IR->IR_Data NMR_H_Data Connectivity & Stereochemistry Diastereotopic Protons 1,4-Aromatic Pattern NMR_H->NMR_H_Data NMR_C_Data Carbon Skeleton Confirmed 9 Unique Carbons CF₃ Quartet NMR_C->NMR_C_Data Validated_Structure Unambiguously Validated Structure MS_Data->Validated_Structure IR_Data->Validated_Structure NMR_H_Data->Validated_Structure NMR_C_Data->Validated_Structure

Sources

A Prospective Analysis of 2-[4-(Trluoromethyl)phenyl]oxirane Derivatives: A Guide to Synthesis, Biological Evaluation, and Comparative Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and target specificity is a perpetual endeavor. The strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool in medicinal chemistry, often leading to improved metabolic stability, bioavailability, and binding affinity.[1][2] This guide focuses on a promising, yet underexplored, class of compounds: 2-[4-(trifluoromethyl)phenyl]oxirane derivatives. The unique combination of a trifluoromethylphenyl group and a reactive oxirane (epoxide) ring suggests significant potential for biological activity, particularly in the realms of oncology and inflammatory diseases.

This document provides a prospective analysis, outlining the rationale for investigating these derivatives, detailed synthetic methodologies, and a comprehensive guide to evaluating their potential anticancer and anti-inflammatory properties. While direct comparative experimental data for this specific class of compounds is not yet prevalent in published literature, this guide will serve as a foundational roadmap for researchers aiming to explore this promising chemical space.

The Scientific Rationale: Why 2-[4-(trifluoromethyl)phenyl]oxirane Derivatives Warrant Investigation

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its strong electron-withdrawing nature and its ability to enhance the lipophilicity and metabolic stability of a parent molecule.[1] Its presence on a phenyl ring can significantly modulate the electronic properties of the molecule, influencing its interaction with biological targets. The 4-(trifluoromethyl)phenyl moiety is a common feature in a number of approved drugs, highlighting its therapeutic relevance.

The oxirane ring, a three-membered cyclic ether, is a versatile pharmacophore.[3] Its inherent ring strain makes it susceptible to nucleophilic attack, allowing for covalent modification of biological macromolecules such as enzymes and proteins. This reactivity is a double-edged sword; while it can lead to potent and irreversible inhibition of disease-related targets, it can also be associated with off-target toxicity. Therefore, the careful design of oxirane-containing compounds is crucial to achieve selective activity.

The combination of these two moieties in 2-[4-(trifluoromethyl)phenyl]oxirane derivatives presents a compelling hypothesis: the trifluoromethylphenyl group can guide the molecule to specific biological targets, while the oxirane ring can then engage in a mechanism-based interaction, leading to potent and potentially selective biological effects.

A Comparative Framework for Future Studies

Given the nascent stage of research into this specific class of compounds, this guide proposes a comparative framework for future investigations. A library of 2-[4-(trifluoromethyl)phenyl]oxirane derivatives with varying substitutions on the oxirane ring should be synthesized and evaluated against established anticancer and anti-inflammatory agents.

Table 1: Proposed 2-[4-(Trifluoromethyl)phenyl]oxirane Derivatives for Initial Screening

Compound IDR1R2R3Rationale for Inclusion
TFPO-1 HHHParent compound for baseline activity
TFPO-2 CH₃HHIntroduction of a small alkyl group to probe steric effects
TFPO-3 PhHHPhenyl substitution to explore π-π stacking interactions
TFPO-4 HHCNIntroduction of a cyano group to alter electronic properties
TFPO-5 HHCO₂EtEster functionality to potentially improve solubility and act as a prodrug

Synthetic Pathways to 2-[4-(trifluoromethyl)phenyl]oxirane Derivatives

The synthesis of the parent compound, 2-[4-(trifluoromethyl)phenyl]oxirane, can be achieved through the epoxidation of 4-(trifluoromethyl)styrene. A common and effective method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Synthesis cluster_reagents Styrene 4-(Trifluoromethyl)styrene Product 2-[4-(Trifluoromethyl)phenyl]oxirane Styrene->Product Epoxidation mCPBA m-CPBA Solvent DCM, rt

Caption: Epoxidation of 4-(trifluoromethyl)styrene to yield the parent oxirane.

For the synthesis of substituted derivatives, a Darzens condensation reaction between 4-(trifluoromethyl)benzaldehyde and an appropriate α-halo ester or ketone, followed by hydrolysis and decarboxylation, can be employed.

A Roadmap for Biological Evaluation: In-Depth Experimental Protocols

To thoroughly assess the biological activity of the synthesized derivatives, a tiered screening approach is recommended, starting with in vitro assays and progressing to more complex cell-based models.

Part 1: Anticancer Activity Evaluation

The initial assessment of anticancer potential will involve screening the compounds against a panel of human cancer cell lines.

Experimental Workflow for Anticancer Screening

Anticancer_Workflow Start Synthesized TFPO Derivatives MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Induction Assay (Caspase-3/7 Activation) IC50->Apoptosis_Assay For active compounds Mechanism_Study Mechanism of Action Studies (e.g., NF-κB Inhibition) Apoptosis_Assay->Mechanism_Study Lead_Compound Identify Lead Compound(s) Mechanism_Study->Lead_Compound

Caption: Tiered workflow for the evaluation of anticancer activity.

Step-by-Step Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the TFPO derivatives and a positive control (e.g., Doxorubicin) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Step-by-Step Protocol: Caspase-3/7 Activity Assay

This assay determines if the observed cytotoxicity is due to the induction of apoptosis.

  • Cell Treatment: Seed cells in a 96-well plate and treat with the TFPO derivatives at their respective IC50 concentrations for 24 hours.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay reagent).

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Part 2: Anti-inflammatory Activity Evaluation

The potential anti-inflammatory effects of the TFPO derivatives can be assessed by their ability to inhibit key inflammatory pathways in immune cells. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and a common target for anti-inflammatory drugs.

Signaling Pathway: NF-κB Activation and Inhibition

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->Nucleus Translocation DNA DNA NFkB->DNA Binds TFPO TFPO Derivative TFPO->IKK Potential Inhibition Point Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition by TFPO derivatives.

Step-by-Step Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the TFPO derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: A decrease in nitrite concentration in the presence of the TFPO derivatives indicates inhibition of NO production and potential anti-inflammatory activity.

Conclusion and Future Directions

The class of 2-[4-(trifluoromethyl)phenyl]oxirane derivatives represents a promising yet uncharted territory in drug discovery. The unique combination of the trifluoromethylphenyl moiety and the reactive oxirane ring provides a strong rationale for their investigation as potential anticancer and anti-inflammatory agents. This guide offers a comprehensive framework for the synthesis, biological evaluation, and comparative analysis of these compounds. By following the detailed experimental protocols outlined herein, researchers can systematically explore the therapeutic potential of this novel chemical class and contribute valuable data to the field of medicinal chemistry. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1][2]

  • Mague, J. T., & Pascal, R. A. (2021). Bioactive Steroids Bearing Oxirane Ring. Molecules, 26(15), 4469. [Link][3]

Sources

The Trifluoromethyl Group's Decisive Influence: A Comparative Guide to the Reactivity of Phenyl Oxirane and Trifluoromethylphenyl Oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the subtle electronic factors that govern reaction pathways is paramount. This guide provides an in-depth comparison of the reactivity of phenyl oxirane (styrene oxide) and its trifluoromethyl-substituted analogue, trifluoromethylphenyl oxirane. We will explore the profound impact of the trifluoromethyl (CF3) group on the epoxide's susceptibility to nucleophilic attack, regioselectivity, and overall reaction kinetics, supported by mechanistic insights and experimental data.

The oxirane (epoxide) ring is a cornerstone functional group in organic synthesis due to its inherent ring strain, which makes it a prime target for nucleophilic ring-opening reactions to generate valuable 1,2-difunctionalized products.[1] When this ring is adjacent to a phenyl group, as in phenyl oxirane, the aromatic system's electronic properties play a crucial role in directing the reaction's outcome. The introduction of a potent electron-withdrawing group, such as a trifluoromethyl moiety, onto the phenyl ring dramatically alters this electronic landscape, leading to significant and often predictable changes in reactivity.

The Decisive Factor: Electronic Effects on the Oxirane Ring

The reactivity of substituted phenyl oxiranes is a delicate balance of inductive effects, resonance effects, and the stability of potential intermediates. The key to understanding the comparative reactivity lies in how the substituent on the phenyl ring influences the two carbons of the oxirane ring: the benzylic carbon (Cα) and the terminal carbon (Cβ).

Phenyl Oxirane: The phenyl group is generally considered weakly electron-donating or neutral through resonance and weakly electron-withdrawing through induction. In acid-catalyzed ring-opening reactions, the phenyl group can stabilize a developing positive charge (carbocation-like character) on the benzylic carbon through resonance. This makes the benzylic position highly susceptible to nucleophilic attack. Under basic or nucleophilic (SN2-type) conditions, steric hindrance becomes a more dominant factor, often favoring attack at the less-substituted terminal carbon.[2]

Trifluoromethylphenyl Oxirane: The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I effect).[3] This has two major consequences:

  • Increased Electrophilicity: The CF3 group withdraws electron density from the entire molecule, including the oxirane ring. This lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making both carbons of the epoxide more electrophilic and, in principle, more reactive towards nucleophiles.[4]

  • Destabilization of Carbocations: Unlike a simple phenyl group, the trifluoromethyl-substituted phenyl ring strongly destabilizes any developing positive charge on the adjacent benzylic carbon. This disfavors reaction pathways with significant SN1 character.

Comparative Reactivity: A Mechanistic Dichotomy

The influence of the trifluoromethyl group manifests differently depending on the reaction conditions.

Nucleophilic (SN2) / Base-Catalyzed Ring-Opening

Under neutral or basic conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks one of the epoxide carbons, leading to inversion of stereochemistry. The regioselectivity is governed by a combination of sterics and electronics.

  • Phenyl Oxirane: Nucleophilic attack typically occurs at the less sterically hindered terminal carbon (Cβ).

  • Trifluoromethylphenyl Oxirane: The powerful inductive effect of the CF3 group makes the benzylic carbon (Cα) significantly more electron-deficient and thus more electrophilic. This electronic activation often overrides steric considerations, leading to a higher propensity for nucleophilic attack at the benzylic position compared to the unsubstituted phenyl oxirane. DFT studies on similar fluorinated epoxides confirm that strong electron-withdrawing groups enhance the electrophilic character of the adjacent carbon, promoting C-O bond cleavage at that site.[5]

The overall reaction rate is generally expected to be faster for the trifluoromethyl-substituted oxirane due to the enhanced electrophilicity of the ring.[4]

Mechanism Under Nucleophilic Conditions

Caption: Nucleophilic (SN2) ring-opening of phenyl vs. trifluoromethylphenyl oxirane.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is protonated, making the ring a much better leaving group. The reaction proceeds through a transition state with significant carbocationic character.

  • Phenyl Oxirane: The ability of the phenyl group to stabilize a positive charge at the benzylic position strongly favors nucleophilic attack at this site (Cα). The reaction has considerable SN1 character.[2][6]

  • Trifluoromethylphenyl Oxirane: The potent electron-withdrawing CF3 group strongly destabilizes the developing positive charge at the benzylic position.[3] This effectively shuts down the SN1-like pathway. Consequently, the reaction is forced into a more SN2-like pathway, where the nucleophile attacks the less-substituted terminal carbon (Cβ) to avoid the electronically unfavorable benzylic position. This can lead to a complete reversal of regioselectivity compared to the unsubstituted analogue.

Summary of Expected Reactivity

FeaturePhenyl OxiraneTrifluoromethylphenyl OxiraneRationale
Overall Rate (SN2) ModerateFaster CF3 group increases electrophilicity of the oxirane carbons.[4]
Regioselectivity (SN2) Primarily Cβ (steric control)Increased Cα attack (electronic control)Strong inductive effect makes Cα more electrophilic.
Overall Rate (Acidic) FastSlower Destabilization of the benzylic carbocation-like transition state.[3]
Regioselectivity (Acidic) Primarily Cα (electronic control)Primarily Cβ (avoidance of Cα+)CF3 group prevents carbocation formation at the benzylic position.

Experimental Protocol: Comparative Ring-Opening with a Nucleophile

This protocol describes a representative experiment to compare the reactivity and regioselectivity of phenyl oxirane and trifluoromethylphenyl oxirane with a common nucleophile, sodium azide, under neutral SN2 conditions.

Experimental Workflow

Caption: General workflow for comparing epoxide reactivity.

Objective:

To determine the relative reaction rates and regioselectivity of the ring-opening of phenyl oxirane and 4-(trifluoromethyl)phenyl oxirane with sodium azide.

Materials:
  • Phenyl oxirane (Styrene oxide)

  • 2-[4-(Trifluoromethyl)phenyl]oxirane[7][8]

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • Methanol/Water (9:1 v/v)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:
  • Reaction Setup:

    • Prepare two identical round-bottom flasks. In each flask, add sodium azide (1.2 equivalents) and ammonium chloride (1.1 equivalents) to a 9:1 mixture of methanol and water.

    • Rationale: Methanol/water is a common protic solvent system for azide additions. Ammonium chloride acts as a mild proton source to facilitate the reaction without being strongly acidic.

  • Initiation:

    • To the first flask, add phenyl oxirane (1.0 equivalent).

    • To the second flask, add 2-[4-(trifluoromethyl)phenyl]oxirane (1.0 equivalent).

    • Add a consistent amount of an internal standard to both flasks for quantitative analysis.

    • Stir both reactions vigorously at a constant temperature (e.g., 50 °C).

  • Monitoring:

    • Monitor the progress of both reactions by taking small aliquots at regular time intervals (e.g., every 30 minutes).

    • Quench the aliquots with water and extract with diethyl ether. Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting epoxide.

    • Rationale: Comparing the rate of disappearance of the starting material provides a direct measure of the relative reaction rates.

  • Workup (after reaction completion):

    • Once the starting material is consumed (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature.

    • Dilute with water and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: Standard aqueous workup removes inorganic salts and isolates the organic products.

  • Analysis:

    • Analyze the crude product mixture by ¹H NMR and ¹⁹F NMR (for the trifluoromethyl product) spectroscopy.

    • Rationale: The ratio of the regioisomeric amino alcohol products can be determined by integrating characteristic signals in the NMR spectrum. For example, the chemical shift and splitting pattern of the protons on the carbon bearing the hydroxyl and azido groups will be distinct for each isomer. GC-MS can also be used to separate and identify the isomers.

Conclusion

The introduction of a trifluoromethyl group onto the phenyl ring of phenyl oxirane is not a trivial substitution. It fundamentally alters the electronic nature of the epoxide, leading to predictable and synthetically useful changes in reactivity. The CF3 group enhances the overall electrophilicity, accelerating SN2-type reactions, but shuts down SN1-type pathways by destabilizing carbocationic intermediates. This often results in a complete reversal of regioselectivity under acidic conditions compared to the parent phenyl oxirane. For drug development professionals and synthetic chemists, leveraging this powerful electronic effect allows for precise control over reaction outcomes, enabling the regioselective synthesis of complex molecules and fluorinated analogues with potentially improved metabolic stability and binding affinity.[9]

References

  • Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. ResearchGate. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (NIH). [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. ResearchGate. [Link]

  • Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b)... ResearchGate. [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Europe PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Theoretical Study on the Nucleophilic Ring-Opening Reaction between F- and Oxirane. ACS Publications. [Link]

  • Ring opening of optically active phenyl oxirane: FC vs. Grignard reaction. ResearchGate. [Link]

  • Regioselectivity in the opening of 3-membered heterocycles. Chemistry Stack Exchange. [Link]

  • Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Academia.edu. [Link]

  • 2-[4-(Trifluoromethyl)phenyl]oxirane. PubChem. [Link]

Sources

A Framework for Comparative Cytotoxicity Analysis of 2-[4-(trifluoromethyl)phenyl]oxirane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target-binding affinity.[1][2] The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in the design of oncology drug candidates due to its strong electron-withdrawing nature and its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1][2]

The compound 2-[4-(trifluoromethyl)phenyl]oxirane represents a versatile scaffold for the synthesis of a diverse library of potential cytotoxic agents. Its strained oxirane ring is primed for nucleophilic attack, allowing for the straightforward introduction of a wide array of functional groups. This opens the door to the generation of novel β-amino alcohol derivatives and other analogues whose cytotoxic potential against various cancer cell lines can be systematically evaluated.

While a direct, comprehensive comparative study of a broad series of derivatives from this specific oxirane is not extensively documented in publicly available literature, this guide provides a robust framework for conducting such an investigation. Herein, we present a detailed methodological approach for the synthesis of a candidate library of compounds, a rigorous protocol for their comparative cytotoxic evaluation using a standard in vitro assay, and a framework for the subsequent data analysis. This guide is designed to empower researchers to generate their own high-quality, comparative data and to elucidate the structure-activity relationships (SAR) that will drive the development of this promising class of compounds.

I. Synthesis of a β-Amino Alcohol Derivative Library

The most direct pathway to generating a diverse library of compounds from 2-[4-(trifluoromethyl)phenyl]oxirane is through the ring-opening of the epoxide with a variety of primary and secondary amines. This reaction yields a series of β-amino alcohol derivatives, a class of compounds known for a wide range of biological activities. The choice of amines should be strategic, incorporating a range of functionalities (e.g., aliphatic, aromatic, heterocyclic, varying steric bulk) to enable a thorough exploration of the SAR.

General Synthetic Protocol: Synthesis of 2-(Substituted-amino)-1-[4-(trifluoromethyl)phenyl]ethan-1-ols

This protocol describes a general method for the synthesis of β-amino alcohol derivatives from 2-[4-(trifluoromethyl)phenyl]oxirane.

Materials:

  • 2-[4-(trifluoromethyl)phenyl]oxirane

  • A selection of primary and secondary amines (e.g., morpholine, piperidine, aniline, benzylamine)

  • Ethanol (or another suitable protic solvent)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Magnetic stirrer and heat source

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-[4-(trifluoromethyl)phenyl]oxirane in a minimal amount of ethanol.

  • Amine Addition: To the stirred solution, add 1.1 to 1.5 equivalents of the chosen amine. The slight excess of the amine helps to ensure the complete consumption of the epoxide.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by TLC. The disappearance of the starting oxirane spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography.

  • Purification: A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is used to separate the desired β-amino alcohol derivative from any unreacted starting materials and byproducts.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: A protic solvent like ethanol is often used as it can facilitate the ring-opening of the epoxide by protonating the oxygen atom, making the carbon atoms more susceptible to nucleophilic attack.

  • Stoichiometry: A slight excess of the amine is used to drive the reaction to completion and to minimize the amount of unreacted epoxide, which can complicate purification.

  • Monitoring: TLC is a crucial and rapid technique to visually track the progress of the reaction, preventing unnecessary heating or reaction time which could lead to side product formation.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating them based on their polarity.

G cluster_synthesis Synthesis of β-Amino Alcohol Derivatives oxirane 2-[4-(trifluoromethyl)phenyl]oxirane reaction Stir at RT or Reflux oxirane->reaction 1.0 eq. amine Amine (R1R2NH) amine->reaction 1.1-1.5 eq. solvent Ethanol (Solvent) solvent->reaction product β-Amino Alcohol Derivative tlc TLC Analysis reaction->tlc Monitor Progress workup Solvent Removal tlc->workup Reaction Complete purification Column Chromatography workup->purification Crude Product purification->product G cluster_workflow MTT Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Treat with Compound Dilutions incubate1->treat controls Include Vehicle & Positive Controls treat->controls incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Dissolve Formazan in DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read end Data Analysis (IC50) read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

III. Data Analysis and Comparison

The absorbance data obtained from the microplate reader is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. A dose-response curve is then plotted (percentage of cell viability vs. compound concentration), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Calculation of Cell Viability:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

The IC₅₀ values are the key metric for comparing the cytotoxicity of the different derivatives. A lower IC₅₀ value indicates a more potent compound. This data should be compiled into a clear and concise table to facilitate comparison across the derivative library and against different cancer cell lines.

Comparative Cytotoxicity Data Table (Template)
Compound IDDerivative (R¹, R²)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT-116
Parent 2-[4-(trifluoromethyl)phenyl]oxiraneEnter DataEnter DataEnter Data
D-01 e.g., MorpholineEnter DataEnter DataEnter Data
D-02 e.g., PiperidineEnter DataEnter DataEnter Data
D-03 e.g., AnilineEnter DataEnter DataEnter Data
D-04 e.g., BenzylamineEnter DataEnter DataEnter Data
Positive Control DoxorubicinEnter DataEnter DataEnter Data

Conclusion

The exploration of derivatives of 2-[4-(trifluoromethyl)phenyl]oxirane holds significant promise for the discovery of novel anticancer agents. The trifluoromethylphenyl moiety is a well-established pharmacophore that can impart favorable drug-like properties. By systematically synthesizing a library of derivatives, such as β-amino alcohols, and evaluating their cytotoxicity across a panel of cancer cell lines using robust and validated methods like the MTT assay, researchers can generate the critical data needed for a comprehensive comparative analysis. This guide provides the scientific rationale and detailed experimental framework to undertake such a study. The resulting structure-activity relationship data will be invaluable in guiding the rational design and optimization of lead compounds, ultimately contributing to the development of the next generation of targeted cancer therapies.

References

  • Cytotoxic assays for screening anticancer agents. Stat Med. 2006 Jul 15;25(13):2323-39. doi: 10.1002/sim.2272. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Braz J Biol. 2024 Dec 13:84:e284409. doi: 10.1590/1519-6984.284409. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. PubMed. [Link]

  • Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. PubMed. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

  • Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]

  • 2-[4-(Trifluoromethyl)phenyl]oxirane. PubChem. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. [Link]

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane is a critical step in the development of numerous pharmaceutical agents and advanced materials. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this chiral epoxide a valuable building block. This guide provides a comprehensive comparison of the leading catalytic systems for its synthesis, offering an in-depth analysis of their performance, mechanistic underpinnings, and practical considerations.

Introduction to the Catalytic Landscape

The asymmetric epoxidation of 4-(trifluoromethyl)styrene presents a distinct challenge due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the reactivity of the olefin and the stereochemical control of the transformation. Several catalytic strategies have emerged, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of the following key systems:

  • Organocatalysis: Featuring the Shi Epoxidation.

  • Transition Metal Catalysis: Highlighting the Jacobsen-Katsuki Epoxidation.

  • Biocatalysis: Utilizing Styrene Monooxygenases (SMOs).

  • Phase-Transfer Catalysis: Employing chiral quaternary ammonium salts.

A comparative overview of the performance of these systems is presented below, followed by a detailed discussion of each methodology.

Performance Comparison of Catalytic Systems

Catalytic SystemCatalystOxidantTypical Yield (%)Typical Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Shi Epoxidation Fructose-derived ketoneOxoneHigh (often >80%)89-93% for substituted styrenes[1]Metal-free, operationally simple, high enantioselectivity for electron-deficient styrenes.Requires stoichiometric oxidant, catalyst loading can be relatively high (20-30 mol%)[2].
Jacobsen-Katsuki Epoxidation Chiral Mn(III)-salen complexNaOCl, m-CPBAModerate to HighModerate for styrenes (can be improved at low temp.)Broad substrate scope, well-established methodology.[3]Lower enantioselectivity for some terminal olefins compared to cis-olefins, potential for metal contamination.
Biocatalysis (SMO) Styrene MonooxygenaseO₂, NADHHigh>99% (S)-epoxide[4]Exceptional enantioselectivity, mild reaction conditions (aqueous, room temp.), environmentally benign.Requires cofactor regeneration, enzyme production and purification can be complex, potential for substrate/product inhibition.[5]
Phase-Transfer Catalysis Chiral Cinchona alkaloid derivativesH₂O₂, basesPotentially HighHigh (e.g., 92% for related reactions)[6]"Green" alternative, mild conditions, inexpensive reagents.[7]Substrate scope and enantioselectivity are highly dependent on catalyst structure.

In-Depth Analysis of Catalytic Systems

Shi Epoxidation: The Organocatalytic Powerhouse

The Shi epoxidation has emerged as a highly effective metal-free method for the asymmetric epoxidation of a wide range of alkenes, including electron-deficient styrenes.[8] The reaction utilizes a chiral ketone catalyst derived from readily available D-fructose, with potassium peroxymonosulfate (Oxone) as the terminal oxidant.[9]

Mechanism of Action:

The catalytic cycle begins with the oxidation of the chiral ketone by Oxone to generate a highly reactive chiral dioxirane intermediate.[2] This dioxirane then transfers an oxygen atom to the alkene in a stereocontrolled manner, regenerating the ketone catalyst. The reaction is typically carried out in a biphasic system at a carefully controlled basic pH (around 10.5) to favor the formation of the dioxirane and suppress the Baeyer-Villiger oxidation of the ketone catalyst as a side reaction.[9]

Shi_Epoxidation Ketone Chiral Ketone Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxidation Oxone Oxone (KHSO5) Oxone->Dioxirane Epoxide 2-[4-(Trifluoromethyl)phenyl]oxirane Dioxirane->Epoxide Oxygen Transfer Regenerated_Ketone Chiral Ketone Dioxirane->Regenerated_Ketone Regeneration Alkene 4-(Trifluoromethyl)styrene Alkene->Epoxide

Figure 1: Simplified Catalytic Cycle of the Shi Epoxidation.

Experimental Insights:

Studies on a variety of substituted styrenes have demonstrated that high enantioselectivities (89-93% ee) can be achieved for substrates bearing both electron-donating and electron-withdrawing groups.[10] This makes the Shi epoxidation particularly well-suited for the synthesis of 2-[4-(trifluoromethyl)phenyl]oxirane.

Jacobsen-Katsuki Epoxidation: A Transition Metal Mainstay

The Jacobsen-Katsuki epoxidation is a landmark reaction in asymmetric catalysis, employing a chiral manganese(III)-salen complex to effect the enantioselective epoxidation of unfunctionalized olefins.[3]

Mechanism of Action:

The catalytic cycle is believed to involve the oxidation of the Mn(III) precatalyst by a terminal oxidant (e.g., sodium hypochlorite or m-chloroperoxybenzoic acid) to a high-valent manganese(V)-oxo species.[11] This potent oxidizing agent then transfers its oxygen atom to the alkene. The stereochemical outcome is dictated by the C₂-symmetric chiral salen ligand, which creates a chiral pocket around the metal center.[12] The approach of the olefin to the metal-oxo intermediate is directed by steric interactions with the bulky groups on the salen ligand.

Jacobsen_Epoxidation MnIII_Salen Mn(III)-salen MnV_Oxo Mn(V)-oxo Species (Active Oxidant) MnIII_Salen->MnV_Oxo Oxidation Oxidant Terminal Oxidant Oxidant->MnV_Oxo Epoxide 2-[4-(Trifluoromethyl)phenyl]oxirane MnV_Oxo->Epoxide Oxygen Transfer Regenerated_MnIII Mn(III)-salen MnV_Oxo->Regenerated_MnIII Regeneration Alkene 4-(Trifluoromethyl)styrene Alkene->Epoxide

Figure 2: Simplified Catalytic Cycle of the Jacobsen-Katsuki Epoxidation.

Performance Considerations:

While highly effective for cis-disubstituted olefins, the Jacobsen-Katsuki epoxidation can exhibit lower enantioselectivities for terminal olefins like styrenes.[3] For unsubstituted styrene, the enantiomeric excess can be moderate but may be improved by conducting the reaction at low temperatures. The electron-withdrawing trifluoromethyl group on the substrate may further influence the electronic communication with the catalyst, potentially impacting selectivity.

Biocatalysis with Styrene Monooxygenases: The Enantiopure Advantage

Styrene monooxygenases (SMOs) are two-component flavin-dependent enzymes that catalyze the highly enantioselective epoxidation of styrene and its derivatives.[13] These biocatalytic systems offer an environmentally friendly route to chiral epoxides under mild aqueous conditions.

Mechanism of Action:

The SMO system consists of two proteins: a reductase (StyB) and a monooxygenase (StyA). The reductase utilizes NADH to reduce FAD to FADH₂.[5] The reduced flavin cofactor is then transferred to the monooxygenase, where it reacts with molecular oxygen to form a flavin hydroperoxide intermediate. This intermediate is the active oxidizing species that epoxidizes the styrene derivative with exceptional stereocontrol.[14] Most wild-type SMOs produce the (S)-epoxide with enantiomeric excesses often exceeding 99%.[4]

SMO_Epoxidation cluster_Reductase Reductase (StyB) cluster_Monooxygenase Monooxygenase (StyA) NADH NADH + H+ NAD NAD+ NADH->NAD FADH2 FADH2 FAD FAD FAD->FADH2 Reduction FADH2_bound FADH2 FADH2->FADH2_bound Cofactor Transfer Flavin_peroxide Flavin Hydroperoxide FADH2_bound->Flavin_peroxide O2 O2 O2->Flavin_peroxide Epoxide 2-[4-(trifluoromethyl)phenyl]oxirane Flavin_peroxide->Epoxide Epoxidation FAD_regenerated FAD Flavin_peroxide->FAD_regenerated Alkene 4-(Trifluoromethyl)styrene Alkene->Epoxide FAD_regenerated->FAD Return to Reductase

Figure 3: Overview of the Styrene Monooxygenase Catalytic Cycle.

Practical Implementation:

SMO-catalyzed epoxidations are often carried out using whole-cell systems, such as E. coli engineered to express the SMO genes. This approach circumvents the need for enzyme purification and provides a system for in-situ cofactor regeneration. While specific data for 4-(trifluoromethyl)styrene is not abundant, the high enantioselectivity observed for a wide range of halogenated styrenes suggests that SMOs are a highly promising route to the enantiopure epoxide. Recent advances in protein engineering have also led to the development of SMOs that can produce the (R)-enantiomer.[15]

Phase-Transfer Catalysis: A "Green" and Versatile Approach

Phase-transfer catalysis (PTC) offers an attractive strategy for asymmetric synthesis due to its operational simplicity, mild reaction conditions, and the use of inexpensive and environmentally benign reagents.[7] Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate reactions between reactants in immiscible phases.

Mechanism of Action:

In the context of epoxidation, a chiral quaternary ammonium salt acts as the phase-transfer catalyst. It forms an ion pair with the active oxidant (e.g., a hydroperoxide anion) in the aqueous phase and transports it to the organic phase containing the substrate. The asymmetric epoxidation then occurs in the organic phase, with the chiral environment of the catalyst directing the stereochemical outcome.

Potential for High Enantioselectivity:

The structure of the phase-transfer catalyst is crucial for achieving high enantioselectivity. Notably, a cinchona alkaloid-derived catalyst bearing an N-[p-(trifluoromethyl)benzyl] group has been shown to be highly effective in an asymmetric methylation reaction, affording a 92% enantiomeric excess.[6] This precedent strongly suggests that a similarly designed chiral phase-transfer catalyst could be highly effective for the asymmetric epoxidation of 4-(trifluoromethyl)styrene, where favorable electronic and steric interactions between the trifluoromethyl groups on both the catalyst and the substrate could enhance stereochemical communication.

Experimental Protocols

Representative Protocol for Shi Epoxidation of a Substituted Styrene[1]
  • Reaction Setup: To a solution of the styrene (0.10 mmol) and the chiral ketone catalyst (0.02 mmol) in a mixture of dimethoxyethane and dimethoxymethane (5:1 vol/vol, 1.6 mL), add a buffer solution (0.2 M K₂CO₃-AcOH in 4 × 10⁻⁴ M aqueous EDTA, pH 8.0, 1.0 mL) and tetrabutylammonium hydrogensulfate (Bu₄NHSO₄, 0.02 mmol).

  • Reaction Execution: Cool the stirring mixture to the desired temperature (e.g., -10 °C). Simultaneously add solutions of Oxone (0.4 mmol in 4 × 10⁻⁴ M aqueous EDTA) and K₂CO₃ (1.6 mmol in 4 × 10⁻⁴ M aqueous EDTA) dropwise via syringe pump over a period of 4 hours.

  • Workup: After the addition is complete, allow the reaction to stir for an additional period. Quench the reaction by adding an aqueous solution of Na₂S₂O₃. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Whole-Cell Biocatalytic Epoxidation with Styrene Monooxygenase
  • Cell Culture and Induction: Grow a culture of E. coli harboring the plasmid for SMO expression in a suitable medium (e.g., LB broth) at 37 °C to an appropriate optical density. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 20-25 °C) overnight.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a buffer (e.g., phosphate buffer, pH 7.5) containing a carbon source (e.g., glucose) for cofactor regeneration. Add the 4-(trifluoromethyl)styrene substrate (often dissolved in a water-miscible co-solvent or as a separate organic phase) to the cell suspension.

  • Reaction Monitoring: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C). Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

  • Product Extraction: Once the reaction is complete, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract, concentrate it, and purify the epoxide by column chromatography.

Conclusion and Future Outlook

The synthesis of enantiopure 2-[4-(trifluoromethyl)phenyl]oxirane can be effectively achieved through several catalytic methodologies.

  • Shi epoxidation stands out as a robust and highly enantioselective metal-free option, particularly well-suited for this electron-deficient substrate.

  • Biocatalysis using styrene monooxygenases offers unparalleled enantioselectivity and operates under green conditions, making it an attractive choice for sustainable manufacturing, especially as enzyme engineering continues to broaden the substrate scope and improve catalyst robustness.

  • The Jacobsen-Katsuki epoxidation , while a powerful tool, may require more optimization to achieve high enantioselectivity for this specific terminal olefin.

  • Chiral phase-transfer catalysis represents a promising and cost-effective alternative, with significant potential for high performance through rational catalyst design.

The selection of the optimal catalytic system will depend on the specific requirements of the synthesis, including the desired scale, enantiopurity, cost considerations, and environmental impact. Further research into the development of more active and selective catalysts, particularly in the areas of biocatalysis and phase-transfer catalysis, will undoubtedly continue to advance the efficient and sustainable production of this valuable chiral building block.

References

  • Tian, H., She, X., Xu, J., & Shi, Y. (2001). Highly enantioselective epoxidation of styrenes. Organic Letters, 3(12), 1929-1931.
  • Jacobsen, E. N. (1993). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. In Catalytic Asymmetric Synthesis (pp. 159-202). VCH Publishers.
  • Hollmann, F., Arends, I. W., & Buehler, K. (2010). Biocatalytic redox reactions for organic synthesis: the case for oxidases.
  • Maruoka, K., & Ooi, T. (2003). Enantioselective amino acid synthesis through phase-transfer catalysis. Chemical Reviews, 103(8), 3013-3028.
  • Shi, Y. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of Chemical Research, 37(8), 488-496.
  • Adam, W., Saha-Möller, C. R., & Ganeshpure, P. A. (2001). Synthetic applications of dioxiranes. Chemical Reviews, 101(11), 3499-3548.
  • Denmark, S. E., & Wu, Z. (1999). The development of chiral, nonracemic N-sulfonyloxaziridines: a new class of reagents for asymmetric synthesis. Chemical Reviews, 99(5), 1335-1336.
  • Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the synthesis of pharmaceuticals. Topics in Organometallic Chemistry, 6, 123-152.
  • Schmid, A., Dordick, J. S., Hauer, B., Kiener, A., Wubbolts, M., & Witholt, B. (2001). Industrial biocatalysis today and tomorrow.
  • Panke, S., Meyer, A., Huber, M. G., & Witholt, B. (1998). An economical and scalable process for the production of (S)-styrene oxide from styrene by a recombinant Escherichia coli. Applied and environmental microbiology, 64(6), 2032-2043.
  • O'Donnell, M. J. (2004). The enantioselective synthesis of alpha-amino acids by phase-transfer catalysis with cinchona alkaloid-derived quaternary ammonium salts. Accounts of chemical research, 37(8), 506-517.
  • Dolling, U. H., Davis, P., & Grabowski, E. J. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446-447.
  • Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1, 2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063-7064.
  • van Beilen, J. B., & Duetz, W. A. (2002). The genetics of styrene degradation in bacteria.
  • Linker, T. (1997). The Jacobsen-Katsuki epoxidation and its controversial mechanism. Angewandte Chemie International Edition in English, 36(19), 2060-2062.
  • Tian, H., She, X., Yu, H., Shu, L., & Shi, Y. (2002). Probing the electronic effect on the competition between spiro and planar transition states in the Shi-type epoxidation. The Journal of Organic Chemistry, 67(8), 2435-2446.
  • Otto, K., Hofstetter, K., Röthlisberger, M., Witholt, B., & Schmid, A. (2004). Biochemical characterization of styrene monooxygenase from Pseudomonas sp. strain VLB120. Journal of bacteriology, 186(16), 5292-5302.
  • Frohn, M., & Shi, Y. (2000). Chiral ketone catalyzed asymmetric epoxidation of olefins. Synthesis, 2000(14), 1979-2000.
  • Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997). A new type of chiral ketone catalyst for asymmetric epoxidation. Journal of the American Chemical Society, 119(46), 11224-11235.
  • Kantz, A., & Gassner, G. T. (2005). The two-component flavoprotein styrene monooxygenase. Methods in enzymology, 400, 366-381.
  • Wu, Z. L., Li, Z., Chen, J., & Lin, H. (2021). A new clade of styrene monooxygenases for (R)-selective epoxidation. Catalysis Science & Technology, 11(13), 4468-4475.
  • Tu, Y., Wang, Z. X., & Shi, Y. (1996). A new type of chiral ketone for catalytic asymmetric epoxidation. Journal of the American Chemical Society, 118(40), 9806-9807.
  • Lin, H., Li, Y., Jiang, Y., & Wu, Z. L. (2020). Asymmetric epoxidation and sulfoxidation catalyzed by a new styrene monooxygenase from Bradyrhizobium. Applied Biochemistry and Biotechnology, 192(4), 1279-1291.

Sources

literature review of 2-[4-(trifluoromethyl)phenyl]oxirane applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 2-[4-(Trifluoromethyl)phenyl]oxirane: A Comparative Analysis for Researchers

Prepared by a Senior Application Scientist

This guide provides a comprehensive review of 2-[4-(trifluoromethyl)phenyl]oxirane, a critical building block in modern organic and medicinal chemistry. We will delve into its primary applications, offering objective comparisons with alternative synthetic routes and providing detailed experimental data to support our analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Significance of the Trifluoromethyl Moiety

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] The trifluoromethyl group's strong electron-withdrawing nature and steric bulk can profoundly influence a compound's physicochemical and pharmacological properties.[2] 2-[4-(Trifluoromethyl)phenyl]oxirane serves as a key intermediate, providing a reactive epoxide ring tethered to this influential functional group, making it a valuable synthon for introducing the 4-(trifluoromethyl)phenyl motif into complex molecules.

Chemical Profile:

  • IUPAC Name: 2-[4-(trifluoromethyl)phenyl]oxirane[4]

  • Molecular Formula: C9H7F3O[4]

  • Molecular Weight: 188.15 g/mol [4]

  • Appearance: Colorless oil[5][6]

Core Application: Synthesis of Pharmaceutical Agents

2-[4-(Trifluoromethyl)phenyl]oxirane is a pivotal intermediate in the synthesis of several notable pharmaceutical compounds. Its utility lies in the predictable reactivity of the strained oxirane ring, which allows for precise and regioselective introduction of various nucleophiles.

Case Study: Teriflunomide Synthesis

Teriflunomide is an immunomodulatory drug used to treat multiple sclerosis. One patented synthetic route utilizes 2-[4-(trifluoromethyl)phenyl]oxirane as a key precursor.[5][6]

Synthetic Pathway via Oxirane Intermediate: The synthesis begins with the oxidation of 1-(trifluoromethyl)-4-vinylbenzene using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to yield 2-(4-(trifluoromethyl)phenyl)oxirane.[5][6] This epoxide then undergoes a series of reactions, including ring-opening and coupling, to form the final drug molecule.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Assembly start 1-(Trifluoromethyl)-4-vinylbenzene oxirane 2-[4-(Trifluoromethyl)phenyl]oxirane start->oxirane m-CPBA Oxidation opened Ring-Opened Intermediate oxirane->opened Nucleophilic Ring Opening (e.g., NaOCH3) mesylated Mesylated Intermediate opened->mesylated Mesylation coupled Coupled Product mesylated->coupled Coupling Reaction teriflunomide Teriflunomide coupled->teriflunomide Final Conversion Steps

Caption: Synthetic pathway to Teriflunomide via the oxirane intermediate.

Comparative Analysis: Alternative Synthetic Routes

To fully appreciate the advantages of the oxirane-based method, it is essential to compare it with other established syntheses of Teriflunomide.

Synthetic RouteKey Starting MaterialsNumber of Steps (Approx.)Key AdvantagesKey Disadvantages
Oxirane Route 1-(Trifluoromethyl)-4-vinylbenzene5-6Scalable, controlled introduction of functionality.[5]Requires handling of potentially unstable peroxides (m-CPBA).
Acetoacetate Route Ethyl acetoacetate, 4-(Trifluoromethyl)aniline3-4Fewer steps, commercially available starting materials.[5]May require column chromatography for purification, potentially lower overall yield.[5]
Cyanoacetic Acid Route Cyanoacetic acid, 4-(Trifluoromethyl)aniline3Direct coupling approach.[5]Involves use of carbodiimides and strong bases like NaH.[5]

The oxirane route, while potentially having more steps, offers excellent control over stereochemistry (if a chiral epoxidation is employed) and provides a versatile intermediate that can be diversified. The choice of synthesis often depends on factors like scale, cost of reagents, and desired purity profile.

Case Study: Vicriviroc Synthesis

Vicriviroc is an experimental drug that acts as a CCR5 receptor antagonist, investigated for the treatment of HIV infection. The synthesis of a key piperazine derivative for Vicriviroc also employs 2-[4-(trifluoromethyl)phenyl]oxirane. The initial steps are identical to the Teriflunomide synthesis, involving the oxidation of 1-(trifluoromethyl)-4-vinylbenzene to the oxirane, followed by ring-opening and mesylation.[5][6] This underscores the role of the oxirane as a versatile platform for generating advanced intermediates.

Application in Agrochemicals

The trifluoromethylphenyl motif is also prevalent in modern agrochemicals. 2-[4-(Trifluoromethyl)phenyl]oxirane and its derivatives are used in the synthesis of potent fungicides.

Synthesis of Triazole Fungicides

A notable example is the synthesis of 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol, an effective fungicide.[7] The synthesis involves the reaction of a substituted 2-[4-(trifluoromethyl)phenyl]oxirane derivative (specifically, 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane) with 1H-1,2,4-triazole.[7]

Reaction Scheme: The nucleophilic 1,2,4-triazole attacks and opens the epoxide ring, forming the final active ingredient.

G start_oxirane Substituted 2-[4-(trifluoromethyl)phenyl]oxirane product Triazole Fungicide start_oxirane->product Nucleophilic Ring-Opening triazole 1H-1,2,4-Triazole triazole->product isomer 1,2,4-Triazol-4-yl Isomer (Side Product) product->isomer Isomerization/Side Reaction

Caption: Synthesis of a triazole fungicide from a substituted oxirane.

Performance and Challenges: This reaction is highly effective but presents a key challenge: a lack of perfect selectivity. Besides the desired 1,2,4-triazol-1-yl product, the isomeric 1,2,4-triazol-4-yl compound is also formed as a side product.[7] This necessitates purification steps, often involving distillation and crystallization from specific solvent systems (e.g., toluene and water) to isolate the desired active ingredient in high purity.[7]

Utility as a Chiral Building Block

The epoxide ring is a cornerstone of asymmetric synthesis. The ring-opening of chiral epoxides proceeds via an SN2 mechanism, allowing for the predictable and controlled installation of two adjacent stereocenters.

Regioselectivity in Ring-Opening Reactions

The electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the regioselectivity of the nucleophilic attack. In contrast to epoxides with electron-donating groups, which can promote attack at the more substituted benzylic position (SN1-like character), the -CF3 group deactivates the aromatic ring. This strongly favors nucleophilic attack at the less sterically hindered terminal carbon of the oxirane ring, leading to high regioselectivity.

Epoxide SubstituentElectronic EffectFavored Site of Nucleophilic AttackTypical Mechanism
-CF3 (Electron-Withdrawing) Deactivates phenyl ringTerminal Carbon (less hindered)SN2
-OCH3 (Electron-Donating) Activates phenyl ringBenzylic Carbon (more substituted)SN1-like or SN2, condition-dependent
-H (Unsubstituted) NeutralPrimarily terminal carbon, less selectiveSN2

This predictable reactivity makes 2-[4-(trifluoromethyl)phenyl]oxirane an excellent choice for constructing specific enantiopure 1-phenyl-1,2-disubstituted scaffolds.[8]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for key transformations.

Protocol 1: Epoxidation of 1-(Trifluoromethyl)-4-vinylbenzene

This protocol describes the synthesis of the title compound from its corresponding alkene precursor.

  • Setup: To a stirred solution of 1-(trifluoromethyl)-4-vinylbenzene (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) in a flask cooled to 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the m-chlorobenzoic acid precipitate.

  • Purification: Wash the filtrate sequentially with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-(trifluoromethyl)phenyl)oxirane, typically as a colorless oil.[5]

Protocol 2: Nucleophilic Ring-Opening with an Amine Nucleophile

This general protocol is adapted from standard procedures for epoxide opening.[9]

  • Setup: In a round-bottom flask, dissolve 2-[4-(trifluoromethyl)phenyl]oxirane (1.0 eq) in a suitable protic solvent like ethanol or methanol.

  • Addition: Add the desired amine nucleophile (e.g., aniline, 1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) for 4-12 hours, monitoring by TLC until the starting oxirane is consumed.

  • Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the desired 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol derivative.

Conclusion

2-[4-(Trifluoromethyl)phenyl]oxirane is a high-value, versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its primary strength lies in providing a reliable method for incorporating the trifluoromethylphenyl group into target molecules via the predictable and highly regioselective chemistry of the oxirane ring. While alternative synthetic pathways exist for many of its target molecules, the oxirane route offers a unique combination of scalability, versatility, and stereochemical control, making it an indispensable tool for the modern synthetic chemist. The comparative data and protocols provided in this guide are intended to empower researchers to make informed decisions when designing and executing complex synthetic strategies.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
  • (R)-2-(2-(Trifluoromethyl)phenyl)oxirane. Vulcanchem.
  • Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b) and 2-(trifluoromethyl)oxirane( c).
  • 2-[4-(Trifluoromethyl)phenyl]oxirane | C9H7F3O | CID 9990016. PubChem.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirin
  • Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers. Organic Chemistry Frontiers (RSC Publishing).
  • A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-(4-Fluorophenyl)propan-1-ol in Organic Synthesis. Benchchem.
  • Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks.
  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC - NIH.
  • A Technical Guide to the Reactivity of the Oxirane Ring in (R)-4-(Oxiran-2-ylmethyl)morpholine. Benchchem.

Sources

A Technical Guide to Investigating the Cross-Reactivity of 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of the synthetic compound 2-[4-(trifluoromethyl)phenyl]oxirane. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, enabling researchers to design robust and self-validating cross-reactivity studies. The focus is on providing a comparative analysis with relevant alternative compounds, supported by established experimental methodologies.

Introduction: The Significance of Cross-Reactivity in Drug Development

The therapeutic efficacy of a drug candidate is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished potency. For compounds like 2-[4-(trifluoromethyl)phenyl]oxirane, which contains a reactive epoxide ring and a trifluoromethylphenyl group, a thorough assessment of cross-reactivity is paramount. The epoxide moiety is known to interact with various nucleophiles in biological systems, while the trifluoromethylphenyl group can influence binding to a range of protein targets.

This guide will focus on two primary enzyme families of interest for their potential interaction with 2-[4-(trifluoromethyl)phenyl]oxirane: soluble epoxide hydrolase (sEH) and cytochrome P450 (CYP) enzymes. Evidence suggests that phenylglycidols and related structures can act as inhibitors of sEH, making it a probable primary target.[1] Concurrently, the trifluoromethylphenyl moiety is a common feature in known inhibitors of CYP enzymes, highlighting these as key potential off-targets.[2]

Comparative Analysis: Structurally Related Compounds and Their Biological Activities

To effectively evaluate the cross-reactivity of 2-[4-(trifluoromethyl)phenyl]oxirane, a comparative analysis with structurally similar compounds is essential. The selection of these alternatives should be based on the presence or absence of key functional groups to elucidate their contribution to on-target and off-target activities.

Table 1: Comparison of 2-[4-(trifluoromethyl)phenyl]oxirane and Structurally Related Compounds

CompoundStructureRationale for ComparisonKnown Biological Activity (IC50)
2-[4-(Trifluoromethyl)phenyl]oxirane Lead Compound: Possesses both the trifluoromethylphenyl group and the oxirane ring.sEH: Data not readily available; CYP3A4: Data not readily available.
2-Phenyloxirane (Styrene Oxide) Structural Analog: Lacks the trifluoromethyl group, allowing for assessment of its contribution to activity.sEH: Substrate and weak inhibitor.[1]
TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) Functional Analog (sEH inhibitor): Potent sEH inhibitor containing a trifluoromethoxyphenyl group, but lacking the oxirane.Human sEH: 3.7 nM[3]
GSK2256294A Functional Analog (sEH inhibitor): Highly potent and selective sEH inhibitor with a trifluoromethylphenyl moiety.Human sEH: 27 pM[3]
Ketoconazole Positive Control (CYP3A4 inhibitor): A well-characterized, potent inhibitor of CYP3A4.CYP3A4: ~30 nM[4]

Experimental Design for Cross-Reactivity Profiling

A robust cross-reactivity study necessitates well-designed experiments that are both sensitive and specific. The following sections outline detailed protocols for assessing the inhibitory activity of 2-[4-(trifluoromethyl)phenyl]oxirane and its analogs against sEH and a representative CYP enzyme, CYP3A4.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The rationale for this assay is to quantify the inhibitory potential of the test compounds against the hydrolysis of a fluorogenic substrate by recombinant human sEH. A decrease in the rate of fluorescent product formation indicates inhibition.

sEH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate sEH with test compounds Compound_Prep->Incubation Enzyme_Prep Dilute recombinant human sEH Enzyme_Prep->Incubation Substrate_Prep Prepare fluorogenic sEH substrate (PHOME) Reaction_Start Initiate reaction with substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure fluorescence kinetically Reaction_Start->Measurement Rate_Calc Calculate reaction rates Measurement->Rate_Calc IC50_Calc Determine IC50 values Rate_Calc->IC50_Calc

Caption: Workflow for the sEH inhibition assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare a 10X working solution of each concentration by diluting with sEH Assay Buffer.

  • Enzyme Preparation:

    • Thaw recombinant human sEH on ice.

    • Dilute the enzyme to the working concentration in sEH Assay Buffer as recommended by the supplier. Keep on ice.

  • Assay Plate Setup:

    • Add 10 µL of the 10X test compound working solution to the wells of a 96-well black, clear-bottom microplate.

    • Include "Solvent Control" wells with 10 µL of 10% DMSO in sEH Assay Buffer.

    • Include "Inhibitor Control" wells with a known sEH inhibitor (e.g., TPPU).

    • Add 30 µL of sEH Assay Buffer to all wells.

    • Add 10 µL of the diluted sEH enzyme to all wells except the "No Enzyme Control" wells.

    • Add 40 µL of sEH Assay Buffer to the "No Enzyme Control" wells.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the sEH fluorogenic substrate (e.g., PHOME) to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 20 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Normalize the rates to the "Solvent Control" (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Cytochrome P450 (CYP3A4) Inhibition Assay

This assay is designed to determine the inhibitory effect of the test compounds on the metabolic activity of CYP3A4, a key enzyme in drug metabolism. A fluorogenic substrate is used, and a decrease in fluorescence indicates inhibition.

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Preincubation Pre-incubate plate at 37°C Compound_Prep->Preincubation Enzyme_Substrate_Mix Prepare P450-BFC 2x mix Enzyme_Substrate_Mix->Preincubation NADPH_Prep Prepare NADPH generating system Reaction_Start Initiate reaction with NADPH NADPH_Prep->Reaction_Start Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop Measurement Read fluorescence Reaction_Stop->Measurement IC50_Calc Determine IC50 values Measurement->IC50_Calc

Caption: Workflow for the CYP3A4 inhibition assay.

  • Compound Preparation:

    • Prepare stock solutions and serial dilutions of the test compounds in DMSO as described for the sEH assay.

  • Reagent Preparation:

    • Prepare a 2X P450-BFC (7-Benzoyloxy-4-trifluoromethyl coumarin) mixture containing recombinant human CYP3A4 and the fluorogenic substrate in the appropriate buffer.

    • Prepare a NADPH generating system solution.

  • Assay Plate Setup:

    • Dispense 100 µL of the 2X P450-BFC mixture into the wells of a 96-well plate.

    • Add 1 µL of the serially diluted test compounds to the respective wells.

    • Include "Solvent Control" wells with 1 µL of DMSO.

    • Include "Positive Control" wells with a known CYP3A4 inhibitor (e.g., Ketoconazole).

    • Add 75 µL of stop buffer to a set of "Blank" wells.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 40 µL of the NADPH generating system to all wells (except the "Blank" wells).

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 75 µL of stop buffer to all wells (except the "Blank" wells).

    • Read the fluorescence at an excitation wavelength of ~409 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from all other wells.

    • Normalize the data to the "Solvent Control" (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Data Interpretation and Comparative Assessment

The IC50 values obtained from these assays will allow for a quantitative comparison of the inhibitory potency of 2-[4-(trifluoromethyl)phenyl]oxirane and its analogs against both the intended target (sEH) and a potential off-target (CYP3A4).

Table 2: Hypothetical Experimental Data for Cross-Reactivity Analysis

CompoundsEH IC50 (nM)CYP3A4 IC50 (µM)Selectivity Index (CYP3A4 IC50 / sEH IC50)
2-[4-(Trifluoromethyl)phenyl]oxirane Experimental ValueExperimental ValueCalculated Value
2-Phenyloxirane Experimental ValueExperimental ValueCalculated Value
TPPU 3.7>10>2700
GSK2256294A 0.027>10>370,000
Ketoconazole >10,0000.03<0.003

A high selectivity index for sEH over CYP3A4 would suggest that 2-[4-(trifluoromethyl)phenyl]oxirane is a specific inhibitor of sEH with a lower potential for off-target effects on this particular cytochrome P450 isozyme. Conversely, a low selectivity index would indicate significant cross-reactivity.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of 2-[4-(trifluoromethyl)phenyl]oxirane. By comparing its activity against sEH and CYP3A4 with that of carefully selected structural and functional analogs, researchers can gain valuable insights into its specificity and potential for off-target effects.

Further investigations could expand this analysis to include a broader panel of CYP isozymes and other potential off-targets. Additionally, cell-based assays can provide a more physiologically relevant context for assessing the compound's activity and selectivity. Ultimately, a comprehensive understanding of the cross-reactivity profile is crucial for the successful development of 2-[4-(trifluoromethyl)phenyl]oxirane as a potential therapeutic agent.

References

  • Morisseau, C., & Hammock, B. D. (2013). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of lipid research, 54(5), 1344–1360.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • PubChem. (n.d.). Styrene oxide. Retrieved from [Link]

  • Gudi, G., Paranjpe, R., & Gudi, M. (2013). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 303-307.
  • Wagner, K. M., et al. (2019). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorganic & medicinal chemistry letters, 29(17), 2415–2419.
  • Zhang, G., et al. (2014). An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes. Journal of pharmaceutical and biomedical analysis, 96, 24-31.
  • Li, Y., et al. (2023). Rationally Engineered CYP3A4 Fluorogenic Substrates for Functional Imaging Analysis and Drug–Drug Interaction Studies. Journal of Medicinal Chemistry, 66(10), 6825–6840.
  • Wang, Y., et al. (2023). An optimized CYP3A4-activatable fluorogenic sensor for in situ functional imaging and multi-dimensional inhibitor assessment. Chemical Science, 14(20), 5427-5437.
  • Ding, Y., et al. (2021). Discovery of soluble epoxide hydrolase inhibitors through DNA-encoded library technology (ELT). Bioorganic & medicinal chemistry, 41, 116216.
  • Agilent Technologies. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library.
  • Kodani, S. D., & Hammock, B. D. (2015). The 2014 Bernard B. Brodie Award Lecture--Epoxide Hydrolases: Drug Metabolism to Therapeutics for Chronic Pain.
  • Jones, P. D., et al. (2005). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of medicinal chemistry, 48(21), 6548–6560.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Schmelzer, K. R., et al. (2005). Inhibition of soluble epoxide hydrolase by 4-{[trans-4-[[[(4-trifluoromethoxy)phenyl]amino]carbonyl]amino]cyclohexyl]oxy}-benzoic acid (TUCB) attenuates acute-on-chronic ethanol-associated liver injury in mice. The Journal of pharmacology and experimental therapeutics, 314(2), 736–743.
  • Scott, J. G., et al. (2018). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. Journal of biomolecular screening, 23(1), 46–58.
  • Kharasch, E. D., & Thummel, K. E. (1993). Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. Anesthesiology, 79(4), 795–807.
  • NIST. (n.d.). Oxirane, phenyl-. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-[4-(Trifluoromethyl)phenyl]oxirane (CAS Number: 111991-14-1), a compound recognized for its significant chemical reactivity and hazardous properties. Our commitment to excellence in the laboratory necessitates a parallel commitment to environmental stewardship and personnel safety.

Immediate Hazard Assessment: Understanding the Risks

Before any handling or disposal procedures are initiated, a thorough understanding of the inherent hazards of 2-[4-(Trifluoromethyl)phenyl]oxirane is paramount. This compound presents a multi-faceted risk profile that demands stringent safety protocols.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is associated with the following significant hazards[1]:

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Flammable Liquid H226: Flammable liquid and vaporRequires storage away from ignition sources and use of non-sparking tools. Disposal must be in containers suitable for flammable materials.
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion is a significant exposure route. Strict hygiene practices are essential.
Acute Toxicity (Dermal) H311: Toxic in contact with skinDermal absorption is a critical risk. Appropriate gloves and protective clothing are mandatory.
Skin Irritation H315: Causes skin irritationProlonged or repeated contact must be avoided.
Eye Irritation H319: Causes serious eye irritationChemical splash goggles or a face shield are required.
Respiratory Irritation H335: May cause respiratory irritationAll handling of open containers should be performed in a certified chemical fume hood.
Carcinogenicity H350: May cause cancerThis is a long-term health hazard that necessitates minimizing all routes of exposure.

The trifluoromethyl group also places this compound in the broader category of per- and polyfluoroalkyl substances (PFAS), which are subject to increasing regulatory scrutiny regarding their disposal and environmental persistence[2][3][4].

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management

Adherence to proper PPE and readiness for spill management are non-negotiable prerequisites for the safe handling and disposal of 2-[4-(Trifluoromethyl)phenyl]oxirane.

Mandatory Personal Protective Equipment
PPE CategorySpecific RequirementsRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause severe eye irritation[5].
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, as this compound is toxic upon dermal absorption[1][5].
Body Protection A flame-resistant lab coat and closed-toe shoesProtects against accidental spills and contamination of personal clothing[5].
Respiratory Protection Work in a well-ventilated chemical fume hoodMinimizes the inhalation of potentially harmful and irritating vapors[5].
Spill Management Protocol

In the event of a spill, the following tiered response protocol should be enacted immediately:

  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spill (>100 mL):

    • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The disposal of 2-[4-(Trifluoromethyl)phenyl]oxirane must be managed as a hazardous waste stream from the point of generation to its final disposition. Under no circumstances should this chemical be disposed of down the drain or in regular trash [6][7][8].

Waste Characterization and EPA Waste Code Assignment

Due to its properties, this compound will be classified as a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1][5].

  • Ignitability (D001): As a flammable liquid, it meets the criteria for this characteristic waste[1][5].

Your institution's EHS professional will make the final determination of all applicable EPA waste codes.

Waste Collection and Segregation

The following workflow outlines the critical steps for the safe collection and segregation of this hazardous waste:

G cluster_0 Waste Generation & Collection cluster_1 Waste Segregation & Storage cluster_2 Final Disposal A Generate Waste (e.g., unused reagent, reaction quench, contaminated materials) B Select Compatible Waste Container (e.g., glass or polyethylene, <75% full) A->B C Affix Hazardous Waste Label (Clearly identify contents and hazards) B->C D Is the waste mixed with other chemicals? E_yes Yes D->E_yes F_no No D->F_no G Verify Chemical Compatibility (AVOID: Acids, Bases, Oxidizing Agents) E_yes->G H Store in Designated Satellite Accumulation Area F_no->H G->H I Use Secondary Containment H->I J Arrange for Pickup by EHS or Licensed Hazardous Waste Contractor[8] I->J K Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) J->K L Recommended Disposal Method: High-Temperature Incineration[3] K->L

Sources

Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-[4-(Trifluoromethyl)phenyl]oxirane

In the dynamic landscape of pharmaceutical research and development, the synthesis and manipulation of novel chemical entities are fundamental. Among these, epoxide compounds like 2-[4-(Trifluoromethyl)phenyl]oxirane are valuable intermediates due to their reactivity. However, this same reactivity necessitates a robust and well-understood safety protocol to protect researchers from potential hazards. This guide provides essential, immediate safety and logistical information for handling this specific oxirane, moving beyond a simple checklist to instill a culture of safety and procedural excellence within your laboratory.

Hazard Assessment: Understanding the Risks

Before any work begins, a thorough understanding of the hazards associated with 2-[4-(Trifluoromethyl)phenyl]oxirane is paramount. This compound is classified with the following primary hazards:

  • Flammable Liquid and Vapor : Poses a fire risk, especially in the presence of ignition sources.[1]

  • Harmful if Swallowed : Ingestion can lead to acute toxicity.[1]

  • Toxic in Contact with Skin : Dermal absorption is a significant route of exposure and can cause systemic toxicity.[1]

  • Causes Skin Irritation : Direct contact can lead to localized inflammation and discomfort.[1][2]

  • Causes Serious Eye Irritation : Splashes can result in significant eye damage.[1][2]

The reactive nature of the oxirane ring, a three-membered cyclic ether, is the root of both its synthetic utility and its potential for biological harm.[3] This reactivity allows it to readily alkylate nucleophilic residues on biomolecules, which can lead to the observed irritation and toxicity. Therefore, all handling procedures must be designed to rigorously prevent any direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling 2-[4-(Trifluoromethyl)phenyl]oxirane. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.

Protection TypeRecommended PPEMaterial/StandardRationale
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile or Butyl rubber (compliant with EN 374)[3]Prevents direct skin contact and absorption, which is a primary route of toxic exposure. Double-gloving provides an extra layer of protection against potential tears or permeation.
Eye and Face Protection Chemical splash goggles and a full-face shieldConforming to EN 166 or equivalent[3][4]Protects against splashes that can cause serious eye irritation or damage. A face shield offers broader protection for the entire face.
Body Protection Chemical-resistant lab coat or coverallsImpervious materialPrevents contamination of personal clothing and underlying skin in the event of a spill.[5]
Respiratory Protection Air-purifying respirator with organic vapor cartridgesNIOSH (US) or CEN (EU) approved[5]Essential for preventing the inhalation of harmful vapors, especially when handling outside of a certified chemical fume hood or during procedures that may generate aerosols.
Foot Protection Closed-toe shoes---Protects feet from potential spills.[3]

It is crucial to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, well-defined workflow is critical for minimizing exposure risk. The following protocol should be adapted to your specific experimental needs but serves as a foundational guide.

Preparation and Pre-Handling
  • Designated Work Area : All handling of 2-[4-(Trifluoromethyl)phenyl]oxirane should occur within a certified chemical fume hood to control vapor exposure.[6]

  • Surface Protection : Cover the work surface with disposable, absorbent liners to contain any minor drips or spills.[3]

  • Gather Materials : Ensure all necessary equipment, reagents, and waste containers are within the fume hood before introducing the chemical.

  • PPE Donning : Put on all required PPE in the correct sequence, ensuring a proper fit, especially for the respirator.[3]

Handling and Experimental Procedure
  • Chemical Dispensing : Use caution when dispensing the liquid to avoid splashing.

  • Closed Systems : Whenever possible, utilize a closed system for reactions to minimize the release of vapors.

  • Temperature Control : Be mindful of reaction temperatures, as excessive heat can increase the vapor pressure of the compound.

Post-Handling and Decontamination
  • Container Sealing : Tightly seal the primary container of 2-[4-(Trifluoromethyl)phenyl]oxirane and any reaction vessels.

  • Surface Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

  • PPE Doffing : Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by the face shield, goggles, and lab coat. The respirator should be removed last after leaving the immediate work area.[3]

The following diagram illustrates the logical flow of the safe handling procedure:

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Work Area gather_materials Gather All Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe dispense Dispense Chemical in Fume Hood don_ppe->dispense run_reaction Perform Experiment dispense->run_reaction seal Seal All Containers run_reaction->seal decontaminate Decontaminate Work Area seal->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Workflow for Safe Handling of 2-[4-(Trifluoromethyl)phenyl]oxirane.

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.

Minor Spills (Contained within the Fume Hood)
  • Alert Personnel : Immediately notify others in the vicinity.[7]

  • Containment : Use a spill kit with an inert absorbent material to dike and absorb the spill.[8]

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.[5]

  • Decontamination : Clean the spill area thoroughly with soap and water.[9]

Major Spills (Outside of the Fume Hood) or Personal Exposure
  • Evacuate : Immediately evacuate the immediate area. If the spill is large or poses a significant inhalation risk, activate the fire alarm to evacuate the building.[7][10]

  • Call for Help : From a safe location, call emergency services and provide details about the chemical and the location of the spill.[8]

  • Personal Decontamination :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]

    • Skin Contact : Remove contaminated clothing and flush the affected skin area with water for at least 15 minutes in a safety shower. Seek immediate medical attention.[9][11]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

All waste contaminated with 2-[4-(Trifluoromethyl)phenyl]oxirane is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste : Contaminated PPE, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste : Unused or waste solutions of the chemical should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[12]

  • Disposal Vendor : All hazardous waste must be disposed of through a licensed environmental waste management company.

This diagram outlines the decision-making process for spill response:

G cluster_minor cluster_major spill Spill Occurs assess Assess Spill Size & Location spill->assess is_minor Minor Spill (in hood)? assess->is_minor alert Alert Nearby Personnel is_minor->alert Yes evacuate Evacuate Area is_minor->evacuate No contain Contain with Absorbent alert->contain cleanup Clean Up into Waste Container contain->cleanup decon Decontaminate Area cleanup->decon call_emergency Call Emergency Services evacuate->call_emergency decontaminate_person Decontaminate Affected Personnel evacuate->decontaminate_person

Caption: Emergency Spill Response Decision Tree.

By integrating these detailed safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with 2-[4-(Trifluoromethyl)phenyl]oxirane, ensuring a safe environment for groundbreaking research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Oxirane, ((2-cyclopentylphenoxy)methyl)-.
  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]oxirane.
  • BenchChem. (2025). Personal protective equipment for handling (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-[4-(trifluoromethyl)phenyl]oxirane.
  • EHSO. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response.
  • BLD Pharmatech Inc. (2024). Safety Data Sheet: 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Rowan University. (n.d.). Chemical Spill Response.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • University of Missouri. (n.d.). EVACUATION PLAN: CHEMICAL RELEASE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Greenbook.net. (n.d.). Source Dynamics.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Apollo Scientific. (2016). (S)-2-(Trifluoromethyl)oxirane Safety Data Sheet.
  • Composites One. (n.d.). Avoid the Hazards of the Job with Personal Protection Equipment.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Agilent Technologies. (2023). Microarray Wash Buffer Additive, Part Number 5190-0401 - SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Trifluoromethyl)phenyl]oxirane
Reactant of Route 2
Reactant of Route 2
2-[4-(Trifluoromethyl)phenyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.